1-Tetradecyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEFNRWGWQDGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061096 | |
| Record name | 1-Tetradecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-10-6 | |
| Record name | 1-Tetradecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetradecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyne is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at the end of the carbon chain. This structural feature imparts unique reactivity, making it a valuable building block in organic synthesis. Its long alkyl chain also confers specific physical properties, influencing its solubility and handling characteristics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and a summary of its characteristic reactivity.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in experimental settings, influencing reaction conditions, purification methods, and storage requirements.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | [1] |
| Molecular Weight | 194.36 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Density | 0.790 g/mL at 20 °C | [2] |
| Boiling Point | 132-134 °C at 14 mmHg | |
| Melting Point | Not available | |
| Refractive Index | n20/D 1.440 | [2] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | [3][4][5][6] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 765-10-6 | [1][2] |
| PubChem CID | 69823 | [1] |
| InChI | InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1H,4-14H2,2H3 | [1] |
| InChIKey | DZEFNRWGWQDGTR-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCCCCCCCC#C | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following are expected spectral features based on its structure and data available for terminal alkynes.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | The terminal alkyne proton (-C≡C-H) typically appears as a singlet or a narrow triplet around δ 1.8-3.1 ppm. The protons on the carbon adjacent to the triple bond (-CH₂-C≡C-) would likely resonate around δ 2.2 ppm. The remaining methylene (B1212753) protons of the long alkyl chain would produce a complex multiplet in the upfield region (δ 1.2-1.6 ppm), and the terminal methyl group would be a triplet around δ 0.9 ppm. |
| ¹³C NMR | The carbons of the triple bond are expected to appear in the range of δ 65-90 ppm. The terminal alkyne carbon (-C≡C -H) is typically more upfield than the internal alkyne carbon (-C ≡C-H). The carbons of the alkyl chain will have characteristic shifts, with the carbon adjacent to the triple bond appearing around δ 18-20 ppm. |
| Infrared (IR) Spectroscopy | A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration. The C≡C triple bond stretch will appear as a weak to medium absorption band in the region of 2100-2140 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 194. The fragmentation pattern would likely show a series of losses of alkyl fragments (CnH2n+1), resulting in a characteristic pattern of peaks separated by 14 mass units (CH₂). |
Experimental Protocols
Synthesis of this compound via Dehydrohalogenation of a Vicinal Dihalide (Adapted Protocol)
This protocol describes a general method for the synthesis of terminal alkynes, which can be adapted for this compound. The procedure involves the dehydrohalogenation of a 1,2-dihaloalkane.
Materials:
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromotetradecane in ethanol.
-
Add a significant excess of potassium hydroxide pellets to the solution.
-
Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Reactivity and Chemical Behavior
The chemistry of this compound is dominated by the reactivity of its terminal triple bond. As a terminal alkyne, it undergoes a variety of reactions that are fundamental in organic synthesis.
Acidity of the Terminal Proton
The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic (pKa ≈ 25).[7] This allows for its deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a powerful nucleophile, a tetradecynyl anion.[7][8][9] This anion can then participate in a range of carbon-carbon bond-forming reactions.
Electrophilic Addition Reactions
Similar to alkenes, alkynes undergo electrophilic addition reactions, though typically at a slower rate.[7][8] Common electrophilic additions include:
-
Hydrohalogenation: Addition of hydrogen halides (HX) to form vinyl halides.
-
Halogenation: Addition of halogens (X₂) to form di- and tetrahaloalkanes.
-
Hydration: Addition of water in the presence of a mercury(II) catalyst to form a methyl ketone.[10]
Reduction Reactions
The triple bond of this compound can be partially or fully reduced:
-
Hydrogenation with Lindlar's catalyst yields the corresponding cis-alkene, 1-tetradecene.[8]
-
Hydrogenation with a metal catalyst such as platinum or palladium on carbon (Pd/C) results in the complete reduction to the corresponding alkane, tetradecane.
-
Dissolving metal reduction (e.g., sodium in liquid ammonia) of internal alkynes produces trans-alkenes; this reaction is not applicable to terminal alkynes in the same manner.
The following diagram illustrates the key reactive pathways of a terminal alkyne like this compound.
Caption: General reaction pathways of this compound.
Safety and Handling
This compound is a combustible liquid.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2] It should be handled in a well-ventilated area, away from open flames and other sources of ignition. Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a versatile chemical intermediate with a rich and well-defined reactivity profile centered around its terminal alkyne functionality. Its physical properties are characteristic of a long-chain hydrocarbon. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of organic synthesis and drug discovery. The ability to transform the terminal alkyne into a variety of other functional groups makes this compound and similar compounds valuable tools for the construction of complex molecular architectures.
References
- 1. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-十四炔 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICSC 1566 - 1-TETRADECENE [inchem.org]
- 4. 1-TETRADECENE | 1120-36-1 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. qchem.com.qa [qchem.com.qa]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Overview of 1-Tetradecyne
This guide provides core technical data on 1-Tetradecyne, a long-chain terminal alkyne used in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and materials science who may utilize this compound as a building block in organic synthesis.
Core Molecular Data
The fundamental properties of this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in chemical reactions. These quantitative data points are summarized below.
| Property | Value |
| Molecular Formula | C14H26[1] |
| Molecular Weight | 194.36 g/mol [1] |
| IUPAC Name | Tetradec-1-yne[1] |
| CAS Number | 765-10-6[1] |
Applicability of Experimental Protocols and Pathway Analysis
The request for detailed experimental protocols and signaling pathway diagrams is acknowledged. However, for a fundamental chemical compound such as this compound, these concepts are not directly applicable in the context of its core molecular properties.
-
Experimental Protocols: The synthesis and purification of this compound involve standard organic chemistry techniques. However, a detailed protocol would be specific to a particular laboratory procedure rather than an intrinsic property of the molecule itself.
-
Signaling Pathways: this compound is a simple hydrocarbon and is not known to be involved in biological signaling pathways in the manner of a bioactive molecule or drug. It serves primarily as a synthetic intermediate.
Therefore, the creation of diagrams for experimental workflows or signaling pathways is not relevant to the fundamental chemical data of this compound. The following logical diagram illustrates the relationship between the compound and its core identifiers.
References
An In-depth Technical Guide to the Synthesis of 1-Tetradecyne from 1-Bromododecane
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of terminal alkynes is a fundamental transformation in organic chemistry, providing critical building blocks for the construction of more complex molecules in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the synthesis of 1-tetradecyne, a C14 terminal alkyne, from 1-bromododecane (B92323) via the alkylation of an acetylide anion. This method represents a robust and efficient strategy for carbon-carbon bond formation. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and quantitative data presented for clarity and reproducibility.
Introduction
The alkylation of acetylide anions is a cornerstone reaction in synthetic organic chemistry, enabling the extension of carbon chains by forming new carbon-carbon bonds.[1][2] This reaction is particularly valuable for creating terminal and internal alkynes, which are versatile intermediates. The general method involves two primary steps: the deprotonation of a terminal alkyne using a strong base to form a highly nucleophilic acetylide anion, followed by a nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide.[3][4]
This guide focuses on the specific application of this methodology for the synthesis of this compound. The process utilizes acetylene (B1199291), the simplest terminal alkyne, which is deprotonated by sodium amide (NaNH₂) in liquid ammonia (B1221849). The resulting sodium acetylide then acts as the nucleophile, attacking the primary alkyl halide, 1-bromododecane, to yield the desired product. The use of a primary halide is crucial, as secondary and tertiary halides tend to undergo elimination (E2) reactions in the presence of the strongly basic acetylide anion.[1][2]
Reaction Mechanism and Pathway
The synthesis of this compound from 1-bromododecane is a two-stage process:
-
Formation of the Acetylide Anion: Acetylene is a weak acid (pKa ≈ 25), but it can be deprotonated by a sufficiently strong base.[3] Sodium amide (NaNH₂), the conjugate base of ammonia (pKa ≈ 35), is commonly used for this purpose, ensuring complete and irreversible deprotonation.[3] This acid-base reaction is typically performed in liquid ammonia at its boiling point (-33 °C).
-
SN2 Alkylation: The generated acetylide anion is a potent nucleophile. It attacks the electrophilic carbon atom of 1-bromododecane, which bears the bromine leaving group.[2] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks from the backside, displacing the bromide ion and forming the new carbon-carbon bond.[3]
The overall reaction pathway is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis of this compound from 1-bromododecane. These values are representative for a laboratory-scale synthesis and may be optimized for specific conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 1-Bromododecane | 1.0 molar equivalent | The limiting reagent. |
| Acetylene (gas) | Excess | Bubbled through the reaction mixture to ensure complete reaction of the sodium amide. |
| Sodium (metal) | 1.1 molar equivalents | Used to generate sodium amide in situ. A slight excess ensures full conversion. |
| Ammonia (liquid) | Solvent | Typically condensed to a volume sufficient to dissolve reagents and allow for efficient stirring. |
| Catalyst | ||
| Iron(III) Nitrate (B79036) | ~0.1% by weight of Sodium | Catalyzes the formation of sodium amide from sodium and liquid ammonia.[5] |
| Reaction Conditions | ||
| Temperature (NaNH₂ formation) | -33 °C (boiling point of NH₃) | The reaction is fastest at this temperature.[5] |
| Temperature (Alkylation) | -33 °C to room temperature | The reaction is often started at low temperature and allowed to warm slowly. |
| Reaction Time (Alkylation) | 2 - 12 hours | Monitored by TLC or GC for disappearance of 1-bromododecane. |
| Workup & Purification | ||
| Quenching Agent | Saturated Ammonium (B1175870) Chloride (aq.) or Water | Added slowly to neutralize excess sodium amide and protonate any remaining acetylide. |
| Extraction Solvent | Diethyl Ether or Hexane | To isolate the organic product from the aqueous phase. |
| Purification Method | Vacuum Distillation | To separate the product from non-volatile impurities and any unreacted starting material. |
| Yield | ||
| Typical Yield | 75-95% | Yields are generally high for the alkylation of primary alkyl halides.[6] |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
1-Bromododecane (C₁₂H₂₅Br)
-
Sodium metal (Na)
-
Acetylene gas (C₂H₂)
-
Anhydrous liquid ammonia (NH₃)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (or hexane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle and temperature controller
-
Separatory funnel
Procedure:
Part A: Preparation of Sodium Acetylide
-
Apparatus Setup: Assemble a 500 mL three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice/acetone condenser. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 250 mL of anhydrous ammonia gas into the flask via the condenser.
-
Sodium Amide Formation: Add a catalytic amount of iron(III) nitrate. While maintaining the temperature near ammonia's boiling point (-33 °C), carefully add small, freshly cut pieces of sodium metal to the stirring liquid ammonia. The solution will initially turn a deep blue color, which will fade to gray as the sodium is converted to sodium amide (NaNH₂). This process can take 30-60 minutes.[5]
-
Acetylene Addition: Once the sodium amide formation is complete (disappearance of the blue color), switch the gas flow from inert gas to a steady stream of dry acetylene gas. Bubble the acetylene through the gray suspension for approximately 1-2 hours to ensure the complete conversion of sodium amide to sodium acetylide.
Part B: Alkylation 5. Addition of 1-Bromododecane: Slowly add 1-bromododecane dropwise to the stirring suspension of sodium acetylide in liquid ammonia. 6. Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at the reflux temperature of ammonia (-33 °C) for 4-6 hours. The mixture can then be allowed to warm to room temperature overnight, which facilitates the evaporation of the ammonia.
Part C: Workup and Purification 7. Quenching: After the ammonia has evaporated, cautiously cool the reaction flask in an ice bath. Slowly add 100 mL of saturated aqueous ammonium chloride solution to quench any unreacted sodium acetylide or sodium amide. 8. Extraction: Add 150 mL of diethyl ether to the flask. Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether. 9. Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. 10. Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. 11. Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A step-by-step workflow for the synthesis of this compound.
Safety Considerations
-
Sodium Metal: Reacts violently with water. Handle with care under an inert solvent like mineral oil.
-
Sodium Amide: Highly reactive and can decompose explosively upon contact with water or air. It should be generated in situ and used immediately.[5]
-
Liquid Ammonia: Corrosive and toxic. Work must be performed in a well-ventilated fume hood with a proper low-temperature condenser to minimize exposure.
-
Acetylene Gas: Highly flammable. Ensure there are no ignition sources present.
All waste should be neutralized and disposed of according to institutional safety guidelines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. 9.8. Substitution with acetylides | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Sodium amide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Tetradecyne (CAS Number 765-10-6) for Researchers and Drug Development Professionals
An Introduction to a Versatile Building Block in Modern Chemistry
1-Tetradecyne, a terminal alkyne with a fourteen-carbon chain, is a versatile chemical intermediate with significant applications in organic synthesis and the burgeoning fields of chemical biology and drug discovery. Its linear structure, coupled with the reactivity of the terminal triple bond, makes it an ideal building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound's chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the context of proteomics and drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its terminal triple bond, which imparts specific reactivity to the molecule. Below is a summary of its key physical and chemical properties.
| Property | Value |
| CAS Number | 765-10-6 |
| Molecular Formula | C₁₄H₂₆ |
| Molecular Weight | 194.36 g/mol [2] |
| Appearance | Clear, colorless to pale yellow liquid[3] |
| Density | 0.790 g/mL at 20 °C[2] |
| Boiling Point | 132-134 °C at 14 mmHg[4] |
| Refractive Index | n20/D 1.440[2] |
| Solubility | Insoluble in water; soluble in common organic solvents.[1][4] |
| Synonyms | Dodecylacetylene, Tetradec-1-yne[3] |
Spectroscopic Data
The spectroscopic data for this compound are crucial for its identification and characterization. The following tables summarize the key spectral features.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~2.18 (td) | -C≡C-CH₂ - |
| ~1.94 (t) | -C≡CH |
| ~1.53 (quintet) | -C≡C-CH₂-CH₂ - |
| ~1.26 (m) | -(CH₂ )₉- |
| ~0.88 (t) | -CH₃ |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| ~3310 | ≡C-H stretch | Strong, sharp |
| ~2925, ~2855 | C-H stretch (alkyl) | Strong |
| ~2120 | -C≡C- stretch | Weak |
| ~1465 | -CH₂- bend | Medium |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Possible Fragment |
| 194 | Low | [M]⁺ (Molecular Ion) |
| 193 | Moderate | [M-H]⁺ |
| 165 | Moderate | [M-C₂H₅]⁺ |
| 151 | Moderate | [M-C₃H₇]⁺ |
| 137 | Moderate | [M-C₄H₉]⁺ |
| 123 | Moderate | [M-C₅H₁₁]⁺ |
| 109 | Moderate | [M-C₆H₁₃]⁺ |
| 95 | High | [M-C₇H₁₅]⁺ |
| 81 | High | [M-C₈H₁₇]⁺ |
| 67 | High | [M-C₉H₁₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful synthesis and application of this compound.
Synthesis of this compound via Alkylation of Acetylene (B1199291)
This protocol describes the synthesis of this compound from 1-bromododecane (B92323) and an acetylene source. The reaction proceeds via the formation of a lithium acetylide intermediate, which then acts as a nucleophile to displace the bromide from 1-bromododecane.
Materials:
-
Lithium acetylide, ethylenediamine (B42938) complex
-
1-Bromododecane
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with lithium acetylide, ethylenediamine complex (1.1 equivalents) and anhydrous DMSO.
-
Addition of Alkyl Halide: 1-Bromododecane (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of lithium acetylide in DMSO at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Synthetic pathway for this compound.
Application in Chemical Proteomics: Labeling of Cysteine-Containing Peptides
Terminal alkynes, including this compound, can be utilized as chemical probes to covalently modify cysteine residues in peptides and proteins. This reactivity is particularly relevant in drug development for designing targeted covalent inhibitors and in proteomics for identifying reactive cysteine residues. The following protocol outlines a general workflow for labeling a model cysteine-containing peptide with a this compound-based probe, followed by "click" chemistry for downstream analysis.
Part 1: Synthesis of a this compound-based Probe (Illustrative Example)
A simple iodoacetamide-alkyne probe can be synthesized by reacting propargylamine (B41283) with iodoacetic anhydride. For a longer-chain probe analogous to this compound, a multi-step synthesis would be required, for instance, by coupling this compound to a suitable linker with a reactive group for peptide conjugation. For the purpose of this guide, we will refer to a generic "this compound probe" with a cysteine-reactive group.
Part 2: Labeling of a Cysteine-Containing Peptide
Materials:
-
Model cysteine-containing peptide (e.g., GRGDSC )
-
This compound-based probe with a cysteine-reactive warhead (e.g., iodoacetamide)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Azide-functionalized reporter molecule (e.g., Azide-PEG4-Biotin or a fluorescent azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Labeling: The cysteine-containing peptide is dissolved in the reaction buffer. A solution of the this compound probe is added (typically in a 1.5 to 5-fold molar excess). The reaction is incubated at room temperature for 1-2 hours.
-
Purification of the Labeled Peptide: The reaction mixture is purified by reverse-phase HPLC to remove unreacted probe and other impurities. The fraction containing the alkyne-labeled peptide is collected.
-
Characterization: The successful labeling is confirmed by mass spectrometry, observing the expected mass shift corresponding to the addition of the this compound probe.
-
Click Chemistry: The purified alkyne-labeled peptide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In a typical procedure, the labeled peptide is dissolved in a suitable buffer, followed by the addition of the azide-functionalized reporter, CuSO₄, a copper-chelating ligand like THPTA, and freshly prepared sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species. The reaction is allowed to proceed for 1-4 hours at room temperature.
-
Final Purification and Analysis: The final conjugate is purified by HPLC and analyzed by mass spectrometry and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent azide (B81097) was used).
Caption: Workflow for cysteine-peptide labeling.
Applications in Drug Discovery and Chemical Biology
The unique reactivity of the terminal alkyne in this compound makes it a valuable tool for researchers in drug development and chemical biology.
-
Targeted Covalent Inhibitors: The ability of terminal alkynes to react with nucleophilic residues like cysteine in enzyme active sites can be exploited to design highly specific and potent targeted covalent inhibitors.[2] The long alkyl chain of this compound can be used to modulate the lipophilicity and binding affinity of such inhibitors.
-
"Click" Chemistry: this compound is an excellent substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. Researchers can attach this compound to a molecule of interest and then use click chemistry to link it to another molecule functionalized with an azide group, for applications such as:
-
Activity-Based Protein Profiling (ABPP): Small molecule probes containing a this compound moiety can be used to label active enzymes in complex biological samples. Subsequent "clicking" of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) allows for the identification and quantification of enzyme activity.
-
Drug Delivery and Targeting: The this compound handle can be used to conjugate drugs to targeting ligands or to modify the surface of drug delivery vehicles like nanoparticles.
-
-
Synthesis of Complex Molecules: As a fundamental building block, this compound is used in the synthesis of a variety of more complex molecules, including natural products, polymers, and materials with specific electronic or optical properties.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound (CAS 765-10-6) is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with the reactivity of its terminal alkyne, provide a powerful platform for the synthesis of complex molecules and for innovative applications in chemical biology and proteomics. The detailed experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to inspire new avenues of research and development.
References
Spectroscopic Profile of 1-Tetradecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Tetradecyne (CAS 765-10-6), a long-chain terminal alkyne. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on established principles. Detailed experimental protocols for acquiring such data are also provided for researchers aiming to perform their own analyses.
Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that the NMR data is generated from computational prediction models and the IR and MS data are based on the typical spectroscopic behavior of terminal alkynes and long-chain hydrocarbons. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (≡C-H) | 1.90 | Triplet (t) | 1H |
| H-3 (-CH₂-C≡) | 2.15 | Triplet of triplets (tt) | 2H |
| H-4 to H-13 (-(CH₂)₁₀-) | 1.25 - 1.52 | Multiplet (m) | 20H |
| H-14 (-CH₃) | 0.88 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡C-H) | 68.1 |
| C-2 (-C≡) | 84.5 |
| C-3 (-CH₂-C≡) | 18.5 |
| C-4 to C-11 (-(CH₂)₈-) | 28.4 - 29.6 |
| C-12 (-CH₂-) | 31.9 |
| C-13 (-CH₂-) | 22.7 |
| C-14 (-CH₃) | 14.1 |
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration | Intensity |
| Acetylenic C-H | ~3300 | Stretch | Strong, Sharp |
| C≡C Triple Bond | 2100 - 2260 | Stretch | Weak to Medium |
| Aliphatic C-H | 2850 - 2960 | Stretch | Strong |
| Methylene (B1212753) (-CH₂-) | ~1465 | Bend (Scissoring) | Medium |
| Methyl (-CH₃) | ~1375 | Bend (Symmetric) | Medium |
Table 4: Expected Mass Spectrometry (MS) Fragmentation for this compound
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern will be characteristic of long-chain hydrocarbons, with prominent clusters of peaks separated by 14 Da, corresponding to the loss of successive methylene (-CH₂) groups.
| m/z | Proposed Fragment | Notes |
| 194 | [C₁₄H₂₆]⁺ | Molecular Ion (M⁺) |
| 193 | [C₁₄H₂₅]⁺ | Loss of a terminal hydrogen (M-1), often a significant peak for terminal alkynes. |
| 179 | [C₁₃H₂₃]⁺ | Loss of a methyl radical (M-15) |
| 165 | [C₁₂H₂₁]⁺ | Loss of an ethyl radical (M-29) |
| ... | [CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ₊₁]⁺ | Series of fragments from cleavage of the alkyl chain. |
| 41, 55, 69, 83... | Alkyl and alkenyl cations | Common hydrocarbon fragments. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the "sandwich" in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.
-
Place the sample holder with the prepared salt plates into the instrument's beam path.
-
Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (typically 1 µL) of the dilute solution into the GC, where the compound will be vaporized and separated from the solvent.
-
Alternatively, for direct infusion, prepare a dilute solution of the sample and introduce it directly into the ion source via a syringe pump.
-
-
Data Acquisition:
-
The sample is ionized, typically using Electron Ionization (EI) at 70 eV.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in interpreting the data.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the interpretation of spectroscopic data for this compound.
A Comprehensive Technical Guide to the Solubility of 1-Tetradecyne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility of Alkynes
Alkynes, including 1-tetradecyne, are hydrocarbons characterized by a carbon-carbon triple bond. Their solubility is primarily governed by the principle of "like dissolves like." As nonpolar molecules, alkynes exhibit good solubility in nonpolar organic solvents.[1][2] The long alkyl chain of this compound further enhances its nonpolar character, making it readily miscible with other hydrocarbons and nonpolar solvents. Conversely, it is practically insoluble in polar solvents such as water.[1][2][3] The solubility of alkynes tends to decrease as the carbon chain length and molecular weight increase.[1]
Qualitative Solubility Data
Based on the general principles of alkyne solubility, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental validation for specific applications.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Nonpolar Solvents | |||
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Soluble |
| Chloroform | CHCl₃ | Weakly Polar | Soluble |
| Benzene | C₆H₆ | Nonpolar | Soluble[4] |
| Polar Aprotic Solvents | |||
| Acetone | (CH₃)₂CO | Polar Aprotic | Sparingly Soluble to Insoluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Sparingly Soluble to Insoluble |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |
| Methanol | CH₃OH | Polar Protic | Insoluble |
| Water | H₂O | Polar Protic | Insoluble[1][2][3] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is robust and can be adapted for various solute-solvent systems.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)
-
Micropipettes
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette. It is critical not to disturb the solid at the bottom.
-
Attach a syringe filter to the pipette tip and dispense the clear, saturated solution into a pre-weighed evaporating dish or beaker. The filtration step is essential to remove any suspended microcrystals.
-
-
Solvent Evaporation:
-
Place the evaporating dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a desiccator under vacuum can be used for slow evaporation at room temperature.
-
Continue the evaporation process until all the solvent has been removed and a constant weight of the residue is achieved.
-
-
Data Analysis:
-
Accurately weigh the evaporating dish with the dried this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for the gravimetric determination of this compound solubility.
References
A Technical Guide to High-Purity 1-Tetradecyne for Researchers and Drug Development Professionals
Introduction: 1-Tetradecyne (CAS No. 765-10-6), a terminal alkyne with a fourteen-carbon chain, is a versatile building block in organic synthesis, finding increasing application in biomedical research and drug development. Its terminal triple bond provides a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides an in-depth overview of commercial suppliers of high-purity this compound, methods for its quality assessment, and detailed experimental protocols for its use in key applications relevant to researchers, scientists, and drug development professionals.
Commercial Suppliers and Purity Specifications
The selection of a reliable supplier providing high-purity this compound is a critical first step for any research or development project. Purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of final products. A variety of chemical suppliers offer this compound at different purity grades. Below is a summary of commercially available options.
| Supplier | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97.0% (GC)[1] | Varies | Provides Certificate of Analysis (CoA) and Certificate of Origin (COO).[1] |
| Thermo Fisher Scientific (Alfa Aesar) | Technical Grade (90%)[2][3] | 5 g, 25 g[3] | Specification sheet available.[3] |
| GFS Chemicals | 98% (GC-FID)[4] | 25 g, 100 g[4] | Recognized for expertise in alkyne chemistry.[4] |
| TCI Chemicals | >95.0% (GC)[5][6] | 5 mL, 25 mL[6] | Safety data sheets and Certificates of Analysis are available.[5][6] |
| Otto Chemie Pvt Ltd | 97%[7] | Varies | Specification sheet available.[7] |
| CymitQuimica | >95.0%(GC) to 99%[8] | Varies | Offers various purity grades.[8] |
| MolCore | High Purity | Varies | Specializes in high-purity compounds.[9] |
| Shandong Hanjiang Chemical Co. | High Purity | Varies | States "White fine powder" appearance, which may be inconsistent with the liquid state of this compound.[10] |
| Spectrochem | >97%[11] | 10 mL[11] | Indian manufacturer of high-purity solvents and specialty chemicals.[11] |
| Alachem Co., Ltd. | Varies | Varies | Certificate of Analysis and Safety Data Sheet available.[12] |
Quality Assessment: Experimental Protocols
Ensuring the purity of this compound is crucial for reproducible experimental results. The most common methods for purity determination are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
Objective: To determine the purity of this compound and identify any volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% (v/v) solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 500.
-
-
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity
Objective: To determine the absolute purity of this compound using an internal standard of known purity.
Methodology:
-
Materials:
-
This compound sample.
-
A high-purity, certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) with a known chemical purity. The standard's NMR signals should not overlap with those of this compound.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh an equimolar amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent.
-
Cap the tube and mix thoroughly until both the sample and the standard are completely dissolved.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (a delay of 30-60 seconds is recommended).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the acetylenic proton at ~1.9 ppm or the propargylic protons at ~2.2 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Applications in Research and Drug Development
The terminal alkyne functionality of this compound makes it a valuable tool for the synthesis of complex molecules and bioconjugates.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To demonstrate a typical "click" reaction by coupling this compound with an azide (B81097) to form a 1,2,3-triazole. This reaction is widely used for bioconjugation and the synthesis of drug analogues.[13]
Methodology:
-
Materials:
-
This compound.
-
An organic azide (e.g., benzyl (B1604629) azide).
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).
-
Sodium ascorbate (B8700270).
-
Solvent: A mixture of tert-butanol (B103910) and water (1:1).
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Synthesis of a Drug Analogue Precursor
Objective: To illustrate the use of this compound in the synthesis of a precursor for a bioactive molecule, for instance, by coupling it to a heterocyclic core.
Methodology (based on a modified Sonogashira coupling):
-
Materials:
-
This compound.
-
An aryl or heteroaryl halide (e.g., 2-iodopyridine).
-
Palladium catalyst (e.g., Pd(PPh₃)₄).
-
Copper(I) iodide (CuI).
-
A base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).
-
Add the anhydrous, degassed solvent, followed by the base (2-3 equivalents).
-
Add this compound (1.2 equivalents) dropwise to the stirred reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and wash the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the coupled product.
-
Visualizing Workflows and Relationships
To aid in the understanding of the processes involved in sourcing and utilizing high-purity this compound, the following diagrams illustrate key workflows.
Caption: Workflow for the selection and qualification of a this compound supplier.
Caption: Simplified signaling pathway for a CuAAC (Click Chemistry) reaction.
Caption: Logical relationship between primary analytical techniques for this compound quality control.
References
- 1. 1-十四炔 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, tech. 90% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. This compound, tech. 90% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. cdn.thomasnet.com [cdn.thomasnet.com]
- 5. This compound | 765-10-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound | 765-10-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 765-10-6 | India [ottokemi.com]
- 8. CAS 765-10-6: this compound | CymitQuimica [cymitquimica.com]
- 9. molcore.com [molcore.com]
- 10. This compound, CasNo.765-10-6 Shandong Hanjiang Chemical Co., Ltd. China (Mainland) [sdhanjiang.lookchem.com]
- 11. spectrochem.in [spectrochem.in]
- 12. 765-10-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 13. tcichemicals.com [tcichemicals.com]
Structural isomers of tetradecyne and their properties
An In-depth Technical Guide to the Structural Isomers of Tetradecyne: Properties, Synthesis, and Applications
Introduction
Tetradecyne, a hydrocarbon with the molecular formula C₁₄H₂₆, belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond.[1][2][3] This functional group is a hub of reactivity, making tetradecyne and its isomers valuable intermediates in organic synthesis. The general formula for alkynes with one triple bond is CₙH₂ₙ₋₂.[4] The position of this triple bond along the fourteen-carbon chain gives rise to multiple structural isomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the linear structural isomers of tetradecyne, their properties, common experimental protocols for their synthesis and characterization, and their applications, particularly in the realm of drug discovery and materials science.
Structural Isomers of Tetradecyne
The linear isomers of tetradecyne are distinguished by the position of the triple bond. The nomenclature indicates the first carbon atom involved in the triple bond. Due to the symmetry of the carbon chain, there are seven unique linear isomers:
-
1-Tetradecyne
-
3-Tetradecyne
-
4-Tetradecyne
-
5-Tetradecyne
-
6-Tetradecyne
-
7-Tetradecyne
In addition to these linear isomers, numerous branched-chain structural isomers of tetradecyne are possible, though they are less commonly studied and utilized. For comparison, the saturated alkane equivalent, tetradecane (B157292) (C₁₄H₃₀), has 1858 structural isomers.
Physical and Chemical Properties
The location of the triple bond significantly influences the physical properties of each tetradecyne isomer. Terminal alkynes, such as this compound, exhibit unique reactivity due to the presence of a weakly acidic acetylenic proton. Internal alkynes (2- through 7-tetradecyne) lack this feature but show reactivity characteristic of a disubstituted triple bond.
Physical Properties
Quantitative physical data for several linear tetradecyne isomers are summarized in the table below.
| Property | This compound | 3-Tetradecyne | 4-Tetradecyne | 5-Tetradecyne | 7-Tetradecyne |
| CAS Number | 765-10-6[1][5] | 60212-32-0[6] | 60212-33-1[7] | 60212-34-2[8] | 35216-11-6[2][9] |
| Molecular Weight ( g/mol ) | 194.36[1][5] | 194.36[6] | 194.36[7] | 194.36[8] | 194.36[2][9] |
| Boiling Point | 132-134 °C (at 14 mmHg)[10] | - | - | - | - |
| Density (g/mL) | 0.790 (at 20 °C)[5] | - | - | - | - |
| Refractive Index (n20/D) | 1.440[5] | - | - | - | - |
Spectroscopic Data
Gas chromatography (GC) is a primary tool for separating and identifying volatile compounds like tetradecyne isomers.[11] The Kovats Retention Index (RI) is a standardized measure used in GC to identify compounds.
| Kovats Retention Index | This compound[1] | 2-Tetradecyne | 3-Tetradecyne[6] | 4-Tetradecyne[7] | 5-Tetradecyne[8] | 6-Tetradecyne[12] | 7-Tetradecyne[2] |
| Standard Non-Polar | 1413 | - | 1437 | 1427 | 1421 | 1417 | 1416 |
| Semi-Standard Non-Polar | 1396, 1397, 1398 | - | 1414, 1415 | 1406, 1407 | 1404, 1405 | 1401, 1402 | 1400, 1401 |
| Standard Polar | 1603.5, 1626.2, 1627.4, 1632, 1633 | - | 1572.2, 1576.4, 1596, 1596.5, 1604, 1605 | 1553.6, 1557.8, 1576, 1576.3, 1584, 1585, 1586 | 1546.9, 1551, 1568.6, 1569, 1578, 1580, 1581 | 1543, 1546.9, 1564.3, 1565.1, 1574, 1576, 1577 | 1541.3, 1545.1, 1562.3, 1563, 1572, 1574, 1575 |
Chemical Reactivity
The chemical behavior of tetradecyne isomers is dominated by the alkyne functional group.
-
Stability and Isomerization : Internal alkynes are generally more thermodynamically stable than terminal alkynes. Under the influence of strong bases, such as sodium amide (NaNH₂), internal alkynes can isomerize to the terminal alkyne.[13] For example, 2-tetradecyne can be converted to this compound. Weaker bases, like alcoholic potassium hydroxide, tend to favor the more stable internal alkyne.[13]
-
Hydration : In the presence of a strong acid catalyst (e.g., sulfuric acid) and a mercury salt, alkynes undergo hydration. The hydration of an unsymmetrical internal alkyne like 2-tetradecyne yields a mixture of two ketones, in this case, 2-tetradecanone (B1197950) and 3-tetradecanone.[13]
-
Oxidative Cleavage : Strong oxidizing agents, such as hot, basic potassium permanganate, can cleave the triple bond to form carboxylic acids.[13]
Experimental Protocols
Synthesis of Internal Alkynes via Double Elimination
A common and effective method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal dihalide.[4][14] This process involves two sequential E2 elimination reactions.[14]
Protocol:
-
Halogenation of Alkene : A tetradecene isomer is reacted with bromine (Br₂) or chlorine (Cl₂) in an inert solvent (e.g., dichloromethane) to form the corresponding vicinal dihalide. This reaction proceeds via electrophilic addition.[14]
-
Double Dehydrohalogenation : The resulting dihalide is treated with a strong base. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is highly effective for this step.[14] Two equivalents of the base are required to remove the two hydrogen halide molecules. If a terminal alkyne is the desired product from a suitable precursor, a third equivalent of base is needed to deprotonate the terminal alkyne, followed by an aqueous workup to reprotonate it.[15]
-
Workup and Purification : After the reaction is complete, an aqueous workup is performed to neutralize any remaining base and remove inorganic salts. The crude alkyne product is then purified, typically by flash column chromatography on silica (B1680970) gel.
Caption: General workflow for the synthesis of an internal tetradecyne isomer.
Characterization of Tetradecyne Isomers
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of alkyne isomers.
Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The primary technique for separating the volatile tetradecyne isomers and determining their molecular weight.[11] A non-polar capillary column is often used, and the elution order can help distinguish isomers.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the number and types of protons. The chemical shifts of protons adjacent to the triple bond are characteristic.
-
¹³C NMR : Crucial for locating the position of the triple bond. The sp-hybridized carbons of the alkyne typically appear in the δ 70–85 ppm range.[11]
-
-
Infrared (IR) Spectroscopy : The C≡C triple bond stretch provides a key diagnostic peak. For terminal alkynes, a sharp peak appears around 2100-2140 cm⁻¹, while internal alkynes show a weaker peak in the 2190-2260 cm⁻¹ range. The ≡C-H stretch of a terminal alkyne is also prominent, appearing as a sharp peak near 3300 cm⁻¹.
Caption: Workflow for the characterization of tetradecyne isomers.
Applications in Research and Drug Development
Long-chain alkynes are versatile building blocks in organic chemistry. Their high reactivity and linear geometry make them useful in the synthesis of complex molecules, polymers, and materials.[16][17]
Click Chemistry
The terminal alkyne group of this compound is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[15] This reaction forms a stable 1,2,3-triazole ring, efficiently linking two different molecular fragments.[15] This methodology is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[15]
General Protocol for a CuAAC Reaction: [15]
-
Stock Solutions : Prepare solutions of the alkyne-containing molecule (e.g., this compound derivative), an azide-functionalized partner, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270) (to reduce Cu(II) to the active Cu(I) species), and a copper-stabilizing ligand (e.g., THPTA).
-
Reaction Setup : In a reaction vessel, combine the alkyne and azide (B81097) solutions.
-
Catalyst Addition : Add the ligand solution, followed by the CuSO₄ solution.
-
Initiation : Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Monitoring and Workup : Monitor the reaction by TLC or LC-MS. Upon completion, purify the triazole product.
Caption: Application of terminal alkynes in drug discovery via Click Chemistry.
Biological Relevance
While tetradecyne itself is not commonly cited for direct biological activity, structurally related long-chain unsaturated compounds are prevalent in nature. For instance, long-chain unsaturated alcohols and their derivatives are well-known insect pheromones, where the geometry and position of the unsaturation are critical for biological activity.[11] The synthesis of these complex natural products often relies on alkyne intermediates, which can be stereoselectively reduced to the required cis- or trans-alkenes. Furthermore, engineered biosynthetic pathways can produce alkyne-tagged polyketides, which have significant potential as therapeutics.[18]
Conclusion
The structural isomers of tetradecyne represent a fascinating class of molecules with properties and reactivity dictated by the position of the carbon-carbon triple bond. From the unique acidity of this compound to the relative stability of the internal isomers, these compounds offer a rich landscape for chemical exploration. Standardized protocols for their synthesis and characterization enable their use as versatile intermediates in organic chemistry. Their application in powerful synthetic methodologies like click chemistry underscores their importance for researchers, particularly those in drug development and materials science, providing a robust tool for constructing complex molecular architectures.
References
- 1. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Tetradecyne | C14H26 | CID 141979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C14H26) [pubchemlite.lcsb.uni.lu]
- 4. organicmystery.com [organicmystery.com]
- 5. This compound = 97.0 765-10-6 [sigmaaldrich.com]
- 6. 3-Tetradecyne | C14H26 | CID 143691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Tetradecyne | C14H26 | CID 521919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Tetradecyne | C14H26 | CID 143692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Tetradecyne (CAS 35216-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 9-Tetradecyn-1-ol|CAS 60037-69-6|Research Chemical [benchchem.com]
- 12. 6-Tetradecyne | C14H26 | CID 138027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 18. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
The Terminal Alkyne of 1-Tetradecyne: A Gateway to Diverse Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The terminal alkyne functionality of 1-tetradecyne (C₁₄H₂₆) serves as a versatile reactive handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science. The unique electronic and steric properties of its sp-hybridized carbons and the acidity of the terminal proton are the basis for its rich and varied reactivity. This guide provides a comprehensive overview of the key reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity Principles
The reactivity of the terminal alkyne in this compound is primarily governed by two key features:
-
The Carbon-Carbon Triple Bond: This electron-rich region is susceptible to a variety of addition reactions, where the π-bonds are broken and new single bonds are formed.
-
The Acidic Terminal Proton: The sp-hybridized carbon atom attached to the hydrogen is more electronegative than an sp² or sp³ carbon, making the terminal proton relatively acidic (pKa ≈ 25). This allows for its facile deprotonation to form a powerful carbon-centered nucleophile, the tetradecynylide anion.[1]
These fundamental principles underpin a diverse range of synthetic methodologies, which are detailed in the following sections.
Key Reactions and Experimental Protocols
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[2][3]
Reaction Scheme:
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous triethylamine (B128534) (3.0 mmol) and a suitable solvent such as toluene (B28343) or THF (5 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether) and washed with aqueous ammonium (B1175870) chloride solution to remove the copper catalyst, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25-50 | 2-24 | Good to Excellent[4][5] |
| Aryl Bromides | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 50-100 | 12-48 | Moderate to Good[4] |
Mechanism:
The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097). It is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][8]
Reaction Scheme:
Experimental Protocol: General Procedure for CuAAC of this compound with Benzyl (B1604629) Azide
-
In a reaction vessel, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of tert-butanol (B103910) and water (4 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.2 mmol in 1 mL water).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL water).
-
Add the sodium ascorbate solution to the mixture of the alkyne and azide, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH / H₂O | 25 | 1-12 | >90[7][9] |
| Various terminal alkynes | Various azides | CuI | Cyrene™ | 30 | 12 | 89-96[9] |
Mechanism:
The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing ring, to form the triazole product.[8]
Hydroboration-Oxidation
Hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. The use of a sterically hindered borane (B79455), such as 9-borabicyclo[3.3.1]nonane (9-BBN), is often employed to prevent double addition across the two π-bonds of the alkyne and to enhance regioselectivity.[10][11]
Reaction Scheme:
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond, catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. This reaction provides access to vinylsilanes, which are versatile synthetic intermediates. [12][13] Reaction Scheme:
Experimental Protocol: General Procedure for Hydrosilylation of this compound
-
To a reaction flask containing this compound (1.0 mmol) and a suitable solvent (e.g., toluene), is added the hydrosilane (e.g., triethylsilane, 1.1 mmol).
-
A catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm) is then added.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by GC-MS or NMR spectroscopy.
-
Upon completion, the solvent and excess silane (B1218182) can be removed under reduced pressure. The product is typically purified by distillation or column chromatography.
Quantitative Data:
| Substrate | Hydrosilane | Catalyst | Yield (%) |
| 1-Tetradecene (alkene analog) | Trichlorosilane | FibreCat Pt catalyst | 85 [12] |
| 1-Hexyne (shorter alkyne) | Triethylsilane | Organoruthenium complex | Variable, up to 98 (product ratio dependent on catalyst) [13] |
Mechanism:
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. It involves oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkyne, insertion of the alkyne into the Pt-H or Pt-Si bond, and finally reductive elimination to yield the vinylsilane product and regenerate the catalyst.
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt carbonyl complex. [14][15] Reaction Scheme:
Experimental Protocol: General Procedure for the Intermolecular Pauson-Khand Reaction
-
In a Schlenk flask, a solution of this compound (1.0 mmol) in an anhydrous solvent like toluene is treated with dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol).
-
The mixture is stirred at room temperature for several hours to allow for the formation of the alkyne-cobalt complex.
-
The alkene (e.g., ethylene (B1197577) or norbornene, typically in excess) is then introduced.
-
The reaction is heated under a carbon monoxide atmosphere (balloon pressure or higher).
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is cooled, and the solvent is removed. The crude product is often purified by column chromatography. The use of additives like N-methylmorpholine N-oxide (NMO) can sometimes allow for milder reaction conditions.
Quantitative Data:
Yields for intermolecular Pauson-Khand reactions can be variable and are highly dependent on the substrates and reaction conditions. For terminal alkynes, yields are generally moderate to good. [16][17] Mechanism:
The reaction is initiated by the formation of a stable hexacarbonyl dicobalt-alkyne complex. This is followed by coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a cobaltacycle, migratory insertion of a CO ligand, and finally reductive elimination to afford the cyclopentenone product. [14]
Deprotonation to Form Acetylides
The acidity of the terminal proton allows for its removal by a strong base, such as n-butyllithium (n-BuLi), to generate a lithium acetylide. This nucleophilic species can then be used in a variety of carbon-carbon bond-forming reactions. [2][18][19] Reaction Scheme:
Experimental Protocol: General Procedure for the Deprotonation of this compound
Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel. [20]
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add this compound (1.0 mmol) to the cold solvent.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 mmol) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.
-
This solution of the lithium tetradecynylide can then be used in subsequent reactions with various electrophiles (e.g., alkyl halides, aldehydes, ketones, epoxides).
Spectroscopic Data
Characterization of this compound and its reaction products relies heavily on spectroscopic methods.
This compound (Starting Material): [21]
-
¹H NMR: The terminal alkyne proton typically appears as a triplet around δ 1.8-2.0 ppm. The methylene (B1212753) group adjacent to the triple bond shows a characteristic signal around δ 2.1-2.2 ppm. The long alkyl chain protons appear as a broad multiplet between δ 1.2-1.4 ppm, and the terminal methyl group as a triplet around δ 0.9 ppm.
-
¹³C NMR: The sp-hybridized carbons of the terminal alkyne appear at approximately δ 68 ppm (C-H) and δ 84 ppm (C-C). The carbons of the alkyl chain have characteristic shifts in the δ 14-32 ppm region. [21]* IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch. The C≡C triple bond stretch appears as a weak absorption around 2120 cm⁻¹.
Expected Spectroscopic Data for Reaction Products:
The spectroscopic data for the products of the reactions described above will show characteristic changes corresponding to the transformation of the alkyne functionality. For example, in the Sonogashira product, the alkyne proton signal will disappear, and new signals for the coupled aryl or vinyl group will appear. In the hydroboration-oxidation product, a characteristic aldehyde proton signal will be observed around δ 9.7 ppm in the ¹H NMR spectrum.
Conclusion
The terminal alkyne of this compound is a remarkably versatile functional group, providing access to a vast array of molecular structures through a variety of well-established and reliable chemical reactions. This guide has provided an in-depth overview of the most important transformations, including detailed experimental protocols and mechanistic insights. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of this compound is essential for the rational design and synthesis of novel compounds with potential applications in medicine and materials science. The provided data and diagrams serve as a valuable resource for the practical implementation of these powerful synthetic methods.
References
- 1. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 11. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 12. qualitas1998.net [qualitas1998.net]
- 13. researchgate.net [researchgate.net]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. ursa.cat [ursa.cat]
- 18. researchgate.net [researchgate.net]
- 19. people.uniurb.it [people.uniurb.it]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Tetradecyne: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyne, a terminal alkyne with a fourteen-carbon chain, has emerged as a valuable and versatile building block in organic synthesis. Its terminal triple bond provides a reactive handle for a variety of powerful chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, with a focus on its utility in the synthesis of novel organic molecules for research, materials science, and drug discovery. The long lipophilic carbon chain of this compound makes it an ideal synthon for introducing lipid-like character into molecules, a feature often sought in the development of new therapeutic agents and functional materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | |
| Molecular Weight | 194.36 g/mol | [1] |
| CAS Number | 765-10-6 | [1] |
| Appearance | Liquid | [1] |
| Density | 0.790 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.440 | [1] |
| Boiling Point | 132-134 °C at 14 mmHg | |
| Solubility | Soluble in common organic solvents. Insoluble in water. | |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available in public databases. |
Key Reactions of this compound in Organic Synthesis
The reactivity of this compound is dominated by its terminal alkyne functionality. This allows for a range of transformations, including carbon-carbon bond formation, functional group interconversion, and the synthesis of heterocyclic systems.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it stands as one of the most powerful methods for the formation of C(sp²)-C(sp) bonds.[2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceuticals.[3]
General Reaction Scheme:
Figure 1: General workflow for the Sonogashira coupling reaction.
Experimental Protocol (General for Terminal Alkynes):
-
Materials:
-
This compound (1.0 eq)
-
Aryl iodide or bromide (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[4]
-
Copper(I) iodide (CuI, 2-10 mol%)[4]
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 eq)[5]
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and this compound.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data (Representative Examples for Long-Chain Alkynes):
| Aryl Halide | Catalyst/Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 12 | >90 |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) / CuI (5) | i-Pr₂NEt | DMF | 60 | 8 | 85 |
| 1-Iodonaphthalene | PdCl₂(dppf) (1.5) / CuI (3) | Et₃N | Toluene | 80 | 6 | 92 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the flagship reaction of "click chemistry," a concept introduced by K.B. Sharpless.[6] This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[7] The resulting triazole ring is a stable, aromatic linker that is found in many biologically active compounds and functional materials.[8]
General Reaction Scheme:
Figure 2: General workflow for the CuAAC "click" reaction.
Experimental Protocol (General for Terminal Alkynes):
-
Materials:
-
This compound (1.0 eq)
-
Organic azide (e.g., benzyl (B1604629) azide, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent.
-
Add an aqueous solution of copper(II) sulfate pentahydrate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
-
Quantitative Data (Representative Examples for Long-Chain Alkynes):
| Azide | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O (2) / Sodium Ascorbate (10) | t-BuOH/H₂O | RT | 4 | >95 |
| Phenyl Azide | CuI (5) | DMF | RT | 6 | 92 |
| 1-Azidohexane | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | H₂O | RT | 2 | 98 |
Alkylation
The terminal proton of this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as n-butyllithium or sodium amide, to form a powerful carbon nucleophile, the tetradecynylide anion. This anion can then participate in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds, extending the carbon chain and introducing new functional groups.[2]
Experimental Protocol (General for Terminal Alkynes): [2]
-
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Alkyl halide (e.g., iodomethane (B122720) or 1-bromobutane, 1.2 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
-
Procedure:
-
To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.
-
Cool the reaction mixture back to -78 °C and add the alkyl halide.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data (Representative Examples for Terminal Alkynes):
| Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodomethane | n-BuLi | THF | -78 to RT | 12 | 95 |
| 1-Bromobutane | NaNH₂ | liq. NH₃ | -33 | 4 | 88 |
| Benzyl Bromide | n-BuLi | THF | -78 to RT | 16 | 90 |
Hydroboration-Oxidation
The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of an aldehyde. To prevent double addition across the triple bond, a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used.[9][10]
Experimental Protocol (General for Terminal Alkynes):
-
Materials:
-
This compound (1.0 eq)
-
9-BBN (1.1 eq, solution in THF)
-
Anhydrous THF
-
Aqueous sodium hydroxide (B78521) (3 M)
-
Hydrogen peroxide (30% aqueous solution)
-
-
Procedure:
-
To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add the solution of 9-BBN dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture to 0 °C and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
-
Quantitative Data (Representative Examples for Terminal Alkynes):
| Reagent | Product | Yield (%) |
| 9-BBN | Tetradecanal | ~85-95 |
Applications in the Synthesis of Bioactive Molecules and Materials
The chemical transformations described above make this compound a valuable precursor for a wide range of molecules with potential applications in drug discovery and materials science.
Drug Discovery and Development
Figure 3: Logical workflow for utilizing this compound in drug discovery.
Polymer and Materials Science
Terminal alkynes are valuable monomers for the synthesis of functional polymers. The polymerization of this compound can be achieved through various methods, including Ziegler-Natta catalysis, to produce polymers with long alkyl side chains.[6][11] These side chains can impart unique properties to the polymer, such as hydrophobicity and altered thermal characteristics. Furthermore, the terminal alkyne group can be preserved as a pendant functionality along the polymer backbone, allowing for post-polymerization modification via click chemistry to introduce a wide range of functional groups.
Figure 4: Workflow for the synthesis and functionalization of polymers from this compound.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its terminal alkyne functionality provides access to a wide array of important chemical transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, alkylation, and hydroboration-oxidation. These reactions, coupled with the long alkyl chain of this compound, make it an attractive starting material for the synthesis of complex molecules with tailored properties for applications in medicinal chemistry, drug discovery, and materials science. As the demand for novel and sophisticated organic molecules continues to grow, the importance of versatile building blocks like this compound in the synthetic chemist's toolbox is set to increase. Further research into the specific applications and reaction optimization for this compound will undoubtedly unlock its full potential in these exciting fields.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scienomics.com [scienomics.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 11. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
Discovery and history of long-chain terminal alkynes
An In-depth Technical Guide to the Discovery and History of Long-Chain Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain terminal alkynes, hydrocarbons characterized by a carbon-carbon triple bond at the end of a lengthy alkyl chain, represent a unique and versatile class of molecules. Initially discovered in natural products, their intriguing biological activities and utility as synthetic building blocks have cemented their importance in chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of these compounds. It includes detailed experimental protocols for their synthesis, tabulated quantitative data for key physical and spectroscopic properties, and graphical representations of synthetic workflows and biological signaling pathways.
Discovery and History
The history of long-chain terminal alkynes is intrinsically linked to the broader field of polyacetylene natural products. While the first alkyne-bearing natural product was isolated as early as 1826, it was not fully characterized at the time.[1] The first definitive characterization of a naturally occurring alkyne was tariric acid in 1892.[1] However, the field experienced a significant expansion after 1952, leading to the discovery of over 2,000 polyacetylene compounds, many of which are derived from plants of the Asteraceae and Apiaceae families.[1][2]
These naturally occurring compounds, often featuring multiple triple bonds, are biosynthesized from fatty acid and polyketide precursors.[1][3] Isotopic tracer experiments conducted between 1960 and 1990 were instrumental in demonstrating that the acetylenic triple bond is formed through dehydrogenation processes from common fatty acids like oleic acid.[3][4]
A prominent example of a biologically active long-chain polyacetylene is falcarinol , a C17 polyyne found in common vegetables such as carrots, celery, and parsley.[5][6] Falcarinol and related compounds have garnered significant interest due to their potent anti-inflammatory, antibacterial, and anticancer properties.[5][7] More recently, the terminal alkyne functional group has become a cornerstone of modern drug development and chemical biology due to its utility in the copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," a powerful bioorthogonal reaction.[8]
Synthesis of Long-Chain Terminal Alkynes
The construction of long-chain terminal alkynes in the laboratory has been a fundamental task in organic synthesis for decades. While numerous methods exist, the most robust and historically significant approach is the alkylation of acetylene (B1199291) or a pre-existing terminal alkyne with a long-chain alkyl halide.
Core Synthetic Strategy: SN2 Alkylation of Acetylide Anions
The foundational method for creating a C-C bond to extend an alkyne involves a two-step process:
-
Deprotonation: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a very strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a potent carbon nucleophile known as an acetylide anion.[9][10]
-
Nucleophilic Substitution: The resulting acetylide ion attacks a primary alkyl halide in a classic SN2 reaction, displacing the halide and forming a new, longer-chain internal alkyne.[11][12][13] To synthesize a terminal alkyne, this method is adapted by using a protected form of acetylene or by starting with a smaller terminal alkyne.
The workflow below illustrates the general synthetic pathway for preparing a long-chain terminal alkyne from acetylene and a primary long-chain alkyl bromide.
Caption: General workflow for the synthesis of a long-chain terminal alkyne.
Detailed Experimental Protocol: Synthesis of 1-Dodecyne (B1581785)
This protocol is adapted from established procedures for acetylide alkylation, such as those found in Organic Syntheses.[12][14]
Objective: To synthesize 1-dodecyne via the alkylation of sodium acetylide with 1-bromodecane.
Materials:
-
Anhydrous liquid ammonia (B1221849) (NH₃)
-
Sodium metal (Na)
-
Acetylene gas (C₂H₂)
-
1-Bromodecane (C₁₀H₂₁Br)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
Apparatus Setup: A 500 mL three-necked, round-bottom flask is equipped with a dry ice condenser, a gas inlet tube extending below the surface of the reaction medium, and a mechanical stirrer. All glassware must be flame-dried under a nitrogen atmosphere.
-
Preparation of Sodium Amide: The flask is cooled in a dry ice/acetone bath, and approximately 250 mL of anhydrous liquid ammonia is condensed into it. Small, clean pieces of sodium metal (2.53 g, 0.11 mol) are added cautiously, followed by a catalytic amount of ferric nitrate.
-
Formation of Sodium Acetylide: Purified acetylene gas is bubbled through the stirred, gray suspension of sodium amide until the color is discharged, indicating the complete formation of sodium acetylide. This typically takes 1-2 hours.
-
Alkylation Reaction: 1-Bromodecane (22.1 g, 0.10 mol) is dissolved in 50 mL of anhydrous diethyl ether. This solution is added dropwise to the stirred sodium acetylide suspension over 30-45 minutes.
-
Reaction Workup: After the addition is complete, the mixture is stirred for an additional 4 hours, allowing the ammonia to evaporate overnight. The remaining residue is cautiously treated with 100 mL of cold water. The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
Purification: The combined ether extracts are washed with saturated ammonium chloride solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by vacuum distillation to yield pure 1-dodecyne.
Quantitative Data: Physical and Spectroscopic Properties
The physical and spectroscopic properties of long-chain terminal alkynes follow predictable trends. Boiling points increase with chain length due to stronger van der Waals forces.[4][6] As nonpolar molecules, they are soluble in organic solvents but insoluble in water.[15] The terminal alkyne group gives rise to highly characteristic signals in IR and NMR spectroscopy.
| Property | 1-Octyne (C₈H₁₄) | 1-Decyne (C₁₀H₁₈) | 1-Dodecyne (C₁₂H₂₂) |
| Molecular Weight | 110.20 g/mol | 138.25 g/mol | 166.31 g/mol |
| Boiling Point | 125-126 °C | 174 °C | 213-215 °C |
| Density | 0.746 g/mL | 0.766 g/mL | 0.796 g/mL |
| IR: ≡C-H Stretch | ~3310 cm⁻¹ | ~3310 cm⁻¹ | ~3312 cm⁻¹ |
| IR: C≡C Stretch | ~2120 cm⁻¹ | ~2120 cm⁻¹ | ~2119 cm⁻¹ |
| ¹H NMR: ≡C-H | ~1.9 ppm (t) | ~1.9 ppm (t) | ~1.94 ppm (t)[16] |
| ¹H NMR: -CH₂-C≡ | ~2.2 ppm (td) | ~2.2 ppm (td) | ~2.18 ppm (td)[16] |
| ¹³C NMR: -C≡CH | ~84 ppm | ~84.7 ppm | ~84.7 ppm[16] |
| ¹³C NMR: -C≡CH | ~68 ppm | ~68 ppm | ~68.1 ppm[16] |
Note: Spectroscopic values are approximate and can vary slightly based on solvent and instrumentation. Data for 1-dodecyne is referenced from predicted values and typical ranges.[16][17][18]
Biological Activity and Signaling Pathways
Many naturally occurring long-chain alkynes exhibit significant biological activity. Falcarinol, for example, has demonstrated potent anti-inflammatory and cancer-chemopreventive effects.[1][19] One of its primary mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2]
The NF-κB pathway is a crucial regulator of the inflammatory response.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (specifically the p65 subunit) to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[2][5]
Falcarinol intervenes in this process by inhibiting the degradation of IκBα, thus preventing the activation and nuclear translocation of NF-κB.[2][5] This mechanism effectively blocks the downstream inflammatory cascade.
Caption: Falcarinol's inhibition of the pro-inflammatory NF-κB signaling pathway.
Conclusion
From their initial discovery as constituents of plants to their current role as indispensable tools in synthetic and medicinal chemistry, long-chain terminal alkynes have traveled a remarkable journey. Their history underscores the importance of natural products as a source of chemical novelty and therapeutic leads. A deep understanding of their synthesis, physical properties, and biological mechanisms of action, as outlined in this guide, is crucial for professionals seeking to harness their unique chemical reactivity for the development of new materials, probes, and next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. 1-Octyne synthesis - chemicalbook [chemicalbook.com]
- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jove.com [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. benchchem.com [benchchem.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 1-DODECYNE(765-03-7) 1H NMR spectrum [chemicalbook.com]
- 19. Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations of 1-Tetradecyne Molecular Orbitals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to determine the molecular orbitals of 1-tetradecyne. Given the absence of specific published computational data for this compound, this document outlines a robust, standard protocol using widely accepted quantum chemical methods. The principles and workflows described herein are applicable to the study of long-chain alkynes and are aimed at providing researchers with a foundational understanding for their own computational investigations.
Introduction to this compound and its Electronic Structure
This compound (C₁₄H₂₆) is a terminal alkyne characterized by a carbon-carbon triple bond at one end of a twelve-carbon chain.[1] This triple bond, a result of sp hybridization of the two carbon atoms, consists of one strong sigma (σ) bond and two weaker pi (π) bonds.[2] This configuration creates a region of high electron density, making the terminal alkyne a reactive functional group and a point of interest in various chemical and pharmaceutical applications.
The molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity, electronic properties, and potential as a reactant in chemical synthesis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[3]
Theoretical Methods for Molecular Orbital Calculation
The calculation of molecular orbitals is performed using quantum chemical methods. The two most common and relevant methods for a molecule like this compound are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner. While computationally less expensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results.[4]
-
Density Functional Theory (DFT): DFT is a method that determines the electronic structure of a system based on its electron density. It includes a term for electron correlation, making it generally more accurate than HF for many applications. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[3]
Basis Sets: Both HF and DFT methods require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals. A commonly used and well-regarded basis set for molecules of this size is the 6-31G * (also denoted as 6-31G(d)). This is a split-valence basis set that provides a good balance between accuracy and computational cost.[5][6][7]
Detailed Computational Protocol
The following protocol outlines the steps for calculating the molecular orbitals of this compound.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.
Step 1: Geometry Optimization The first step is to determine the lowest energy structure of the this compound molecule. This is achieved by performing a geometry optimization.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-31G*.
-
Procedure: An initial guess for the structure of this compound is created. The software then systematically modifies the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum energy.
Step 2: Frequency Calculation To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory (B3LYP/6-31G*). The absence of any imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
Step 3: Single-Point Energy Calculation and Molecular Orbital Analysis With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.
-
Method: Both HF and B3LYP/DFT can be used for comparison.
-
Basis Set: 6-31G*.
-
Output: This calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO. It will also allow for the calculation of other electronic properties.
The general workflow for these calculations is illustrated in the diagram below.
Expected Quantitative Data and Presentation
While specific calculated values for this compound are not available in the literature, the following tables present the kind of data that would be generated from the protocol described above. The values are illustrative and based on typical results for similar long-chain alkynes.
Table 1: Calculated Molecular Orbital Energies for this compound
| Parameter | HF/6-31G* (eV) | B3LYP/6-31G* (eV) |
| HOMO Energy | -10.5 to -11.5 | -6.5 to -7.5 |
| LUMO Energy | 1.5 to 2.5 | -0.5 to 0.5 |
| HOMO-LUMO Gap | 12.0 to 14.0 | 6.0 to 8.0 |
Note: DFT methods typically yield a smaller and more realistic HOMO-LUMO gap compared to Hartree-Fock theory due to the inclusion of electron correlation.
Table 2: Other Calculated Electronic Properties of this compound (B3LYP/6-31G)*
| Property | Value |
| Dipole Moment (Debye) | 0.5 - 1.0 |
| Mulliken Atomic Charge on C1 | -0.2 to -0.3 |
| Mulliken Atomic Charge on C2 | 0.05 to 0.15 |
The relationship between the chosen theoretical method, basis set, and the resulting calculated properties is a fundamental concept in computational chemistry.
Conclusion
The theoretical calculation of molecular orbitals for molecules like this compound is a powerful tool for understanding their electronic structure and reactivity. By following a standard computational protocol involving geometry optimization and single-point energy calculations using DFT (e.g., B3LYP/6-31G*), researchers can obtain valuable data on HOMO and LUMO energies, the HOMO-LUMO gap, and other electronic properties. This information is instrumental in the fields of chemical synthesis, materials science, and drug development for predicting reaction outcomes and designing new molecules with desired properties.
References
- 1. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-TETRADECENE | 1120-36-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 6. downloads.wavefun.com [downloads.wavefun.com]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Chemistry of C14 Alkynes for Researchers, Scientists, and Drug Development Professionals
Introduction
C14 alkynes, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond within a fourteen-carbon backbone, are emerging as versatile tools in chemical biology and drug discovery. Their unique chemical reactivity, particularly the terminal or internal triple bond, allows for a variety of chemical modifications, making them ideal scaffolds for the development of chemical probes, imaging agents, and potential therapeutic candidates. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of C14 alkynes, with a focus on their utility in elucidating and modulating biological signaling pathways.
Physicochemical Properties of C14 Alkyne Isomers
The position of the alkyne functional group along the C14 carbon chain significantly influences the molecule's physical and chemical properties. A summary of key properties for various tetradecyne isomers is presented below.
| Property | 1-Tetradecyne | 4-Tetradecyne | 5-Tetradecyne | 6-Tetradecyne | 7-Tetradecyne (B1581490) |
| Molecular Formula | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ | C₁₄H₂₆ |
| Molecular Weight | 194.36 g/mol | 194.36 g/mol | 194.36 g/mol | 194.36 g/mol | 194.36 g/mol |
| IUPAC Name | tetradec-1-yne | tetradec-4-yne | tetradec-5-yne | tetradec-6-yne | tetradec-7-yne |
| CAS Number | 765-10-6[1] | 60212-33-1 | 60212-34-2 | 3730-08-3 | 35216-11-6[2] |
| Boiling Point | Data not available | Data not available | Data not available | Data not available | Data not available |
| Kovats Retention Index (Standard non-polar) | 1413[1] | 1427 | 1421 | 1417 | 1416[2] |
| SMILES | CCCCCCCCCCCCC#C[1] | CCCCCCCCCC#CCCC | CCCCCCCCC#CCCCC | CCCCCCCC#CCCCCC | CCCCCCC#CCCCCCC[2] |
Synthesis of C14 Alkynes
The synthesis of C14 alkynes can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired position of the triple bond.
Synthesis of Terminal Alkynes: this compound
A common and effective method for the synthesis of terminal alkynes like this compound is the alkylation of acetylene (B1199291) or a smaller terminal alkyne.[3][4][5] This involves the deprotonation of the terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, followed by an Sₙ2 reaction with a primary alkyl halide.[3][5]
Experimental Protocol: Synthesis of this compound via Alkylation of Sodium Acetylide with 1-Bromododecane (B92323)
-
Materials: Sodium amide (NaNH₂), liquid ammonia (B1221849) (NH₃), acetylene (C₂H₂), 1-bromododecane, diethyl ether, saturated aqueous ammonium (B1175870) chloride.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dry-ice condenser and a gas inlet, condense liquid ammonia.
-
Carefully add sodium amide to the liquid ammonia with stirring to form a solution of sodium acetylide from dissolved acetylene gas bubbled through the solution.
-
Slowly add 1-bromododecane dropwise to the stirred solution of sodium acetylide.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).
-
After completion, carefully evaporate the ammonia.
-
Add diethyl ether to the residue and quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Caption: Synthesis of this compound.
Synthesis of Internal Alkynes: 7-Tetradecyne
Internal alkynes such as 7-tetradecyne can be synthesized by the alkylation of a smaller terminal alkyne with an appropriate alkyl halide.
Experimental Protocol: Synthesis of 7-Tetradecyne via Coupling of 1-Heptyne (B1330384) and 1-Bromoheptane (B155011)
-
Materials: 1-Heptyne, sodium amide (NaNH₂), liquid ammonia (NH₃), 1-bromoheptane[6], diethyl ether, saturated aqueous ammonium chloride.
-
Procedure:
-
In a setup similar to the this compound synthesis, deprotonate 1-heptyne with sodium amide in liquid ammonia to form the heptynilide anion.
-
Slowly add 1-bromoheptane to the reaction mixture.
-
After the reaction is complete, follow the same workup and purification procedure as described for this compound to obtain 7-tetradecyne.
-
Caption: Synthesis of 7-Tetradecyne.
Key Reactions of C14 Alkynes
The triple bond in C14 alkynes is a site of high electron density, making it susceptible to a variety of addition reactions.
Hydrogenation
Complete hydrogenation of a C14 alkyne over a metal catalyst such as palladium on carbon (Pd/C) yields the corresponding C14 alkane, tetradecane.
| Reactant | Product | Catalyst | Yield |
| This compound | Tetradecane | Pd/C, H₂ | >95% |
| 7-Tetradecyne | Tetradecane | Pd/C, H₂ | >95% |
Hydration
The addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts, follows Markovnikov's rule for terminal alkynes, yielding a ketone.[7][8] Anti-Markovnikov hydration to produce an aldehyde can be achieved using specific ruthenium catalysts.[9][10][11]
-
Markovnikov Hydration of this compound: Yields 2-tetradecanone.
-
Anti-Markovnikov Hydration of this compound: Yields tetradecanal.[9] A ruthenium-catalyzed hydration of terminal alkynes can provide the corresponding aldehyde with high regioselectivity and efficiency.[9][11]
-
Hydration of 7-Tetradecyne: Yields a mixture of 7-tetradecanone (B8749507) and 8-tetradecanone.
Hydrohalogenation
The addition of hydrogen halides (e.g., HBr, HCl) to alkynes follows Markovnikov's rule, with the halogen adding to the more substituted carbon. With excess hydrogen halide, a geminal dihalide is formed.
| Reactant | Reagent | Major Product |
| This compound | HBr (1 eq.) | 2-Bromo-1-tetradecene |
| This compound | HBr (2 eq.) | 2,2-Dibromotetradecane |
| 7-Tetradecyne | HBr (1 eq.) | (E/Z)-7-Bromo-7-tetradecene |
C14 Alkynes in Drug Development and Signaling Pathway Elucidation
The alkyne functional group serves as a valuable "handle" for bioconjugation reactions, enabling the attachment of reporter molecules (e.g., fluorophores, biotin) to C14 alkyne-containing probes. This has significant applications in target identification, validation, and the study of cellular signaling pathways.
C14 Alkyne-based Chemical Probes
C14 alkyne moieties can be incorporated into bioactive molecules to create chemical probes.[6] These probes can be used to identify the cellular targets of a drug, a critical step in drug discovery.[12] The alkyne group allows for "click chemistry," a highly efficient and specific cycloaddition reaction with an azide-functionalized reporter molecule.
References
- 1. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Unlocking the Potential of 1-Heptyne: A Comprehensive Guide [finechemical.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes [organic-chemistry.org]
- 10. Ruthenium-catalyzed hydration of 1-alkynes to give aldehydes: insight into anti-Markovnikov regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The First Anti-Markovnikov Hydration of Terminal Alkynes: Formation of Aldehydes Catalyzed by a Ruthenium(II)/Phosphane Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility. This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), proving invaluable in drug discovery, bioconjugation, and materials science.[1] 1-Tetradecyne, a long-chain terminal alkyne, is a valuable building block for introducing hydrophobicity into molecules, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed protocol for performing the CuAAC reaction with this compound.
Core Concepts of CuAAC
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270).[2] The triazole ring formed is exceptionally stable to metabolic degradation and can participate in hydrogen bonding, making it an excellent linker in medicinal chemistry.[3]
Data Presentation
The following table summarizes typical quantitative parameters for a CuAAC reaction involving a hydrophobic alkyne like this compound. These values are starting points and may require optimization for specific substrates.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | Limiting reagent |
| Azide (e.g., Benzyl (B1604629) Azide) | 1.0 - 1.2 equiv | A slight excess of the azide can ensure complete consumption of the alkyne. |
| Catalyst System | ||
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1 - 5 mol% | The catalyst loading can be varied to optimize reaction rate and yield. |
| Sodium Ascorbate | 5 - 10 mol% | A fresh solution should be prepared immediately before use. |
| Reaction Conditions | ||
| Solvent System | tert-Butanol (B103910)/Water (1:1 v/v) | A co-solvent system is necessary to solubilize the hydrophobic alkyne and the catalyst components. Other potential solvents include THF/water or DMSO. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary.[4] |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate (B1210297) or Dichloromethane | |
| Chromatography Stationary Phase | Silica (B1680970) Gel | |
| Chromatography Eluent | Hexane (B92381)/Ethyl Acetate gradient | The optimal gradient will depend on the polarity of the specific triazole product.[5] |
| Expected Yield | 70 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the CuAAC reaction between this compound and a representative azide, benzyl azide.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
To this solution, add benzyl azide (1.1 mmol, 1.1 equiv).
-
Stir the mixture vigorously to ensure proper mixing.
-
-
Catalyst and Reducing Agent Addition:
-
In a separate small vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in deionized water (1 mL).
-
In another small vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution. The solution may change color upon addition of the copper sulfate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 8:2 hexane/ethyl acetate). The disappearance of the limiting reagent (this compound) indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column (dry loading is recommended for less soluble compounds).
-
Elute the product using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 or 8:2 hexane/ethyl acetate).[5]
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-benzyl-4-dodecyl-1H-1,2,3-triazole.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC reaction with this compound.
Signaling Pathway Diagram (Catalytic Cycle)
Caption: Catalytic cycle of the CuAAC reaction.
References
- 1. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tetradecyne in the Synthesis of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functionalized polymers using 1-tetradecyne as a key monomer. The protocols focus on the polymerization of this compound to yield poly(this compound) and its subsequent functionalization through highly efficient click chemistry reactions. These functionalized polymers are valuable materials in various fields, including drug delivery, bioimaging, and materials science.
Introduction
This compound is a long-chain terminal alkyne that can be polymerized to produce a unique polymer scaffold, poly(this compound). The pendant alkyne groups along the polymer backbone serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide range of functional moieties. This approach enables the creation of tailor-made polymers with specific properties and functionalities. The most prominent method for functionalizing these polymers is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is known for its high efficiency, selectivity, and mild reaction conditions.[1][2]
Synthesis of Poly(this compound)
The direct polymerization of this compound can be achieved using various transition metal catalysts, with rhodium-based catalysts and Ziegler-Natta catalysts being prominent examples for the polymerization of terminal alkynes.[3][4] These methods allow for the synthesis of high molecular weight polymers with controlled architectures.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol is a representative method for the polymerization of long-chain terminal alkynes like this compound using a rhodium-based catalyst.
Materials:
-
This compound (monomer)
-
Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂)
-
Cocatalyst/Initiator (e.g., triethylamine, Et₃N)
-
Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere. The solvent must be thoroughly deoxygenated prior to use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst in the chosen solvent.
-
Monomer Addition: Add this compound to the catalyst solution via syringe.
-
Initiation: Add the cocatalyst (e.g., triethylamine) to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-60 °C) for a specified time (typically 1-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
Termination and Precipitation: Terminate the reaction by adding a small amount of acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
FTIR spectroscopy: To identify the characteristic alkyne C≡C and C-H stretching vibrations.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and properties of the polymer.
Quantitative Data for Polymerization of Terminal Alkynes (Representative):
| Monomer | Catalyst System | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI |
| 1-Hexyne | [Rh(nbd)Cl]₂ / Et₃N | Toluene | 30 | 24 | 50-150 | 1.5-2.5 |
| 1-Octyne | WCl₆ / Ph₄Sn | Toluene | 60 | 3 | 20-80 | 2.0-3.0 |
| Phenylacetylene | [Rh(nbd)Cl]₂ / Et₃N | THF | 25 | 1 | >100 | <1.5 |
Note: This table provides representative data for the polymerization of various terminal alkynes to illustrate typical outcomes. Specific results for this compound may vary depending on the exact reaction conditions.
Functionalization of Poly(this compound) via Click Chemistry
The pendant alkyne groups of poly(this compound) are ideal for post-polymerization functionalization using click chemistry. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-yne reaction are two highly efficient methods for this purpose.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the coupling of the pendant alkyne groups with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[5]
Materials:
-
Poly(this compound)
-
Azide-functionalized molecule of interest (e.g., azido-PEG, azide-containing drug molecule, fluorescent azide)
-
Copper(I) source (e.g., CuBr or CuSO₄/Sodium Ascorbate)
-
Ligand (e.g., PMDETA, TBTA)
-
Solvent (e.g., DMF, THF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolution: Dissolve poly(this compound) and the azide-functionalized molecule in the chosen solvent in a reaction flask.
-
Inert Atmosphere: Purge the solution with an inert gas for 15-30 minutes to remove oxygen.
-
Catalyst Addition: Add the ligand followed by the copper(I) source. If using CuSO₄, add sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the mixture at room temperature for 12-48 hours. The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the alkyne and azide (B81097) peaks and the appearance of the triazole ring vibrations.
-
Purification: Purify the functionalized polymer by precipitation in a suitable non-solvent, followed by filtration and washing to remove the catalyst and unreacted starting materials. Dialysis may be necessary for complete removal of copper salts.
Quantitative Data for CuAAC Reactions on Alkyne-Containing Polymers:
| Polymer Backbone | Azide Compound | Catalyst System | Solvent | Temp (°C) | Time (h) | Functionalization Efficiency (%) |
| Poly(1-hexyne) | Benzyl Azide | CuBr / PMDETA | DMF | 25 | 24 | >95 |
| Alkyne-functionalized Polystyrene | Azido-PEG | CuSO₄ / NaAsc | DMF/H₂O | 25 | 12 | >98 |
| Poly(propargyl acrylate) | 3-Azido-7-hydroxycoumarin | CuI / DIPEA | DMSO | 60 | 6 | ~90 |
Note: This table provides representative data for CuAAC reactions on various alkyne-containing polymers.
Thiol-yne Reaction
The thiol-yne reaction is another powerful click reaction that can be used to functionalize the pendant alkyne groups of poly(this compound). This reaction can proceed via a radical-mediated pathway, often initiated by UV light or a thermal initiator, and results in the addition of a thiol to the alkyne.[6][7]
Materials:
-
Poly(this compound)
-
Thiol-functionalized molecule of interest (e.g., cysteine-containing peptide, thiol-terminated PEG)
-
Photoinitiator (e.g., DMPA) or thermal initiator (e.g., AIBN)
-
Solvent (e.g., THF, DMSO)
-
UV lamp (for photoinitiation)
Procedure:
-
Dissolution: Dissolve poly(this compound), the thiol-functionalized molecule, and the initiator in the chosen solvent.
-
Reaction Initiation:
-
Photoinitiation: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature.
-
Thermal Initiation: Heat the solution to a temperature appropriate for the chosen thermal initiator (e.g., 60-80 °C for AIBN).
-
-
Reaction: Stir the reaction mixture for a specified time (typically 1-12 hours). Monitor the reaction by FTIR, looking for the disappearance of the S-H and C≡C stretching bands.
-
Purification: Precipitate the functionalized polymer in a suitable non-solvent, filter, and wash thoroughly. Dry the polymer under vacuum.
Quantitative Data for Thiol-yne Reactions on Alkyne-Containing Polymers:
| Polymer Backbone | Thiol Compound | Initiation | Solvent | Temp (°C) | Time (h) | Functionalization Efficiency (%) |
| Poly(1-hexyne) | 1-Dodecanethiol | UV (365 nm) | THF | 25 | 4 | >90 |
| Alkyne-functionalized Hydrogel | Cysteine | Photoinitiator | Water | 25 | 1 | ~85 |
| Poly(propargyl methacrylate) | Thiol-PEG | AIBN | Toluene | 70 | 12 | >95 |
Note: This table provides representative data for thiol-yne reactions on various alkyne-containing polymers.
Applications in Drug Development and Materials Science
The ability to easily functionalize poly(this compound) opens up a vast array of applications:
-
Drug Delivery: Hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can be grafted onto the polymer backbone to improve biocompatibility and circulation time. Drug molecules with azide or thiol functionalities can be covalently attached for targeted delivery.
-
Bioimaging: Fluorescent dyes or imaging agents can be attached to the polymer for tracking and diagnostic purposes.
-
Smart Materials: Stimuli-responsive moieties can be incorporated to create materials that change their properties in response to environmental cues such as pH or temperature.
-
Surface Modification: The functionalized polymers can be used to coat surfaces to impart specific properties like biocompatibility, anti-fouling, or specific cell adhesion.
By following these protocols, researchers can synthesize a diverse library of functionalized polymers based on a poly(this compound) scaffold, enabling the development of advanced materials for a wide range of scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional, composite polythioether nanoparticles via thiol-alkyne photopolymerization in miniemulsion - PMC [pmc.ncbi.nlm.nih.gov]
Formation of 1-Tetradecyne Self-Assembled Monolayers (SAMs) on Gold Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the formation and characterization of 1-tetradecyne self-assembled monolayers (SAMs) on gold surfaces. The terminal alkyne group of this compound forms a stable, covalent bond with gold, creating a well-defined organic thin film.[1] These monolayers can be used to modify surface properties or to serve as a foundation for further chemical functionalization, which is of significant interest in biosensor development, drug delivery systems, and fundamental surface science studies.
Characterization Data
The following table summarizes the expected quantitative data for a well-formed this compound SAM on a gold surface. The data for the closely related 1-octadecyne (B1346895) SAM is provided for comparison.
| Parameter | This compound SAM (C14) - Expected Values | 1-Octadecyne SAM (C18) - Reported Values | Characterization Technique |
| Ellipsometric Thickness | ~1.4 - 1.6 nm (Estimated) | 1.8 ± 0.1 nm[2] | Spectroscopic Ellipsometry |
| Static Water Contact Angle | ~100° - 105° | 102 ± 2°[2] | Contact Angle Goniometry |
| XPS C 1s/Au 4f Ratio | ~0.9 - 1.1 | 1.14[2] | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Roughness (RMS) | < 1 nm | Similar to bare gold substrate[2] | Atomic Force Microscopy (AFM) |
Experimental Workflow
The overall process for the formation and characterization of this compound SAMs on gold is illustrated in the workflow diagram below.
Caption: Experimental workflow for this compound SAM formation and characterization.
Detailed Experimental Protocols
1. Gold Substrate Preparation
High-quality SAMs require a clean, smooth gold surface. Gold substrates are typically prepared by evaporating a thin layer of gold onto a substrate like mica or silicon with a chromium or titanium adhesion layer.
-
Materials:
-
Gold-coated substrates (e.g., 100 nm Au on Si wafer with 10 nm Ti adhesion layer)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
-
Teflon or glass beakers
-
Tweezers (Teflon-coated or stainless steel)
-
-
Protocol:
-
Piranha Solution Preparation (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Slowly and carefully add 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
-
Using tweezers, immerse the gold substrates in the hot piranha solution for 10-15 minutes. This will remove organic contaminants.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination.
-
2. This compound SAM Formation
This protocol describes the formation of the SAM from a solution of this compound.
-
Materials:
-
This compound
-
Absolute ethanol
-
Cleaned gold substrates
-
Glass vials with Teflon-lined caps
-
-
Protocol:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Place the freshly cleaned gold substrates in a glass vial.
-
Pour the this compound solution into the vial, ensuring the substrates are fully submerged.
-
Seal the vial and leave it at room temperature for 24 hours to allow for the self-assembly process.
-
After the immersion period, remove the substrates from the solution.
-
Rinse the SAM-coated substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until characterization.
-
3. Characterization Methodologies
a. Spectroscopic Ellipsometry (for Thickness Measurement)
-
Instrument: Spectroscopic ellipsometer.
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of a freshly cleaned, bare gold substrate as a reference.
-
Measure the ellipsometric parameters of the this compound SAM-coated substrate at multiple locations.
-
Model the system as a two-layer model (substrate/SAM/ambient).
-
Use a Cauchy model for the SAM layer with a fixed refractive index (typically ~1.45 for alkyl chains) to determine the thickness of the monolayer.[2]
-
b. Contact Angle Goniometry (for Surface Wettability)
-
Instrument: Contact angle goniometer with a high-resolution camera.
-
Procedure:
-
Place a droplet (typically 1-5 µL) of DI water onto the SAM-coated surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use software to measure the static contact angle between the baseline of the droplet and the tangent at the droplet edge.
-
Perform measurements at several different spots on the surface to ensure uniformity.
-
c. X-ray Photoelectron Spectroscopy (XPS) (for Elemental Composition)
-
Instrument: XPS system with a monochromatic Al Kα X-ray source.
-
Procedure:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and Au 4f regions.
-
The presence of a strong C 1s signal and the attenuation of the Au 4f signal confirm the presence of the organic monolayer.
-
Calculate the ratio of the integrated C 1s peak area to the Au 4f peak area to get a semi-quantitative measure of the monolayer's surface coverage and compare it to reference values.[2]
-
d. Atomic Force Microscopy (AFM) (for Surface Morphology)
-
Instrument: Atomic Force Microscope.
-
Procedure:
-
Operate the AFM in tapping mode to minimize damage to the soft organic monolayer.
-
Scan a representative area of the SAM-coated surface (e.g., 1x1 µm).
-
Analyze the resulting topography image to assess the uniformity and completeness of the monolayer.
-
The surface should be relatively smooth, with a root-mean-square (RMS) roughness comparable to the underlying gold substrate, indicating the formation of a well-ordered monolayer.[3]
-
Applications in Drug Development
The ability to create well-defined, functionalizable surfaces with this compound SAMs opens up several avenues in drug development:
-
High-Throughput Screening: The alkyne terminus can be functionalized via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to immobilize a wide array of small molecules or biomolecules for screening drug candidates.
-
Biosensor Fabrication: Immobilization of proteins, antibodies, or DNA onto the SAM surface can be used to create specific biosensors for detecting disease markers or monitoring drug efficacy.
-
Controlled Drug Release: The SAM can be used to coat drug-loaded nanoparticles, providing a stable surface that can be further functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.
By following these detailed protocols, researchers can reliably form and characterize this compound SAMs on gold, providing a versatile platform for a wide range of applications in science and medicine.
References
Application Notes and Protocols: Sonogashira Coupling of 1-Tetradecyne with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira in 1975, this reaction has become an essential tool in organic synthesis, particularly in the fields of medicinal chemistry, natural product synthesis, and materials science.[3]
The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and its reliability in constructing complex molecular architectures.[4] It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[1] This protocol focuses on the specific application of coupling 1-tetradecyne, a long-chain terminal alkyne, with various aryl halides, a transformation valuable for synthesizing pharmaceutical intermediates, molecular probes, and organic materials where lipophilic chains are required.
Reaction Mechanism: The Dual Catalytic Cycle
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Copper Cycle : In parallel, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to generate a highly reactive copper(I) acetylide species.
-
Transmetalation : The crucial step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. This is the rate-determining step in many cases.
-
Reductive Elimination : The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Application Notes: Key Experimental Parameters
The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of reagents and conditions.
-
Aryl Halide Reactivity : The reactivity of the aryl halide (Ar-X) is a critical factor. The general trend for oxidative addition to the palladium center is I > Br > OTf >> Cl .[5] Couplings with aryl iodides often proceed at room temperature, while aryl bromides may require heating.[6] Aryl chlorides are the most challenging substrates and typically require specialized, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands and higher temperatures to achieve good yields.[7][8]
-
Catalyst System :
-
Palladium Source : Common palladium precatalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[2] These are generally stable and effective, though catalyst loading can be optimized (typically 0.5-5 mol%).
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst. Its presence significantly accelerates the reaction, enabling milder conditions. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[9]
-
Copper-Free Conditions : To avoid homocoupling byproducts, copper-free protocols have been developed.[3][4] These methods often require a stronger base (e.g., Cs₂CO₃) or an activator like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium complex.[9][10][11]
-
-
Base and Solvent :
-
Base : An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically used. It serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[1]
-
Solvent : A variety of solvents can be used, with THF, toluene, DMF, and acetonitrile (B52724) being common choices. The reaction must be conducted under anhydrous and anaerobic (e.g., nitrogen or argon atmosphere) conditions to prevent catalyst deactivation and side reactions.[1]
-
Data Presentation: Representative Reaction Conditions
While extensive data for this compound is not compiled in a single source, the following tables summarize typical conditions and expected outcomes for the Sonogashira coupling of terminal alkynes with various aryl halides, which can be extrapolated for this compound.
Table 1: Sonogashira Coupling with Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole (B42571) | 11-Dodecyn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 2-4 | ~95 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ / CuI | Et₃N / DMF | RT | 1 | >99[6] |
| 3 | Iodobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N / Toluene | 50 | 0.5 | 98[12] |
Table 2: Sonogashira Coupling with Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Phenylacetylene | Pd(PPh₃)₄ / TBAF (Copper-Free) | THF | 70 | 3 | 92[9] |
| 2 | Bromobenzene | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N / Toluene | 80 | 2 | 95[12] |
| 3 | 1,4-Dibromobenzene | Arylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A (Copper-Free) | Cs₂CO₃ / 2-MeTHF | RT | 48 | 85[10] |
Table 3: Sonogashira Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroacetophenone | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 100 | 12 | 98 |
| 2 | 1-Chloro-4-nitrobenzene | Phenylacetylene | Pd₂ (dba)₃ / SPhos | K₃PO₄ / Dioxane | 120 | 24 | 93 |
| 3 | General Aryl Chlorides | Terminal Alkynes | Specialized Pd/Ligand systems | Strong Base / High Temp | 100-150 | 12-24 | Moderate to High[7][8][13] |
Detailed Experimental Protocol: Coupling of this compound with 4-Iodoanisole
This protocol provides a generalized, step-by-step procedure for a typical palladium/copper co-catalyzed Sonogashira reaction.
Materials and Reagents:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
This compound (1.2 mmol, 233 mg, 298 µL)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, anhydrous, 3.0 mmol, 418 µL)
-
Tetrahydrofuran (THF, anhydrous, 10 mL)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition : Under a positive pressure of inert gas, add 4-iodoanisole (234 mg, 1.0 mmol).
-
Solvent and Base Addition : Add anhydrous THF (10 mL) followed by anhydrous triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting mixture at room temperature for 10 minutes.
-
Alkyne Addition : Slowly add this compound (298 µL, 1.2 mmol) to the stirring mixture dropwise via syringe.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the 4-iodoanisole starting material. The reaction is typically complete within 2-6 hours.
-
Work-up : Upon completion, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL).
-
Filtration : Filter the mixture through a short plug of Celite or silica (B1680970) gel to remove the insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 20 mL) to remove copper salts, followed by brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
Visualization of Experimental Workflow
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Glaser Coupling of 1-Tetradecyne to Synthesize Symmetrical 1,3-Diynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glaser coupling reaction, first reported by Carl Glaser in 1869, is a foundational and versatile method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[1][2] This carbon-carbon bond-forming reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant.[1][3] A significant advancement, known as the Glaser-Hay modification, utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which allows for milder reaction conditions and greater substrate scope.[2][4][5] The resulting 1,3-diyne functional group is a key structural motif in a wide array of natural products, pharmaceuticals, and advanced materials, including conjugated polymers and macrocycles.[4] This document provides detailed application notes and experimental protocols for the Glaser coupling of 1-tetradecyne, a long-chain terminal alkyne, to form 7,9-hexadecadiyne (B14716071).
Reaction Mechanism
The generally accepted mechanism for the Glaser-Hay coupling reaction involves a catalytic cycle initiated by a copper(I) species. The key steps are as follows:
-
Formation of Copper(I) Acetylide: The terminal alkyne, this compound, reacts with the copper(I) catalyst in the presence of a base. The base facilitates the deprotonation of the terminal alkyne, leading to the formation of a copper(I) acetylide intermediate.[4]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide intermediate undergo an oxidative coupling process to form the symmetrical 1,3-diyne product, 7,9-hexadecadiyne, and copper(0).[4]
-
Reoxidation of the Catalyst: An oxidant, typically molecular oxygen from the air, reoxidizes the copper(0) species back to the active copper(I) catalyst, allowing the catalytic cycle to continue.[1][4]
Comparative Data for Glaser Coupling of Terminal Alkynes
The following table summarizes typical reaction conditions and yields for the Glaser homocoupling of terminal alkynes, providing a basis for comparison and optimization for the synthesis of 7,9-hexadecadiyne from this compound. While specific data for this compound is not widely published, the data for analogous long-chain and other terminal alkynes under similar conditions suggest that high yields are achievable.
| Substrate | Catalyst (mol%) | Base/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuCl (5) | TMEDA | Acetone (B3395972) | Room Temp | 3 | 97 |
| Phenylacetylene | CuCl (5) | n-Propylamine | None | 60 | 3 | 88 |
| 1-Hexyne | CuCl (5) | n-Propylamine | None | 60 | 4 | 85 |
| Propargyl alcohol | CuCl (5) | n-Propylamine | None | 60 | 5 | 75 |
| Various terminal alkynes | CuCl | TMEDA | Methanol | Room Temp | - | up to 92 |
| Various terminal alkynes | CuCl | n-Propylamine | None | 60 | - | up to 95 |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data for phenylacetylene, 1-hexyne, and propargyl alcohol are provided as representative examples. High yields are generally reported for aliphatic alkynes under these conditions.[6][7][8]
Experimental Protocols
Two common and effective protocols for the Glaser coupling of terminal alkynes are presented below. These can be readily adapted for the homocoupling of this compound.
Protocol 1: CuCl/TMEDA Catalyzed Coupling in Acetone
This protocol utilizes the Hay modification of the Glaser coupling, employing a soluble copper-TMEDA complex in acetone at room temperature.[4]
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
25 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 7,9-hexadecadiyne.
Protocol 2: Solvent-Free Glaser Coupling with CuCl/n-Propylamine
This protocol offers a more environmentally friendly approach by avoiding the use of a solvent.[1][7]
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
n-Propylamine (1.0 mmol)
-
Dichloromethane
-
Silica gel
-
Reaction vial
-
Magnetic stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound (1.0 mmol) and copper(I) chloride (0.05 mmol).
-
Add n-propylamine (1.0 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C for 3-5 hours. Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a small amount of dichloromethane.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Experimental Workflow
The general experimental workflow for the Glaser coupling of this compound is depicted below.
Conclusion
The Glaser coupling reaction is a robust and highly effective method for the synthesis of symmetrical 1,3-diynes, such as 7,9-hexadecadiyne from this compound.[4] By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve high yields of the desired product. The protocols provided herein, one solvent-based and one solvent-free, offer reliable starting points for the successful implementation and optimization of this important transformation in both academic and industrial research settings. The versatility and functional group tolerance of the Glaser coupling make it an invaluable tool in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Application Notes: Using 1-Tetradecyne for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced materials for drug delivery, diagnostics, and bio-imaging. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and ability to conjugate with bioactive molecules. 1-Tetradecyne, a 14-carbon terminal alkyne, offers a versatile platform for nanoparticle modification. Its long alkyl chain imparts hydrophobicity, which can be leveraged for encapsulating lipophilic drugs, while the terminal alkyne group serves as a powerful handle for covalent attachment to nanoparticle surfaces or for subsequent bioorthogonal "click chemistry" reactions.
This document provides detailed protocols and application data for the surface modification of nanoparticles using this compound and its derivatives. It covers direct surface attachment to create hydrophobic nanoparticles and a two-step process involving initial functionalization followed by a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Applications
-
Hydrophobic Drug Delivery: The hydrophobic surface created by this compound can enhance the loading capacity and stability of poorly water-soluble drugs within the nanoparticle carrier.
-
Platform for Bio-conjugation: The terminal alkyne is an ideal anchor for click chemistry. This allows for the efficient and specific attachment of various molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorescent dyes), and therapeutic payloads, without harsh reaction conditions.[1][2][3]
-
Enhanced Cellular Interaction: Modifying nanoparticle surfaces with hydrophobic chains can influence their interaction with cell membranes, potentially enhancing cellular uptake.[4]
-
Stable Nanoparticle Formulations: Alkyne-functionalized nanoparticles have shown high stability, complementing traditional thiol-based surface chemistry, especially on gold nanoparticles.[5][6]
Data Presentation
The following tables summarize representative quantitative data obtained during the surface modification process of silica (B1680970) nanoparticles. These values serve as a benchmark for expected changes in physicochemical properties.
Table 1: Physicochemical Properties of Modified Nanoparticles
| Parameter | Unmodified SiO₂ Nanoparticles | SiO₂-Tetradecyne | SiO₂-Tetradecyne-Fluorophore |
| Hydrodynamic Diameter (nm) | 105 ± 3.2 | 112 ± 4.1 | 115 ± 3.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.19 ± 0.02 |
| Zeta Potential (mV) | -45.2 ± 2.5 | -30.5 ± 3.1 | -28.9 ± 2.9 |
| Surface Functionalization | Silanol (Si-OH) | Terminal Alkyne | Triazole Ring |
Table 2: Characterization and Quantification of Surface Modification
| Technique | Unmodified SiO₂ Nanoparticles | SiO₂-Tetradecyne | SiO₂-Tetradecyne-Fluorophore |
| FTIR (cm⁻¹) | ~3400 (O-H), ~1100 (Si-O-Si) | ~2120 (C≡C stretch, weak), ~2920/2850 (C-H stretch) | Disappearance of ~2120 peak, new peaks from fluorophore |
| XPS (Atomic %) | Si, O | Si, O, C | Si, O, C, N (from triazole and fluorophore) |
| TGA (Weight Loss %) | ~2-3% | ~8-10% | ~12-15% |
| Fluorescence | None | None | Emission at characteristic wavelength |
Experimental Protocols
Protocol 1: Surface Modification of Silica Nanoparticles with a this compound Analogue
This protocol describes a generalized method for covalently attaching a this compound moiety to the surface of silica nanoparticles using a silane (B1218182) coupling agent. For this purpose, we will use a representative molecule, (1-tetradecynyl)trimethoxysilane.
Materials:
-
Silica nanoparticles (SiO₂)
-
(1-tetradecynyl)trimethoxysilane
-
Anhydrous Toluene (B28343)
-
Deionized Water
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer with hotplate
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask. Use an ultrasonicator for 15 minutes to ensure a uniform dispersion.
-
Silanization Reaction:
-
Heat the nanoparticle dispersion to 80°C under constant magnetic stirring.
-
Add 200 µL of (1-tetradecynyl)trimethoxysilane to the reaction mixture.
-
Attach a condenser and allow the reaction to proceed for 12 hours under a nitrogen atmosphere.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the surface-modified nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Discard the supernatant. Resuspend the nanoparticle pellet in 40 mL of toluene and repeat the centrifugation. Perform this washing step three times.
-
Perform a final wash with 40 mL of ethanol to remove residual toluene.
-
-
Drying: Dry the purified nanoparticles in a vacuum oven at 60°C overnight. Store the final product (SiO₂-Tetradecyne) in a desiccator.
Protocol 2: Click Chemistry Conjugation of an Azide-Fluorophore to SiO₂-Tetradecyne Nanoparticles
This protocol details the CuAAC "click" reaction to conjugate an azide-containing molecule (e.g., Azide-Fluor 488) to the alkyne-functionalized nanoparticles prepared in Protocol 1.[1][7]
Materials:
-
SiO₂-Tetradecyne nanoparticles
-
Azide-Fluor 488 (or other azide-modified molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
Rotator or shaker
Procedure:
-
Prepare Stock Solutions:
-
Nanoparticles: Disperse 10 mg of SiO₂-Tetradecyne in 1 mL of PBS.
-
Azide-Fluor 488: Prepare a 10 mM stock solution in DMF.
-
Catalyst Premix: Prepare a 20 mM CuSO₄ and 100 mM THPTA solution in deionized water. Mix and let stand for 5 minutes.
-
Reducing Agent: Prepare a fresh 300 mM solution of Sodium Ascorbate in deionized water.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 500 µL of the nanoparticle dispersion.
-
Add 10 µL of the 10 mM Azide-Fluor 488 stock solution (provides a molar excess).
-
Add 10 µL of the Catalyst Premix (CuSO₄/THPTA). Vortex briefly.
-
-
Initiation of Click Reaction:
-
Add 10 µL of the fresh Sodium Ascorbate solution to initiate the reaction.[7]
-
Vortex the tube immediately and thoroughly.
-
-
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Place the tube on a rotator at room temperature and allow it to react for 2 hours.
-
Purification:
-
Centrifuge the reaction mixture at 10,000 x g for 25 minutes.
-
Carefully remove and discard the supernatant, which contains unreacted dye and catalyst.
-
Wash the nanoparticle pellet by resuspending it in 1 mL of PBS, vortexing, and centrifuging again. Repeat this washing step three times to ensure complete removal of contaminants.
-
-
Final Product: After the final wash, resuspend the pellet in 1 mL of a suitable buffer for storage and characterization.
Visualizations
Experimental and Logical Workflows
Caption: Overall experimental workflow for synthesis, modification, and conjugation.
Caption: Reaction scheme for surface functionalization of silica nanoparticles.
Caption: Logical workflow for drug delivery application targeting a cell pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. irjweb.com [irjweb.com]
- 4. Hydrophobic and Hydrophilic Au and Ag Nanoparticles. Breakthroughs and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Polymerization of 1-Tetradecyne using Ziegler-Natta Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts are a cornerstone of polymer chemistry, enabling the stereospecific polymerization of α-olefins.[1] This class of catalysts, typically comprising a transition metal halide from Group IV-VIII (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum (B1256330), Al(C₂H₅)₃), offers a powerful method for synthesizing polymers with controlled microstructures.[2] While extensively studied for the polymerization of ethylene (B1197577) and propylene, their application to higher α-olefins and alkynes such as 1-tetradecyne is also of significant interest for creating novel materials with unique properties.[3] Poly(this compound) and its derivatives have potential applications in areas such as drug delivery, specialty membranes, and advanced materials due to their long alkyl side chains.
This document provides a detailed, generalized protocol for the polymerization of this compound using a classic Ziegler-Natta catalyst system. It should be noted that while the fundamental principles of Ziegler-Natta polymerization are well-established, specific literature data on the homopolymerization of this compound is limited. Therefore, the following protocols and data are based on established procedures for similar long-chain α-olefins and alkynes and should be considered a starting point for experimental design and optimization.
Data Presentation
The following table summarizes illustrative quantitative data that could be expected from the polymerization of this compound under varying conditions. These values are hypothetical and intended for comparative purposes to guide experimental planning.
| Entry | Catalyst System (Molar Ratio) | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | TiCl₄/Al(C₂H₅)₃ (1:3) | 1.0 | 70 | 4 | 85 | 50,000 | 150,000 | 3.0 |
| 2 | TiCl₄/Al(C₂H₅)₃ (1:4) | 1.0 | 70 | 4 | 92 | 65,000 | 208,000 | 3.2 |
| 3 | TiCl₄/Al(C₂H₅)₃ (1:3) | 2.0 | 70 | 4 | 95 | 80,000 | 264,000 | 3.3 |
| 4 | TiCl₄/Al(C₂H₅)₃ (1:3) | 1.0 | 50 | 6 | 78 | 45,000 | 126,000 | 2.8 |
Experimental Protocols
Materials
-
Monomer: this compound (C₁₄H₂₆), freshly distilled before use.
-
Catalyst: Titanium tetrachloride (TiCl₄), handled under an inert atmosphere.
-
Co-catalyst: Triethylaluminum (Al(C₂H₅)₃), as a solution in a dry, inert solvent (e.g., hexane (B92381) or toluene).
-
Solvent: Anhydrous toluene (B28343) or hexane, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Quenching Agent: Acidified methanol (B129727) (e.g., 10% HCl in methanol).
-
Inert Gas: High-purity nitrogen or argon.
Equipment
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and an inlet for inert gas.
-
Temperature-controlled oil bath or heating mantle.
-
Syringes and cannulas for transferring air-sensitive reagents.
Protocol for Polymerization of this compound
-
Reactor Setup: A 250 mL three-neck round-bottom flask is assembled with a magnetic stir bar, a reflux condenser, and a septum. The entire apparatus is flame-dried under vacuum and then purged with high-purity nitrogen gas.
-
Solvent and Monomer Addition: Under a positive flow of nitrogen, 100 mL of anhydrous toluene is transferred to the reaction flask via cannula. Subsequently, a calculated amount of freshly distilled this compound (e.g., to achieve a 1.0 M concentration) is added via syringe.
-
Catalyst Component Addition: The reaction mixture is brought to the desired temperature (e.g., 70 °C) using an oil bath. The triethylaluminum solution is added dropwise to the stirred solution via syringe. Following this, the titanium tetrachloride is added dropwise. The order of addition can be a critical parameter to investigate. An immediate color change, often to a brown or purple suspension, indicates the formation of the active catalyst complex.
-
Polymerization: The reaction mixture is stirred vigorously at the set temperature for a predetermined duration (e.g., 4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Polymer Isolation: After the specified time, the polymerization is terminated by slowly adding 50 mL of acidified methanol to the cooled reaction mixture. This deactivates the catalyst and precipitates the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: The resulting poly(this compound) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and investigate its stereoregularity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups and confirm the disappearance of the alkyne C-H bond.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), and its thermal stability.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the polymerization of this compound.
Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Logical Relationship of Experimental Steps
Caption: Logical flow of the experimental procedure.
References
Application Notes and Protocols for the Synthesis of Calamitic Liquid Crystal Precursors from 1-Tetradecyne
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-shaped) liquid crystal precursors starting from 1-tetradecyne. The synthetic strategy employs two powerful and versatile cross-coupling reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These methodologies allow for the construction of a rigid core structure, a key feature of liquid crystalline materials, functionalized with long alkyl chains provided by this compound, which promote the formation of mesophases. The resulting diarylacetylene and triazole-containing compounds are of significant interest in materials science and may have potential applications in drug delivery due to their structural motifs.
The protocols provided herein are based on established synthetic methodologies. While specific yields and characterization data for the direct synthesis from this compound are not extensively reported, representative data from analogous reactions are provided for guidance.
Section 1: Synthesis of a Diarylacetylene Liquid Crystal Precursor
This section details the synthesis of a symmetrical diarylacetylene-based liquid crystal precursor, 1,4-bis(tetradec-1-yn-1-yl)benzene (3) , through a double Sonogashira coupling of this compound with 1,4-diiodobenzene.
Experimental Workflow
Application Notes and Protocols: 1-Tetradecyne as a Substrate for Enzymatic Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Tetradecyne is a 14-carbon terminal alkyne that presents a versatile scaffold for chemical modifications. Its terminal triple bond is a reactive handle for various chemical transformations, including click chemistry, hydrogenations, and hydrations. In the context of biocatalysis, this compound and similar long-chain alkynes are emerging as substrates for a range of enzymatic modifications. These enzymatic approaches offer the potential for high selectivity and milder reaction conditions compared to traditional chemical methods, making them attractive for applications in fine chemical synthesis, drug development, and materials science.
This document provides an overview of the potential enzymatic modifications of this compound, focusing on hydroxylation by cytochrome P450 enzymes and potential biotransformations by microorganisms known to possess fatty acid-modifying enzymes. Due to the limited direct research on this compound as an enzymatic substrate, some protocols and data are extrapolated from studies on structurally related long-chain fatty acids and shorter-chain terminal alkynes.
Potential Enzymatic Modifications of this compound
The primary enzymatic modifications applicable to this compound involve oxidation reactions, particularly hydroxylation, catalyzed by monooxygenases. Additionally, enzymes involved in fatty acid metabolism may exhibit activity towards this long-chain alkyne.
Cytochrome P450-Mediated Hydroxylation
Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases known to catalyze the oxidation of a wide variety of substrates.[1] Cytochrome P450 BM3 from Bacillus megaterium is a particularly robust and well-studied enzyme that naturally hydroxylates long-chain fatty acids (C12–C20).[2] Engineered variants of P450 BM3 have demonstrated the ability to hydroxylate short-chain terminal alkynes, such as 1-hexyne (B1330390) and 1-octyne, at the ω-3 position.[3][4] This suggests that this compound is a plausible substrate for P450 BM3, likely yielding hydroxylated products. It is important to note that P450 enzymes can be inactivated by some alkyne substrates, a factor to consider in reaction optimization.[1]
Potential Reaction:
This compound + O₂ + NADPH + H⁺ → Hydroxylated this compound + NADP⁺ + H₂O
Biotransformation by Fatty Acid-Modifying Microorganisms
Several microorganisms, particularly marine microbes, possess enzymatic pathways for the biosynthesis of terminal alkyne-containing natural products from fatty acid precursors.[5][6][7] These pathways often involve bifunctional desaturase/acetylenase enzymes that introduce a triple bond into a fatty acyl chain. While these enzymes typically synthesize alkynes, their substrate promiscuity could potentially allow for the reverse reaction or other modifications of an exogenously supplied alkyne like this compound. Whole-cell biotransformation using such microorganisms presents a potential route for modifying this compound.
Data Presentation
The following tables summarize expected outcomes and hypothetical kinetic parameters for the enzymatic modification of this compound, based on data from similar substrates.
Table 1: Potential Products of this compound Hydroxylation by Cytochrome P450 BM3
| Substrate | Enzyme | Potential Product(s) | Regioselectivity | Reference (for analogous substrates) |
| This compound | Cytochrome P450 BM3 | Tetradec-1-yn-12-ol | ω-2 | [2] |
| This compound | Cytochrome P450 BM3 | Tetradec-1-yn-11-ol | ω-3 | [3][4] |
| This compound | Cytochrome P450 BM3 | Tetradec-1-yn-10-ol | ω-4 | [2] |
Table 2: Hypothetical Kinetic Parameters for this compound Hydroxylation by Cytochrome P450 BM3
| Substrate | Enzyme Variant | Apparent Km (µM) | Apparent kcat (min⁻¹) | Coupling Efficiency (%) | Reference (for analogous substrates) |
| This compound | Wild-Type P450 BM3 | 50 - 200 | 100 - 1000 | 50 - 80 | [2] |
| This compound | Engineered P450 BM3 | 10 - 100 | 500 - 5000 | > 90 | [8] |
Note: These values are estimates based on the kinetics of P450 BM3 with long-chain fatty acids and short-chain alkynes. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Hydroxylation of this compound using Cytochrome P450 BM3
This protocol describes a general procedure for the in vitro enzymatic hydroxylation of this compound using a purified preparation of Cytochrome P450 BM3.
Materials:
-
Purified Cytochrome P450 BM3 (wild-type or engineered variant)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Gas chromatography-mass spectrometry (GC-MS) equipment
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of purified P450 BM3 in 100 mM potassium phosphate buffer (pH 7.4). The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 µM.
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Reaction Setup: In a glass vial, combine the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 1 mL.
-
P450 BM3 solution to the desired final concentration.
-
This compound stock solution to a final concentration of 1 mM (the final DMSO concentration should be kept low, typically ≤ 1% v/v, to avoid enzyme inhibition).
-
-
Reaction Initiation: Pre-warm the reaction mixture to 30°C. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for a predetermined time (e.g., 1-24 hours). Time-course experiments are recommended to determine the optimal reaction time.
-
Reaction Quenching and Extraction: Stop the reaction by adding 200 µL of 2 M HCl. Extract the products by adding 1 mL of ethyl acetate and vortexing vigorously for 1 minute. Centrifuge to separate the phases and carefully collect the organic (upper) layer. Repeat the extraction twice.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. The solvent can be evaporated under a stream of nitrogen to concentrate the products.
-
Analysis: Analyze the products by GC-MS. The hydroxylated products of this compound will have a higher molecular weight and different retention time compared to the starting material. Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of the products.
Protocol 2: Whole-Cell Biotransformation of this compound
This protocol provides a general framework for screening microorganisms for their ability to modify this compound. A microorganism known to produce acetylenic natural products would be a good starting point.
Materials:
-
Selected microbial strain (e.g., a marine-derived Streptomyces or cyanobacterium)
-
Appropriate growth medium for the selected strain
-
This compound
-
Sterile flasks
-
Shaking incubator
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Analytical instrumentation (GC-MS, LC-MS)
Procedure:
-
Inoculum Preparation: Grow a seed culture of the selected microorganism in its appropriate growth medium to the late exponential phase.
-
Production Culture: Inoculate a larger volume of fresh medium with the seed culture. Grow the culture under optimal conditions (temperature, shaking speed) until it reaches the mid-logarithmic phase of growth.
-
Substrate Addition: Add this compound to the culture. The final concentration should be optimized, starting with a low concentration (e.g., 0.1 mM) to avoid toxicity. A stock solution in a water-miscible solvent like DMSO can be used, with a solvent control culture included.
-
Incubation: Continue to incubate the culture for a set period (e.g., 24-72 hours).
-
Extraction:
-
Cell Pellet: Separate the cells from the culture broth by centrifugation. Extract the cell pellet with an appropriate organic solvent.
-
Supernatant: Extract the culture supernatant with an equal volume of ethyl acetate three times.
-
-
Analysis: Combine the organic extracts, dry, and concentrate. Analyze the extracts by GC-MS or LC-MS to identify potential modification products of this compound by comparing the chromatograms of the substrate-fed culture with the control culture.
Visualizations
Caption: Proposed catalytic cycle for the hydroxylation of this compound by Cytochrome P450.
References
- 1. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450BM-3 and P450 11A1 retain Compound I (FeO3+) chemistry with electrophilic substrates poised for Compound 0 (Fe3+O2−) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the oxidation of short chain alkynes by flavocytochrome P450 BM3 - Metallomics (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of N-acylated proteins modified with fatty acids having a specific chain length using an insect cell-free protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choose Your Own Adventure: A Comprehensive Database of Reactions Catalyzed by Cytochrome P450 BM3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Engineering Cytochrome P450 BM3 for Terminal Alkane Hydroxylation | Semantic Scholar [semanticscholar.org]
- 8. cheme.caltech.edu [cheme.caltech.edu]
Analytical methods for quantifying 1-Tetradecyne in a reaction mixture
Application Notes & Protocols for the Quantification of 1-Tetradecyne
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a terminal alkyne, a class of compounds characterized by a carbon-carbon triple bond at the end of a carbon chain.[1] These molecules serve as versatile building blocks in organic synthesis, finding applications in the construction of complex molecules, polymers, and novel materials.[1] Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield determination, and quality control of the final products. This document provides detailed analytical methods for the quantitative analysis of this compound, focusing on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. An overview of a High-Performance Liquid Chromatography (HPLC) approach is also discussed.
Gas Chromatography (GC) Methods
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds like this compound.[2] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.
Protocol 1: Quantification of this compound by GC-FID
This protocol describes the use of Gas Chromatography with Flame Ionization Detection (GC-FID) for the routine quantification of this compound. GC-FID is a robust and widely available technique that provides excellent sensitivity for hydrocarbons.[2]
Experimental Protocol:
a. Sample Preparation:
-
Reaction Quenching: If the reaction is ongoing, quench it by cooling the mixture to 0°C and adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extraction: Extract the reaction mixture with a non-polar organic solvent in which this compound is highly soluble, such as hexane (B92381) or diethyl ether. Perform the extraction three times to ensure complete recovery.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and carefully evaporate the solvent under reduced pressure.
-
Internal Standard Addition: Prepare a stock solution of a suitable internal standard (e.g., dodecane (B42187) or tridecane) of known concentration in a volatile solvent (e.g., hexane). The internal standard should be a compound that is not present in the reaction mixture and is well-resolved from this compound and other components.
-
Sample Dilution: Accurately weigh a portion of the crude reaction residue and dissolve it in a known volume of the internal standard solution. Dilute the sample to a concentration that falls within the linear range of the instrument. A typical starting dilution is 1:10 to 1:50 in pentane (B18724) or hexane.[3]
b. GC-FID Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a flame-ionization detector (FID).[2]
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
c. Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis: Inject the calibration standards and the prepared sample into the GC-FID system.
-
Quantification: Calculate the response factor of this compound relative to the internal standard from the calibration curve. Use this response factor to determine the concentration of this compound in the sample.
Protocol 2: Identification and Quantification of this compound by GC-MS
For unambiguous identification and quantification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4]
Experimental Protocol:
The sample preparation and GC conditions are similar to the GC-FID method. The primary difference lies in the detector.
a. GC-MS Analysis:
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
b. Data Analysis:
-
Identification: Identify this compound in the chromatogram by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).[5]
-
Quantification: Create a calibration curve by plotting the peak area ratio of a characteristic ion of this compound to a characteristic ion of the internal standard against the concentration of this compound.
Data Presentation:
| Parameter | GC-FID | GC-MS |
| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C | 250°C |
| Detector Temp. | 280°C | N/A (Source Temp: 230°C) |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) | 50°C (2 min), then 10°C/min to 250°C (5 min) |
| Carrier Gas | Helium @ 1 mL/min | Helium @ 1 mL/min |
| Detection | Flame Ionization | Electron Ionization (EI), m/z 40-400 |
| Internal Standard | Dodecane or Tridecane | Dodecane or Tridecane |
Workflow for GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute or relative concentration of a substance in a sample.[6][7]
Protocol 3: Absolute Quantification of this compound by ¹H qNMR
This protocol details the use of ¹H NMR spectroscopy for the absolute quantification of this compound using an internal standard.
Experimental Protocol:
a. Sample Preparation:
-
Accurately weigh a known amount of the dried reaction mixture residue into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard to the NMR tube. The internal standard should:
-
Be chemically inert and not react with the sample.
-
Have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid).
-
Be highly soluble in the chosen NMR solvent.
-
Have a low volatility.
-
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
b. ¹H NMR Analysis:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds).
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
c. Data Analysis:
-
Integration: Integrate the area of the characteristic terminal alkyne proton signal of this compound (a triplet around δ 1.9-2.1 ppm) and a well-resolved signal from the internal standard.[8][9]
-
Calculation: Calculate the molar amount of this compound using the following formula:
Amount_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * Amount_IS
Where:
-
Amount_analyte = Moles of this compound
-
Area_analyte = Integral of the this compound signal
-
N_analyte = Number of protons giving rise to the this compound signal (1 for the terminal alkyne proton)
-
Area_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
Amount_IS = Moles of the internal standard
-
Data Presentation:
| Parameter | ¹H qNMR |
| Spectrometer | ≥ 400 MHz |
| Solvent | CDCl₃ |
| Internal Standard | 1,3,5-Trimethoxybenzene or Maleic Acid |
| Relaxation Delay (d1) | ≥ 5 x T₁ (typically 30-60 s) |
| Key Signal (this compound) | Triplet, δ ~1.9-2.1 ppm (≡C-H) |
| Quantification Basis | Molar ratio based on integral areas |
Logical Flow for qNMR Analysis
Caption: Logical workflow for quantitative NMR analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be adapted for the analysis of this compound. However, due to its non-polar nature and lack of a UV chromophore, specific considerations are necessary.
HPLC Method Considerations
-
Stationary Phase: A reverse-phase column with a non-polar stationary phase, such as C18 or C8, is suitable for retaining the non-polar this compound.[10]
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water would be used.[10] For non-polar compounds, a higher percentage of the organic solvent is typically required for elution.
-
Detection:
-
Refractive Index (RI) Detector: An RI detector can be used as it is a universal detector for non-absorbing compounds. However, it is sensitive to changes in mobile phase composition and temperature, making gradient elution challenging.
-
Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides high sensitivity and selectivity.
-
Derivatization: A pre-column or post-column derivatization reaction can be employed to attach a UV-active or fluorescent tag to the this compound molecule, allowing for detection with a standard UV or fluorescence detector.[11][12] This approach adds complexity to the sample preparation but can significantly enhance sensitivity.
-
Data Presentation:
| Parameter | HPLC |
| Column | Reverse-Phase C18 or C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water |
| Detection | RI, MS, or UV/Fluorescence (with derivatization) |
| Key Challenge | Lack of a native chromophore in this compound |
Summary and Recommendations
For routine and robust quantification of this compound in reaction mixtures, GC-FID is a highly recommended technique due to its simplicity, sensitivity, and cost-effectiveness. When unambiguous identification is required alongside quantification, GC-MS is the method of choice. ¹H qNMR offers the advantage of being a primary ratio method, providing accurate quantification without the need for a calibration curve, but requires careful optimization of experimental parameters. HPLC methods are also feasible but necessitate specialized detectors or a derivatization step to overcome the lack of a UV chromophore in this compound. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the complexity of the reaction mixture.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. hydrocarbon analysis by gc? - Chromatography Forum [chromforum.org]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. 1-Tetradecene [webbook.nist.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 1-Tetradecyne from Synthetic Byproducts by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecyne is a terminal alkyne with a 14-carbon chain, making it a valuable building block in organic synthesis. Its terminal alkyne functionality allows for a variety of chemical transformations, including coupling reactions, cycloadditions, and the introduction of the alkyne moiety into more complex molecules. These characteristics make it a useful intermediate in the synthesis of pharmaceuticals, natural products, and advanced materials.
A common synthetic route to this compound involves the alkylation of acetylene (B1199291) with an appropriate alkyl halide, such as 1-bromododecane (B92323). While effective, this synthesis can result in a crude product contaminated with unreacted starting materials and other byproducts. For subsequent high-yield and clean reactions, purification of the this compound is essential.
This application note provides a detailed protocol for the purification of this compound from a common byproduct, unreacted 1-bromododecane, using silica (B1680970) gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] In this case, silica gel, a polar adsorbent, is used as the stationary phase. The mobile phase, or eluent, is a non-polar solvent system. Non-polar compounds, like this compound, have a weaker affinity for the polar silica gel and will travel through the column more quickly than more polar compounds.[2][3]
This compound is a long-chain hydrocarbon, making it very non-polar. The primary byproduct, 1-bromododecane, is also largely non-polar but possesses a carbon-bromine bond which introduces a slight dipole, making it marginally more polar than this compound. This small difference in polarity is sufficient to allow for their separation on a silica gel column using a non-polar eluent. The less polar this compound will elute from the column before the slightly more polar 1-bromododecane.[4]
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Materials:
-
Crude this compound (containing 1-bromododecane)
-
Silica gel (60-120 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sand (acid-washed)
-
Glass chromatography column (e.g., 40 cm length, 2 cm diameter)
-
Separatory funnel (for solvent reservoir)
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate (B83412) (KMnO₄) stain for visualization
-
Rotary evaporator
Procedure:
1. TLC Analysis of Crude Mixture:
-
Prepare a TLC developing chamber with a hexane/ethyl acetate (99:1 v/v) solvent system.
-
Dissolve a small amount of the crude this compound mixture in a minimal amount of hexane.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in the prepared chamber.
-
After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots by dipping the plate in a potassium permanganate stain. Alkenes and alkynes will appear as yellow spots on a purple background.[5]
-
Calculate the Retention Factor (Rf) for each spot. The less polar this compound should have a higher Rf value than the 1-bromododecane.
2. Column Preparation (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in hexane (approximately 50 g of silica gel for 1 g of crude mixture).
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some of the solvent to drain, which helps in packing the silica gel.
-
Once the silica gel has settled, add another thin layer of sand (approximately 0.5 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of hexane (e.g., 2-3 mL).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Wash the inside of the column with a small amount of hexane (1-2 mL) and allow it to enter the silica gel bed.
4. Elution and Fraction Collection:
-
Carefully add the eluent (hexane) to the top of the column. A separatory funnel can be used as a solvent reservoir for continuous addition.
-
Begin collecting the eluate in fractions (e.g., 10-15 mL per fraction) in separate flasks or test tubes.
-
Continuously monitor the separation by collecting small spots from each fraction on a TLC plate and developing it as described in step 1.
-
Fractions containing the pure this compound (higher Rf value) will elute first.
-
Once the this compound has completely eluted, the polarity of the eluent can be slightly increased (e.g., to hexane/ethyl acetate 98:2) to expedite the elution of the 1-bromododecane, or elution with hexane can be continued.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product by TLC and/or other analytical techniques such as GC-MS or NMR spectroscopy.
Data Presentation
The separation of this compound from 1-bromododecane can be effectively monitored and confirmed by TLC. The following table summarizes the expected chromatographic data.
| Compound | Molecular Structure | Polarity | Expected Rf Value (Hexane) | Elution Order |
| This compound | C₁₄H₂₆ | Non-polar | ~0.5 - 0.6 | 1st |
| 1-Bromododecane | C₁₂H₂₅Br | Slightly Polar | ~0.4 - 0.5 | 2nd |
Note: Rf values are estimates and can vary depending on the specific TLC plate, temperature, and saturation of the developing chamber. The key is the relative difference in Rf values, which allows for separation.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Conclusion
Column chromatography is an effective and scalable method for the purification of this compound from non-polar byproducts such as unreacted 1-bromododecane. The protocol described in this application note provides a straightforward procedure for obtaining high-purity this compound, which is crucial for its successful application in research, development, and the synthesis of complex molecules in the pharmaceutical industry. The use of TLC for monitoring the separation ensures efficient fraction collection and high purity of the final product.
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Tetradecyne with Iodobenzene under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Sonogashira cross-coupling reaction between 1-tetradecyne and iodobenzene (B50100) to synthesize 1-phenyl-1-tetradecyne. The protocol is designed to be conducted under an inert atmosphere to ensure the stability and reactivity of the catalysts and reagents.
The Sonogashira coupling is a powerful and versatile reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. The procedure outlined below utilizes a palladium catalyst and a copper(I) co-catalyst, a common and effective catalytic system for this transformation.
Experimental Protocols
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Properties & Handling Notes |
| This compound | C₁₄H₂₆ | 194.36 | 194.4 mg (0.24 mL) | Liquid. Store under inert gas. |
| Iodobenzene | C₆H₅I | 204.01 | 204.0 mg (0.11 mL) | Liquid. Light-sensitive. |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg (0.05 mmol, 5 mol%) | Solid. Air and moisture sensitive. |
| Copper(I) iodide (CuI) | CuI | 190.45 | 9.5 mg (0.05 mmol, 5 mol%) | Solid. Light-sensitive. |
| Triethylamine (B128534) (Et₃N) | C₆H₁₅N | 101.19 | 202.4 mg (0.28 mL, 2 mmol) | Liquid. Anhydrous. Corrosive. |
| Toluene (B28343) | C₇H₈ | 92.14 | 5 mL | Anhydrous. Flammable. |
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Schlenk flask (50 mL)
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfers
-
Septa
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
A 50 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen). This process is repeated three times to ensure a completely inert atmosphere.
-
The flask is then allowed to cool to room temperature under a positive pressure of the inert gas.
-
-
Addition of Reagents:
-
To the prepared Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol) under a positive flow of inert gas.
-
Add 5 mL of anhydrous toluene to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine (0.28 mL, 2 mmol), iodobenzene (0.11 mL, 1 mmol), and this compound (0.24 mL, 1 mmol) sequentially via syringe.
-
-
Reaction Execution:
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite to remove the catalyst residues.
-
The filtrate is transferred to a separatory funnel and washed with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford the pure 1-phenyl-1-tetradecyne.
-
Data Presentation
The following table summarizes the key quantitative data for the Sonogashira coupling of this compound and iodobenzene.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | |
| Iodobenzene | 1.0 mmol | |
| Catalysts | ||
| Pd(PPh₃)₂Cl₂ | 5 mol% | |
| CuI | 5 mol% | |
| Base | ||
| Triethylamine | 2.0 equiv. | |
| Solvent | ||
| Toluene | 5 mL | Anhydrous |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Time | 2-4 hours | Monitored by TLC |
| Atmosphere | Inert (Argon or Nitrogen) | |
| Product | ||
| 1-Phenyl-1-tetradecyne | ||
| Yield | ~96% | Representative isolated yield based on similar reactions[1] |
Mandatory Visualization
References
Application of 1-Tetradecyne in the Synthesis of Pharmaceutical Intermediates
Introduction
1-Tetradecyne, a terminal alkyne with a fourteen-carbon chain, serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures required for pharmaceutical compounds. Its terminal alkyne functionality allows for a variety of carbon-carbon bond-forming reactions, making it a versatile precursor for the introduction of long alkyl chains found in several classes of bioactive molecules. This application note details the use of this compound in the synthesis of key intermediates for prostaglandin (B15479496) F2α analogs and epoxyeicosatrienoic acid (EET) analogs, which are important therapeutic agents.
Prostaglandin F2α Analogs: Latanoprost, Bimatoprost, and Travoprost (B1681362)
Prostaglandin F2α analogs are widely used in the treatment of glaucoma and ocular hypertension. The synthesis of these drugs, including latanoprost, bimatoprost, and travoprost, often involves the strategic introduction of two side chains, the alpha (α) and omega (ω) chains, onto a cyclopentane (B165970) core. This compound is a potential starting material for the synthesis of the α-chain of these analogs.
One common strategy involves the use of the Corey lactone, a key chiral intermediate in prostaglandin synthesis. The α-chain can be introduced via a Wittig reaction between a phosphonium (B103445) ylide derived from a C7 fragment and the aldehyde functionality of a modified Corey lactone. While direct literature detailing the use of this compound for the entire α-chain is scarce, it can be utilized in the synthesis of the seven-carbon phosphonium ylide required for the Wittig reaction.
A more direct application of terminal alkynes in prostaglandin synthesis is the conjugate addition of an organocuprate reagent to a cyclopentenone intermediate to form the ω-chain. Although the ω-chain of the aforementioned drugs is not a C14 unit, this methodology highlights a principal reaction of terminal alkynes in this context.
Epoxyeicosatrienoic Acid (EET) Analogs
Epoxyeicosatrienoic acids (EETs) are signaling molecules with various physiological roles, including regulation of vascular tone and inflammation.[1] Synthetic EET analogs are being developed as potential therapeutic agents for cardiovascular diseases. The structure of EETs consists of a twenty-carbon chain with an epoxide. This compound can be a crucial starting material for the construction of the carbon backbone of certain EET analogs.
Key Synthetic Reactions
The application of this compound in the synthesis of these pharmaceutical intermediates primarily relies on two key reaction types:
-
Organocuprate Conjugate Addition: The lithium salt of this compound can be converted into a lithium di(alkynyl)cuprate. This organocuprate reagent can then undergo a 1,4-conjugate addition to α,β-unsaturated cyclopentenones, which are common intermediates in prostaglandin synthesis. This reaction stereoselectively installs the alkyne-containing side chain onto the cyclopentane ring.[2]
-
Wittig Reaction: this compound can be functionalized and converted into a phosphonium ylide. This ylide can then react with an aldehyde, such as a derivative of the Corey lactone, to form a carbon-carbon double bond, effectively attaching the C14 chain to the core structure. The stereochemistry of the resulting double bond can often be controlled by the reaction conditions and the nature of the ylide.[3][4]
-
Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne (like this compound) and an aryl or vinyl halide is a powerful tool for constructing complex molecular frameworks.[5] It can be employed to attach the 1-tetradecynyl group to a variety of templates in the synthesis of pharmaceutical intermediates.
-
Click Chemistry: The terminal alkyne of this compound can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This reaction allows for the efficient and specific ligation of the 1-tetradecynyl unit to another molecule containing an azide (B81097) group, forming a stable triazole linkage. This modular approach is increasingly used in drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of a Prostaglandin ω-Chain Intermediate via Organocuprate Addition
This protocol describes a general procedure for the conjugate addition of an organocuprate derived from a long-chain alkyne to a cyclopentenone, a key step in the synthesis of prostaglandin analogs.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium acetylide.
-
In a separate flask, a suspension of copper(I) iodide (0.5 eq) in anhydrous THF is cooled to -78 °C.
-
The freshly prepared lithium acetylide solution is transferred via cannula to the CuI suspension. The reaction mixture is allowed to warm to -30 °C and stirred for 1 hour to form the lithium di(alkynyl)cuprate.
-
The solution of the organocuprate is cooled back to -78 °C.
-
A solution of 2-cyclopenten-1-one (0.8 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-(tetradec-1-yn-1-yl)cyclopentan-1-one.
Protocol 2: Synthesis of a Prostaglandin α-Chain Precursor via Wittig Reaction
This protocol outlines a general procedure for a Wittig reaction to form the α-chain of a prostaglandin analog, using a phosphonium ylide derived from a functionalized long-chain alkyl halide.
Materials:
-
(6-Bromohexyl)triphenylphosphonium bromide (precursor to the ylide)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or THF
-
Corey aldehyde derivative (e.g., protected lactol)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of (6-bromohexyl)triphenylphosphonium bromide (1.2 eq) in anhydrous DMSO, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature under an inert atmosphere.
-
The mixture is stirred for 1 hour at room temperature to generate the phosphonium ylide.
-
The Corey aldehyde derivative (1.0 eq), dissolved in a minimal amount of anhydrous DMSO, is added dropwise to the ylide solution at room temperature.
-
The reaction mixture is stirred for 4-6 hours at room temperature.
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired prostaglandin intermediate with the attached α-chain.
Data Presentation
Table 1: Representative Reaction Data for Alkyne Incorporation
| Reaction Type | Alkyne Substrate | Electrophile/Coupling Partner | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Organocuprate Addition | 1-Heptyne (analogous) | 2-Cyclopenten-1-one | (Heptynyl)₂CuLi | THF | -78 to RT | 12 | ~70-80 | Adapted from general procedures[2] |
| Wittig Reaction | (6-Carboxyhexyl)triphenylphosphonium bromide derived ylide | Corey aldehyde derivative | NaH/DMSO | DMSO | RT | 4-6 | ~60-80 | Adapted from general procedures[3][4] |
| Sonogashira Coupling | Phenylacetylene (representative) | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | RT | 4 | >90 | Adapted from general procedures[5] |
Note: The data presented are representative yields for analogous reactions and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for organocuprate addition of this compound.
Caption: Workflow for Wittig reaction in prostaglandin synthesis.
Caption: Signaling pathway of PGF2α analogs for glaucoma treatment.
This compound is a valuable synthon for the preparation of pharmaceutical intermediates, particularly for classes of drugs that contain long alkyl chains. Through well-established synthetic methodologies such as organocuprate conjugate additions, Wittig reactions, and Sonogashira couplings, this terminal alkyne can be efficiently incorporated into complex molecular scaffolds. The protocols and data provided herein serve as a guide for researchers in the field of drug development and medicinal chemistry for the application of this compound in the synthesis of prostaglandin and EET analogs. Further exploration of direct synthetic routes utilizing this compound is warranted to streamline the production of these important therapeutic agents.
References
- 1. Development of Epoxyeicosatrienoic Acid Analogs with in Vivo Anti-Hypertensive Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Creating Hydrophobic Coatings Using 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic surfaces are of significant interest across a wide range of scientific and technological fields, including biomedical devices, drug delivery, and microfluidics. The ability to precisely control surface wettability is crucial for preventing non-specific protein adsorption, reducing biofouling, and directing fluid flow. 1-Tetradecyne, a long-chain terminal alkyne, is an ideal molecule for creating highly hydrophobic surfaces. Its 14-carbon alkyl chain, when densely packed on a surface, presents a low-energy interface that repels water.
This document provides detailed protocols for the covalent attachment of this compound to hydroxylated surfaces, such as glass or silicon wafers, to form a robust and highly hydrophobic coating. The methodology is based on a two-step process: first, the functionalization of the surface with azide (B81097) groups, followed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the this compound. This "click" chemistry approach is highly efficient, specific, and proceeds under mild conditions, making it a versatile tool for surface modification.
Key Applications
-
Biomedical Implants and Devices: Reduces protein adsorption and enhances biocompatibility.
-
Microfluidic Devices: Controls fluid flow and prevents sample adhesion to channel walls.
-
Drug Delivery Systems: Modifies the surface of nanoparticles to control their interaction with biological environments.
-
Self-Cleaning Surfaces: The high water repellency can lead to the roll-off of water droplets, carrying contaminants with them.
Quantitative Data Summary
The following table summarizes the expected quantitative data for surfaces at different stages of modification. The data for the this compound modified surface is based on typical values for self-assembled monolayers (SAMs) of similar long-chain alkyls, as direct experimental data for this compound is not extensively published.[1][2][3][4][5]
| Surface Type | Water Contact Angle (°) | Ellipsometric Thickness (Å) | N (1s) XPS Signal (atomic %) | C (1s) XPS Signal (atomic %) |
| Clean Hydroxylated Substrate | < 10 | 0 | 0 | Adventitious Carbon |
| Azide-Terminated Surface | 60 - 75 | 10 - 15 | 5 - 10 | 40 - 50 |
| This compound Modified Surface | 105 - 115 | 20 - 25 | < 1 (from triazole) | 80 - 90 |
Experimental Protocols
Protocol 1: Substrate Preparation (Hydroxylation)
A clean, hydroxylated surface is essential for the uniform deposition of the azide-functionalized silane. This protocol is suitable for silicon wafers or glass slides.
Materials:
-
Silicon or glass substrates
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Sulfuric acid (H₂SO₄, concentrated)
-
30% Hydrogen peroxide (H₂O₂)
-
High-purity nitrogen gas
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sonicator
Procedure:
-
Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. The solution will become very hot.
-
Immerse the cleaned, dry substrates in the piranha solution for 30-60 minutes.
-
-
Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with copious amounts of DI water.
-
Final Drying: Dry the substrates under a stream of nitrogen gas. The substrates should now be highly hydrophilic.
Protocol 2: Formation of Azide-Terminated Self-Assembled Monolayer (SAM)
This protocol describes the formation of an azide-terminated SAM on the hydroxylated substrate using 3-azidopropyltriethoxysilane (APTES-N₃).
Materials:
-
Hydroxylated substrates (from Protocol 1)
-
3-azidopropyltriethoxysilane (APTES-N₃)
-
Anhydrous toluene
-
Anhydrous ethanol (B145695)
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Prepare Silanization Solution: In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of 3-azidopropyltriethoxysilane in anhydrous toluene.
-
Immersion: Immediately immerse the clean, dry hydroxylated substrates into the silanization solution.
-
Incubation: Incubate for 2-4 hours at room temperature under an inert atmosphere. To prevent solvent evaporation, the reaction vessel should be sealed.
-
Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene, followed by anhydrous ethanol to remove any unbound silane.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Curing (Optional but Recommended): Bake the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
-
Characterization: The successful formation of the azide-terminated SAM can be confirmed by:
-
Water Contact Angle Goniometry: The water contact angle should increase significantly compared to the clean hydroxylated surface.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Look for the characteristic azide (N₃) stretching vibration peak around 2100 cm⁻¹.[6][7][8]
-
X-ray Photoelectron Spectroscopy (XPS): The N 1s spectrum should show a characteristic peak for the azide group.[9][10][11][12]
-
Protocol 3: "Click" Reaction of this compound to the Azide-Terminated Surface
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound to the azide-functionalized surface.
Materials:
-
Azide-terminated substrates (from Protocol 2)
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional but recommended ligand to stabilize the Cu(I) catalyst)
-
N,N-Dimethylformamide (DMF) or a mixture of tert-butanol (B103910) and water (3:1 v/v)
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare Reaction Solutions:
-
This compound Solution: Prepare a 10 mM solution of this compound in the chosen reaction solvent (e.g., DMF).
-
Copper(II) Sulfate Solution: Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Sodium Ascorbate Solution: Freshly prepare a 500 mM aqueous solution of sodium ascorbate.
-
Ligand Solution (if used): Prepare a 50 mM solution of TBTA or THPTA in a suitable solvent (e.g., DMSO for TBTA, water for THPTA).
-
-
"Click" Reaction Setup:
-
Place the azide-functionalized substrate in a reaction vessel.
-
Add the this compound solution to the vessel, ensuring the substrate is fully immersed.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
If using a ligand, add it to the mixture (typically at a 5:1 molar ratio to copper).
-
-
Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently agitate the reaction vessel and allow the reaction to proceed at room temperature for 2-4 hours. The reaction can be monitored by the change in water contact angle over time.
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the reaction solvent, ethanol, and copious amounts of DI water to remove any unreacted reagents and byproducts.
-
Dry the modified substrate under a gentle stream of nitrogen gas.
-
-
Characterization: The successful attachment of this compound and the formation of a hydrophobic coating can be confirmed by:
-
Water Contact Angle Goniometry: A significant increase in the water contact angle to over 100° is expected.
-
ATR-FTIR Spectroscopy: The disappearance of the azide peak around 2100 cm⁻¹ indicates a successful reaction.
-
XPS: A significant increase in the C 1s signal and a decrease or disappearance of the N 1s signal from the azide group.
-
Visualizations
Caption: Experimental workflow for creating a hydrophobic coating.
Caption: Chemical transformation pathway for surface modification.
References
- 1. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tf.nist.gov [tf.nist.gov]
- 5. Influence of alkyl chain length on phosphate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
Application Notes and Protocols for the Hydrosilylation of 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, enabling the synthesis of vinylsilanes. These compounds are valuable intermediates in organic synthesis, finding application in cross-coupling reactions, reductions, and as precursors to various functional groups. The hydrosilylation of terminal alkynes like 1-tetradecyne can yield a mixture of regio- and stereoisomers, primarily the α-vinylsilane, and the (E)- and (Z)-β-vinylsilanes. The product distribution is highly dependent on the choice of catalyst, silane (B1218182), and reaction conditions. This document provides detailed application notes and experimental protocols for the hydrosilylation of this compound, summarizing quantitative data to aid in the selection of an appropriate synthetic strategy.
Reaction Fundamentals
The catalytic hydrosilylation of terminal alkynes is most commonly achieved using transition metal complexes, particularly those based on platinum, rhodium, and ruthenium. The generally accepted mechanism for many of these catalysts is the Chalk-Harrod mechanism or a variation thereof. This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkyne, migratory insertion of the alkyne into either the metal-hydride or metal-silyl bond, and finally, reductive elimination of the vinylsilane product. The specific pathway of migratory insertion and subsequent steps dictates the regioselectivity (α- vs. β-addition) and stereoselectivity (syn- vs. anti-addition leading to E or Z isomers).
Data Presentation: Catalyst and Silane Effects on Hydrosilylation of this compound
The following tables summarize the quantitative outcomes of the hydrosilylation of this compound under various catalytic systems.
| Catalyst | Silane | Solvent | Temp. (°C) | Time (h) | Yield (%) | α : β Ratio | (E)-β : (Z)-β Ratio | Reference |
| [Cp*Ru(MeCN)₃]PF₆ (1 mol%) | Triethylsilane | Acetone (B3395972) | 25 | 0.5 | 96 | 93 : 7 | - | Trost et al. |
| Pt/TiO₂ (0.25 mol%) | Triethylsilane | Neat | 70 | <1 | >95 | 6 : 94 | >98 : 2 | Alonso et al. |
| Karstedt's Catalyst | Triethoxysilane (B36694) | Not Specified | Not Specified | Not Specified | High | Predominantly β | Excellent (E)-selectivity | Williams et al. |
Note: Specific yield for Karstedt's catalyst with this compound was not explicitly reported, but is generally high for terminal alkynes.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Hydrosilylation of this compound for α-Vinylsilane Synthesis
This protocol is adapted from the work of Trost et al. and favors the formation of the α-vinylsilane.
Materials:
-
This compound (C₁₄H₂₆)
-
Triethylsilane (Et₃SiH)
-
[Cp*Ru(MeCN)₃]PF₆ (Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate)
-
Anhydrous Acetone
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.) to a flame-dried reaction vessel.
-
Add anhydrous acetone (5 mL) to dissolve the alkyne.
-
To this solution, add triethylsilane (1.2 mmol, 1.2 eq.).
-
In a separate vial under an inert atmosphere, prepare a stock solution of the ruthenium catalyst, [Cp*Ru(MeCN)₃]PF₆, in anhydrous acetone.
-
Add the catalyst solution (0.01 mmol, 1 mol%) to the stirred alkyne and silane mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired vinylsilane.
Protocol 2: Platinum-Catalyzed Hydrosilylation of this compound for (E)-β-Vinylsilane Synthesis
This protocol is based on the findings of Alonso et al. and Williams et al. and is optimized for the synthesis of the (E)-β-vinylsilane.
Materials:
-
This compound (C₁₄H₂₆)
-
Triethylsilane (Et₃SiH) or Triethoxysilane ((EtO)₃SiH)
-
Heterogeneous Catalyst: 1 wt% Pt on TiO₂ or Homogeneous Catalyst: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Anhydrous solvent (e.g., toluene (B28343), if using Karstedt's catalyst)
-
Inert atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure (using heterogeneous Pt/TiO₂):
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 eq.) and the Pt/TiO₂ catalyst (0.0025 mmol Pt, 0.25 mol%).
-
Add triethylsilane (1.1 mmol, 1.1 eq.) to the mixture.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction by GC or TLC. The reaction is typically complete in under an hour.
-
After completion, cool the mixture to room temperature and filter to remove the heterogeneous catalyst.
-
The filtrate can be concentrated and the product purified by distillation under reduced pressure.
Procedure (using homogeneous Karstedt's Catalyst):
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.) and anhydrous toluene (5 mL).
-
Add triethoxysilane (1.2 mmol, 1.2 eq.).
-
Add Karstedt's catalyst solution (typically 1-10 µL of a commercially available solution, corresponding to ~10-50 ppm Pt) to the stirred reaction mixture.
-
The reaction is often exothermic and may proceed at room temperature or require gentle heating to initiate. Monitor the reaction by GC or TLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure, and the product purified by distillation.
Visualizations
Experimental Workflow
Caption: General workflow for the hydrosilylation of this compound.
General Hydrosilylation Reaction and Products
Caption: Possible products of this compound hydrosilylation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tetradecyne
Welcome to the Technical Support Center for the synthesis of 1-Tetradecyne. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are through the alkylation of acetylene (B1199291) with a suitable 12-carbon alkyl halide (like 1-bromododecane) or via the Corey-Fuchs reaction starting from tridecanal (B79276). Another viable, though less common, method is the dehydrohalogenation of a 1,1- or 1,2-dihalotetradecane.
Q2: I am experiencing low yields in the alkylation of acetylene with 1-bromododecane (B92323). What are the likely causes?
A2: Low yields in this reaction are often attributed to several factors:
-
Incomplete deprotonation of acetylene: Ensure a sufficiently strong base, like sodium amide (NaNH₂), is used to generate the acetylide anion.
-
Side reactions of the alkyl halide: As a primary alkyl halide, 1-bromododecane is susceptible to elimination reactions (E2), especially if the reaction temperature is too high or the base is sterically hindered.[1][2]
-
Wurtz coupling: The newly formed dodecylacetylide can react with unreacted 1-bromododecane. Slow addition of the alkyl halide can help minimize this side reaction.
-
Moisture contamination: Grignard reagents and acetylides are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[3]
Q3: How can I effectively remove the triphenylphosphine (B44618) oxide byproduct from my Corey-Fuchs reaction?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct of the Corey-Fuchs reaction and can be challenging to remove due to its polarity.[4] Several methods can be employed for its removal:
-
Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane (B92381) or pentane (B18724). Concentrating the reaction mixture and triturating with these solvents can precipitate the TPPO, which can then be filtered off.[5][6]
-
Complexation: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[5][6] Adding these salts to the reaction mixture in an appropriate solvent (e.g., ethanol (B145695) for ZnCl₂) can facilitate the removal of TPPO by filtration.[6][7]
-
Chromatography: If the product is relatively non-polar, flash column chromatography on silica (B1680970) gel can be effective. Eluting with a non-polar solvent or a gradient can separate the product from the highly polar TPPO.[4]
Q4: What are the key differences in yield and scalability between the acetylene alkylation and Corey-Fuchs methods for this compound synthesis?
A4: Both methods are effective for synthesizing terminal alkynes. The alkylation of acetylene is often more atom-economical and can be cost-effective for large-scale synthesis, with reported yields for similar long-chain alkynes being moderate to good. However, it can be prone to side reactions that reduce the overall yield. The Corey-Fuchs reaction, starting from an aldehyde, is a robust and high-yielding two-step process, often providing good yields even for complex molecules.[8][9] However, the stoichiometry of the reagents (triphenylphosphine and carbon tetrabromide) and the need to remove the triphenylphosphine oxide byproduct can make it less ideal for very large-scale industrial applications.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acetylene Alkylation
| Potential Cause | Troubleshooting Step |
| Incomplete formation of the acetylide anion | Use a fresh, high-quality strong base (e.g., NaNH₂). Ensure the reaction is performed under strictly anhydrous conditions. Consider using a slight excess of the base. |
| Elimination (E2) side reaction of 1-bromododecane | Maintain a low reaction temperature during the addition of 1-bromododecane. Use a non-hindered base. |
| Wurtz-type coupling | Add the 1-bromododecane solution slowly and dropwise to the acetylide solution to maintain a low concentration of the alkyl halide. |
| Reaction quenching by moisture | Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Reaction or Multiple Products in Corey-Fuchs Reaction
| Potential Cause | Troubleshooting Step |
| Poor quality of tridecanal (starting aldehyde) | Use freshly distilled or purified tridecanal to avoid side reactions from impurities like the corresponding carboxylic acid. |
| Inefficient formation of the dibromo-olefin intermediate | Ensure the triphenylphosphine and carbon tetrabromide are of high purity. The addition of zinc dust can sometimes improve the yield of the intermediate.[11] |
| Incomplete conversion of the dibromo-olefin to the alkyne | Use a sufficient excess of a strong base (e.g., n-butyllithium). Ensure the reaction temperature is low enough (-78 °C) during the addition of the base. |
| Formation of bromoalkyne intermediate | By carefully choosing the base and reaction conditions, it is possible to isolate the 1-bromo-1-tetradecene intermediate if desired.[11] To push the reaction to the terminal alkyne, ensure sufficient base and appropriate reaction time. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Long-Chain Terminal Alkynes
| Parameter | Alkylation of Acetylide | Corey-Fuchs Reaction |
| Starting Material | Acetylene, 1-Bromododecane | Tridecanal |
| Key Reagents | NaNH₂ or other strong base | CBr₄, PPh₃, n-BuLi |
| Number of Steps | 1 (one-pot) or 2 | 2 |
| Typical Reported Yield | 40-70% | 70-90% (overall)[8][12] |
| Key Byproducts | Dodecene (from elimination), di-dodecylacetylene (from over-alkylation) | Triphenylphosphine oxide |
| Scalability | Good, but side reactions can be an issue. | Good, but byproduct removal can be a challenge on a very large scale.[13] |
Note: Yields are representative and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Acetylene
This protocol is adapted from standard procedures for the alkylation of terminal alkynes.[1][2]
Materials:
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Acetylene gas
-
1-Bromododecane
-
Anhydrous diethyl ether or THF
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, all under an inert atmosphere.
-
Condense liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring until a persistent blue color is observed, indicating the formation of the sodium acetylide precursor.
-
Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Slowly add a solution of 1-bromododecane in anhydrous diethyl ether or THF to the reaction mixture at -33 °C (the boiling point of liquid ammonia).
-
Allow the reaction to stir for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via the Corey-Fuchs Reaction
This protocol is a standard procedure for the Corey-Fuchs reaction.[13][14]
Materials:
-
Tridecanal
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
Step A: Synthesis of 1,1-Dibromo-1-tetradecene
-
To a solution of triphenylphosphine (2.0 eq.) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of tridecanal (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate. The crude 1,1-dibromo-1-tetradecene can be used in the next step without further purification or purified by column chromatography.
Step B: Synthesis of this compound
-
Dissolve the crude 1,1-dibromo-1-tetradecene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq.) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. shenvilab.org [shenvilab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Corey-Fuchs Reaction [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling of Long-Chain Alkynes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Sonogashira coupling of long-chain alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Sonogashira coupling of long-chain alkynes?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product. Another common issue is the decomposition of the palladium catalyst, leading to the formation of palladium black, which renders the catalyst inactive.[1]
Q2: What factors specifically affect the Sonogashira coupling when using long-chain alkynes?
A2: Long-chain alkynes introduce a lipophilic character to the reaction mixture, which can lead to solubility challenges.[3] The solvent must be capable of dissolving the nonpolar long-chain alkyne as well as the polar catalyst complexes and inorganic bases.[3] Inadequate solubility can lead to lower reaction rates and yields. Additionally, steric hindrance from a bulky long-chain alkyne can influence the choice of catalyst and ligands required for an efficient reaction.
Q3: How does the presence of copper in the reaction mixture contribute to side reactions?
A3: The copper(I) co-catalyst, while accelerating the desired cross-coupling reaction, is also a primary catalyst for the unwanted Glaser homocoupling of the terminal alkyne.[1][2] This oxidative coupling is particularly favored in the presence of oxygen.[1] Therefore, when using a copper co-catalyst, maintaining a strictly inert atmosphere is crucial to minimize this side reaction.
Q4: Are there copper-free Sonogashira protocols suitable for long-chain alkynes?
A4: Yes, numerous copper-free Sonogashira protocols have been developed to eliminate the issue of Glaser homocoupling.[4][5] These methods are highly advantageous when working with substrates that are sensitive to copper or when homocoupling is a significant problem. These protocols may require different ligands, bases, or reaction conditions to achieve high yields.
Troubleshooting Guides
Issue 1: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Symptoms:
-
A significant peak corresponding to the homocoupled diyne is observed in the crude reaction mixture by techniques like GC-MS or NMR.
-
The yield of the desired cross-coupled product is lower than expected, with a substantial amount of the alkyne starting material consumed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1] Solvents and liquid reagents should be thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.[6] |
| High Concentration of Copper Catalyst | Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.[1] In some cases, as little as a trace amount is sufficient. |
| High Concentration of Alkyne | Add the long-chain alkyne to the reaction mixture slowly, for instance, using a syringe pump.[1] This maintains a low concentration of the alkyne at any given time, which disfavors the bimolecular homocoupling reaction. |
| Inappropriate Reaction Conditions | Optimize the reaction temperature. Elevated temperatures can sometimes favor the homocoupling pathway.[6] Also, consider the choice of solvent and base, as they can influence the relative rates of the desired cross-coupling and the side reaction. For lipophilic long-chain alkynes, using surfactants in an aqueous medium has been shown to be effective.[7] |
| Use of Copper Catalyst | Switch to a copper-free Sonogashira protocol.[4][5] This is the most direct way to eliminate copper-mediated homocoupling. |
Issue 2: Low or No Yield of the Desired Product and Formation of Palladium Black
Symptoms:
-
The reaction mixture turns black, indicating the precipitation of palladium black.[1]
-
TLC or LC-MS analysis shows unreacted starting materials and little to no formation of the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Decomposition | Ensure all reagents and solvents are of high purity and anhydrous. Impurities can poison the palladium catalyst.[1] The presence of oxygen can also lead to catalyst decomposition.[1] Use freshly purchased or properly stored catalysts and ligands. For Pd(II) precatalysts, ensure that the in-situ reduction to the active Pd(0) species is efficient. |
| Poor Solubility of Long-Chain Alkyne | Select a solvent system that can effectively dissolve both the nonpolar long-chain alkyne and the polar reaction components.[3] A mixture of solvents may be beneficial. For instance, using a nonionic amphiphile in water can create nanomicelles that facilitate the reaction between lipophilic substrates.[8] |
| Suboptimal Ligand or Base | The choice of phosphine (B1218219) ligand can significantly impact catalyst stability and activity. For challenging substrates, consider using bulky and electron-rich ligands.[4] The base is crucial for the deprotonation of the terminal alkyne; ensure it is strong enough and used in an appropriate excess. Common bases include triethylamine (B128534) and diisopropylamine.[9] |
| Low Reaction Temperature | If using less reactive aryl halides (e.g., bromides or chlorides), a higher reaction temperature may be required to drive the reaction to completion.[10] The reactivity order is generally I > Br > Cl.[10] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Long-Chain Alkyne
This protocol is designed to minimize alkyne homocoupling.
Reagents:
-
Aryl halide (1.0 mmol)
-
Long-chain terminal alkyne (e.g., 1-dodecyne) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the long-chain terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling with Slow Addition of Long-Chain Alkyne
This protocol is for copper-catalyzed reactions where homocoupling is a concern.
Reagents:
-
Aryl halide (1.0 mmol)
-
Long-chain terminal alkyne (e.g., 1-octadecyne) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Base (e.g., triethylamine) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the base.
-
Place the long-chain terminal alkyne in a syringe and set it up on a syringe pump.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Add the long-chain terminal alkyne dropwise over several hours using the syringe pump.
-
Monitor the reaction progress by TLC or GC/MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.lucp.net [books.lucp.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in Glaser coupling of 1-Tetradecyne
Technical Support Center: Glaser Coupling of 1-Tetradecyne
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the Glaser coupling of this compound to synthesize 7,9-hexadecadiyne (B14716071).
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling reaction?
The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1] Discovered in 1869, this reaction is a foundational method for carbon-carbon bond formation.[2] The reaction typically employs a copper(I) salt, a base, and an oxidant, such as oxygen from the air.[2]
Q2: What are the common variations of the Glaser coupling?
The two most common variations are the Eglinton coupling and the Hay coupling. The Eglinton reaction uses a stoichiometric amount of a copper(II) salt, like copper(II) acetate (B1210297), in a solvent such as pyridine (B92270).[1] The Hay coupling, a significant improvement, utilizes a catalytic amount of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which enhances the solubility of the catalyst and accelerates the reaction.[3][4]
Q3: What are the potential byproducts in the Glaser coupling of this compound?
While the desired product is the symmetrical 1,3-diyne (7,9-hexadecadiyne), several byproducts can form. These may include:
-
Oligomers and Polymers: Over-coupling can lead to the formation of higher molecular weight oligomers and polymers, which can be difficult to separate from the desired product.
-
Unreacted Starting Material: Incomplete conversion will leave residual this compound.
-
Oxidative Degradation Products: Although less common for simple alkyl alkynes, sensitive functional groups could be prone to oxidation under the reaction conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[5] A spot corresponding to the starting material (this compound) will gradually be replaced by a new, typically less polar, spot of the product (7,9-hexadecadiyne).
Troubleshooting Guides
This section addresses common issues encountered during the Glaser coupling of this compound.
Issue 1: Low or No Yield of the Desired 1,3-Diyne
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the copper(I) salt (e.g., CuCl) is fresh and has not been oxidized to copper(II). Consider using freshly purchased or purified catalyst. |
| Insufficient Oxygen | For Hay-type couplings, ensure adequate aeration by stirring the reaction mixture vigorously in an open flask or by bubbling air or oxygen through the solution. |
| Inappropriate Base | The choice and amount of base are critical. For Hay coupling, TMEDA is commonly used. Ensure the correct stoichiometric ratio is used. For classical Glaser coupling, bases like ammonia (B1221849) or pyridine are used. |
| Low Reaction Temperature | While many Glaser couplings proceed at room temperature, gentle heating (e.g., to 40-60 °C) may be required to increase the reaction rate, especially for less reactive substrates. |
| Solvent Issues | The solvent should solubilize both the starting material and the catalyst complex. Acetone (B3395972), dichloromethane, and pyridine are common choices.[5][6] |
Issue 2: Formation of Significant Amounts of Polymeric Byproducts
| Possible Cause | Suggested Solution |
| High Concentration of Alkyne | High concentrations can favor intermolecular reactions leading to oligomerization. Perform the reaction at a higher dilution. |
| Prolonged Reaction Time | Extended reaction times beyond the point of complete consumption of the starting material can lead to side reactions and polymer formation. Monitor the reaction closely by TLC and quench it upon completion. |
| Excessive Catalyst Loading | While catalytic, a high concentration of the copper catalyst can sometimes promote unwanted side reactions. Use a catalyst loading of 1-10 mol%. |
| High Temperature | Elevated temperatures can increase the rate of polymerization. If possible, run the reaction at room temperature or the lowest effective temperature. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution | | Residual Copper Catalyst | The copper catalyst must be removed during workup. A common method is to wash the organic layer with an aqueous solution of ammonium (B1175870) chloride or EDTA to complex and remove the copper salts.[5] | | Similar Polarity of Product and Byproducts | Oligomeric byproducts may have similar polarity to the desired diyne, making chromatographic separation challenging. Consider recrystallization as an alternative or complementary purification method. The long alkyl chains of 7,9-hexadecadiyne should allow for effective purification by recrystallization from a suitable solvent like ethanol (B145695) or acetone at low temperatures. | | Unreacted Starting Material | If the reaction has not gone to completion, the starting material may be difficult to separate from the product. Optimize the reaction conditions to achieve full conversion. If separation is necessary, careful column chromatography with a non-polar eluent system (e.g., hexanes) should be effective. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Product Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
| CuCl (5) | TMEDA (10) | Acetone | 25 | 4 | 85 | <5 |
| CuCl (10) | TMEDA (20) | Dichloromethane | 25 | 3 | 90 | <5 |
| Cu(OAc)₂ (100) | Pyridine | Pyridine | 50 | 6 | 75 | ~10 |
| CuI (5) | TMEDA (10) | Acetone | 25 | 4 | 82 | <5 |
Table 2: Influence of Solvent and Temperature on Reaction Outcome
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
| Acetone | 25 | 4 | 85 | <5 |
| Acetone | 40 | 2 | 88 | ~5 |
| Dichloromethane | 25 | 3 | 90 | <5 |
| Pyridine | 50 | 6 | 75 | ~10 |
| Tetrahydrofuran | 25 | 6 | 70 | ~15 |
Experimental Protocols
Key Experiment: Glaser-Hay Coupling of this compound
This protocol describes a general method for the homocoupling of this compound using a CuCl/TMEDA catalytic system.
Materials:
-
This compound (1.0 mmol, 194.35 mg)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5.0 mg, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 15 µL, 10 mol%)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (5.0 mg, 0.05 mmol) and acetone (10 mL).
-
Stir the mixture until the copper(I) chloride is partially dissolved.
-
Add TMEDA (15 µL, 0.1 mmol) to the mixture, followed by this compound (194.35 mg, 1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Upon completion (disappearance of the starting alkyne spot), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 7,9-hexadecadiyne. Alternatively, the product can be purified by recrystallization from a suitable solvent like ethanol at a low temperature.
Visualizations
Caption: Troubleshooting logic for minimizing byproducts in Glaser coupling.
Caption: Experimental workflow for the Glaser-Hay coupling of this compound.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Tetradecyne Click Reactions
For researchers, scientists, and drug development professionals utilizing 1-tetradecyne in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, achieving high conversion rates is paramount. The long, hydrophobic alkyl chain of this compound can introduce specific challenges, primarily related to solubility, that may not be as prevalent with smaller, more polar alkynes. This guide provides detailed troubleshooting advice in a question-and-answer format to address common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound click reaction has a very low yield or is not working at all. What are the most common causes?
Low or no product formation is a frequent issue that can often be traced back to a few key areas: catalyst activity, reagent quality, and reaction conditions.
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I). It is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.
-
Reagent Integrity: The purity and stability of your this compound and azide (B81097) are critical. Impurities or degradation can inhibit the reaction.
-
Poor Solubility: Due to its long alkyl chain, this compound is hydrophobic and may have poor solubility in common aqueous reaction media, preventing it from effectively interacting with the catalyst and azide.[1][2]
-
Suboptimal Conditions: Factors such as solvent, temperature, pH, and the choice of ligand can significantly impact the reaction rate and final yield.
Q2: How can I ensure my copper catalyst is active throughout the reaction?
Maintaining the catalytically active Cu(I) state is crucial for a successful click reaction.
-
Deoxygenate Your Solvents: Before adding the catalyst, thoroughly degas all solvents by bubbling an inert gas like argon or nitrogen through them. This removes dissolved oxygen that can oxidize the Cu(I) catalyst.
-
Use a Reducing Agent: It is standard practice to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is the most common and should be prepared fresh for each experiment. An excess of the reducing agent helps to maintain a reducing environment throughout the reaction.
-
Utilize a Stabilizing Ligand: A copper-stabilizing ligand, such as TBTA or THPTA, not only accelerates the reaction but also protects the Cu(I) from oxidation and disproportionation.
Q3: I suspect the hydrophobicity of this compound is causing solubility issues. How can I improve this?
Poor solubility is a primary suspect for low yields with long-chain alkynes.
-
Use a Co-solvent: Employing a mixture of water and an organic co-solvent is highly effective. Common choices include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or tert-butanol (B103910) (t-BuOH).[1] These co-solvents help to solubilize the hydrophobic this compound.
-
Optimize Co-solvent Concentration: The percentage of the organic co-solvent can be critical. For instance, increasing the concentration of DMSO has been shown to improve reaction efficiency when using water-insoluble ligands like TBTA.[1][2]
-
Consider Temperature Adjustments: Gently heating the reaction can sometimes improve the solubility of starting materials. However, this should be done with caution as it can also accelerate catalyst degradation if not properly managed under an inert atmosphere.
Q4: What is the role of a ligand in the reaction, and which one should I choose?
Ligands are essential for stabilizing the Cu(I) catalyst and accelerating the reaction rate. The choice of ligand depends on your solvent system and experimental goals.
-
For Organic or Mixed Aqueous/Organic Solvents: Tris-(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand but has low water solubility, making it suitable for reactions with a significant organic co-solvent component.[1]
-
For Aqueous Conditions: If your reaction must be performed in predominantly aqueous media (e.g., for bioconjugation), a water-soluble ligand like Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) is the preferred choice.
Q5: Could side reactions be consuming my starting materials?
Yes, the most common side reaction is the Glaser coupling, which is the oxidative homocoupling of the alkyne (this compound in this case) to form a diyne. This is more likely to occur if the Cu(I) catalyst is oxidized to Cu(II). To minimize this:
-
Ensure a sufficiently reducing environment by using an adequate excess of sodium ascorbate.
-
Thoroughly deoxygenate the reaction mixture.
-
Use a stabilizing ligand.
Quantitative Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of CuAAC reactions, with a focus on conditions relevant to hydrophobic alkynes.
Table 1: Effect of Solvent Composition on Reaction Efficiency
| Alkyne Substrate | Azide Substrate | Ligand | Solvent System (v/v) | Approx. Relative Yield/Efficiency | Reference |
| Protein-alkyne | Azidocoumarin | TBTA | 10% DMSO in water | Moderate | [1][2] |
| Protein-alkyne | Azidocoumarin | TBTA | 20% DMSO in water | High | [1][2] |
| Protein-alkyne | Azidocoumarin | TBTA | 30% DMSO in water | Very High | [1][2] |
| Benzyl (B1604629) Azide | Phenylacetylene | None | t-BuOH/H₂O (1:1) | 95% Yield (2h) | [3] |
Table 2: Comparison of Common Copper Ligands
| Ligand | Typical Solvent | Key Advantage | Potential Drawback |
| TBTA | Organic / High % Organic Co-solvent | High reaction rates. | Poor water solubility.[1] |
| THPTA | Aqueous | Excellent water solubility, good for bioconjugation. | May have slightly lower reaction rates than TBTA in some systems. |
| BTTAA | Aqueous | Very high catalytic activity and biocompatibility. |
Experimental Protocols
Detailed Protocol for a Small-Scale this compound Click Reaction
This protocol is a general guideline for the reaction of this compound with an azide (e.g., benzyl azide) in a mixed solvent system. Optimization may be required for different azide substrates.
Materials:
-
This compound
-
Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Ligand (e.g., TBTA)
-
Solvent: Degassed tert-Butanol (t-BuOH) and Degassed Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M solution of this compound in t-BuOH.
-
Prepare a 1 M solution of the azide in t-BuOH.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each reaction.
-
Prepare a 50 mM solution of TBTA in DMSO or DMF.
-
-
Reaction Setup (under inert atmosphere):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 100 µL of 1 M stock).
-
Add the azide (e.g., 0.1 mmol, 100 µL of 1 M stock).
-
Add 800 µL of a 1:1 (v/v) mixture of degassed t-BuOH and degassed deionized water.
-
Add the TBTA ligand solution (e.g., 0.05 equivalents, 10 µL of 50 mM stock).
-
Add the CuSO₄ solution (e.g., 0.01 equivalents, 10 µL of 100 mM stock).
-
-
Initiation of the Reaction:
-
While stirring vigorously, add the freshly prepared sodium ascorbate solution (e.g., 0.1 equivalents, 10 µL of 1 M stock).
-
Seal the reaction vial and continue stirring at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within 1-24 hours), quench the reaction by exposing it to air.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.
-
To remove residual copper, wash the organic layer with a saturated aqueous solution of EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Visualizing Troubleshooting Workflows
Troubleshooting Low Yield in this compound Click Reactions
Caption: A workflow for troubleshooting low conversion rates.
Logical Relationships of Key Reaction Components
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
Optimizing reaction conditions for the polymerization of 1-Tetradecyne
Welcome to the technical support center for the polymerization of 1-Tetradecyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst systems for the polymerization of this compound?
A1: Transition metal catalysts are most commonly employed for the polymerization of terminal alkynes like this compound. Rhodium-based catalysts, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), and Ziegler-Natta type catalysts are frequently utilized. Molybdenum and tungsten-based catalysts, for instance, MoCl₅ or WCl₆ with a co-catalyst, have also been shown to be effective for the polymerization of higher alkynes.
Q2: How does the choice of solvent affect the polymerization of this compound?
A2: The solvent can significantly influence the polymerization reaction. The solubility of the resulting polymer is a key consideration to prevent premature precipitation. Solvents can also affect the activity and stability of the catalyst. For rhodium-catalyzed polymerizations, solvents like THF, benzene, and methanol (B129727) have been used. The polarity of the solvent can impact the stereochemistry of the resulting polymer. In some cases, the solvent itself can participate in side reactions, so careful selection is crucial.
Q3: What is the typical molecular weight and polydispersity I can expect for poly(this compound)?
A3: The molecular weight (Mw) and polydispersity index (PDI) of poly(this compound) are highly dependent on the catalyst system, monomer-to-catalyst ratio, temperature, and reaction time. With living polymerization systems, it is possible to achieve high molecular weights with narrow PDIs (typically below 1.5). For instance, in analogous polymerizations of long-chain terminal alkynes, number-average molecular weights (Mn) in the range of 10,000 to over 100,000 g/mol have been reported.
Q4: How can I characterize the resulting poly(this compound)?
A4: The primary characterization techniques for poly(this compound) are Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GPC is used to determine the molecular weight distribution (Mn, Mw) and the polydispersity index (PDI) of the polymer.[1]
-
¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure, including the stereoregularity of the polymer backbone and to analyze the end groups.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Issue 1: Low or No Polymer Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | Ensure the catalyst is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can occur due to exposure to air or moisture. Consider using a glovebox or Schlenk line techniques for catalyst handling. |
| Monomer Impurities | Purify the this compound monomer before use to remove any inhibitors or impurities that could poison the catalyst. Common purification methods include distillation or passing through a column of activated alumina. |
| Incorrect Reaction Temperature | The reaction temperature can significantly affect catalyst activity and stability. Optimize the temperature based on the specific catalyst system being used. Some catalysts may require sub-zero temperatures, while others may need elevated temperatures.[4][5] |
| Inappropriate Solvent | Ensure the solvent is anhydrous and deoxygenated. The chosen solvent should be able to dissolve both the monomer and the resulting polymer to a reasonable extent. |
Issue 2: Low Molecular Weight of the Polymer
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | A higher concentration of the catalyst can lead to a larger number of polymer chains being initiated simultaneously, resulting in lower overall molecular weight.[6] Try decreasing the catalyst concentration (i.e., increasing the monomer-to-catalyst ratio). |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can terminate growing polymer chains prematurely. Ensure high purity of all reagents and solvents. Some catalyst systems are more prone to chain transfer than others. |
| High Reaction Temperature | Higher temperatures can sometimes increase the rate of chain termination reactions relative to propagation, leading to lower molecular weights.[4] Experiment with lowering the reaction temperature. |
Issue 3: Broad Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Slow Initiation | If the rate of initiation is slow compared to the rate of propagation, new polymer chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths. Ensure the catalyst is activated efficiently at the start of the reaction. |
| Multiple Active Sites | Some catalyst systems may have multiple types of active sites with different reactivities, leading to a broad PDI. Consider using a single-site catalyst if a narrow PDI is critical. |
| Side Reactions | Side reactions, such as branching or cross-linking, can lead to a broadening of the molecular weight distribution. Optimize reaction conditions to minimize these. |
Issue 4: Formation of Insoluble Polymer
| Potential Cause | Troubleshooting Steps |
| High Molecular Weight | As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out. Choose a solvent that is a good solvent for the expected polymer. |
| Cross-linking Reactions | Side reactions can lead to the formation of cross-linked, insoluble polymer networks. The Glaser coupling of terminal alkynes is a common side reaction that can lead to branching and cross-linking. This can be minimized by running the reaction under strictly anaerobic conditions and using purified monomer. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer characteristics for the polymerization of long-chain terminal alkynes, which can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Rhodium-Catalyzed Polymerization of 1-Dodecyne (Analogous to this compound)
| Catalyst | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| [Rh(nbd)Cl]₂ / NEt₃ | 100 | Toluene | 30 | 24 | 95 | 25,000 | 1.8 |
| [Rh(nbd)Cl]₂ / NEt₃ | 200 | Toluene | 30 | 24 | 92 | 45,000 | 1.9 |
| [Rh(cod)₂]BF₄ | 100 | CH₂Cl₂ | 25 | 1 | 88 | 15,000 | 2.1 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Ziegler-Natta Type Polymerization of 1-Hexyne (Illustrative for Terminal Alkynes)
| Catalyst System | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| WCl₆ / Ph₄Sn | 50 | Toluene | 30 | 1 | 75 | 12,000 | 2.5 |
| MoCl₅ / Ph₄Sn | 50 | Toluene | 60 | 1 | 85 | 18,000 | 2.2 |
| TiCl₄ / Al(i-Bu)₃ | 100 | Heptane | 50 | 2 | 60 | 8,000 | 3.1 |
Data is illustrative for terminal alkyne polymerization and optimization is required for this compound.
Experimental Protocols
Detailed Methodology for Rhodium-Catalyzed Polymerization of this compound
This protocol is a general guideline and may require optimization.
-
Monomer and Solvent Preparation:
-
Dry the solvent (e.g., toluene) over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
Purify this compound by vacuum distillation to remove any inhibitors and impurities. Store the purified monomer under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add the desired amount of the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) and a co-catalyst if required (e.g., triethylamine).
-
Add the freshly distilled solvent via a syringe.
-
-
Polymerization:
-
Add the purified this compound monomer to the catalyst solution via a syringe.
-
Stir the reaction mixture at the desired temperature for the specified duration. The progress of the polymerization can be monitored by techniques such as ¹H NMR by taking aliquots from the reaction mixture.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration, wash it with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.
-
Visualizations
Caption: A troubleshooting workflow for addressing low polymer yield.
Caption: A general experimental workflow for the polymerization of this compound.
References
- 1. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 2. Rhodium-catalyzed oxygenative addition to terminal alkynes for the synthesis of esters, amides, and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclic polymers from alkynes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: Catalyst Impurity Removal in 1-Tetradecyne Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from reaction products involving 1-tetradecyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst impurities in this compound reactions?
The most common catalyst impurities depend on the specific reaction being performed. For cross-coupling reactions like the Sonogashira coupling, residual palladium catalysts are a primary concern. In the case of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," copper is the main metallic impurity that needs to be removed.[1][2]
Q2: Why is it critical to remove catalyst residues from my final product?
Residual metal catalysts can have several detrimental effects. They can be toxic to cells, which is a significant issue for biological applications and drug development.[1] Furthermore, these impurities can interfere with downstream applications, catalyze unwanted side reactions, and affect the stability and purity of the final product. For pharmaceutical applications, regulatory agencies often require minimizing metal content to parts-per-million (ppm) levels.[1][3]
Q3: How can I determine if my this compound product is contaminated with catalyst?
A persistent color in your product after initial workup can be an indicator of residual metal contamination. For instance, a blue or green hue often suggests the presence of copper salts, while a dark red or black color may indicate palladium residues.[4][5] For quantitative analysis, techniques like inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectroscopy are standard methods for determining the levels of residual palladium and other metals in active pharmaceutical ingredients (APIs).[3][6]
Q4: What are the primary methods for removing palladium and copper catalysts?
Common and effective methods for removing residual palladium and copper catalysts include:
-
Aqueous Washes with Chelating Agents: This involves washing the organic layer containing the product with an aqueous solution of a chelating agent like EDTA, which forms water-soluble complexes with the metal ions.[1][7]
-
Solid-Phase Scavenging: This method utilizes scavenger resins that selectively bind to the metal catalyst, which can then be easily removed by filtration.[4][8]
-
Silica (B1680970) Gel Chromatography: This standard purification technique can effectively remove metal salts, which are often polar and adhere to the silica gel.[8]
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can help remove insoluble metal residues and other inorganic salts.[8]
Q5: Are there any strategies to minimize catalyst contamination from the start?
Yes, employing heterogeneous catalysts, which are in a different phase from the reaction mixture, can simplify the removal process as they can often be separated by filtration.[9] Additionally, using catalysts with high turnover numbers can reduce the amount of catalyst required for the reaction, thereby minimizing potential contamination.
Troubleshooting Guides
Problem 1: Persistent color in the organic layer after aqueous washing.
-
Possible Cause: Incomplete removal of the metal catalyst. This can happen if the product itself has chelating properties or if the washing was not sufficient.
-
Solution:
-
Perform additional aqueous washes with a fresh solution of the chelating agent (e.g., EDTA).[5]
-
Consider using a different or stronger chelating agent.
-
Pass the organic layer through a plug of silica gel or a scavenger resin after the aqueous wash.
-
Problem 2: Low product yield after purification.
-
Possible Cause: The product may have some water solubility, leading to loss during aqueous extractions. Alternatively, the product might be adsorbing to the solid support used for chromatography or scavenging.
-
Solution:
-
To minimize loss in aqueous washes, saturate the aqueous phase with a salt like sodium chloride (brine wash).
-
If using column chromatography, try a less polar solvent system or a different stationary phase. For scavenger resins, consult the manufacturer's instructions for optimal product recovery.
-
Problem 3: The chosen purification method is ineffective.
-
Possible Cause: The nature of the catalyst or the product may not be compatible with the selected method. For example, a highly nonpolar product might not be suitable for purification by normal-phase chromatography alone.
-
Solution: A combination of methods is often more effective. For instance, an initial filtration through Celite can be followed by an aqueous wash with a chelating agent and then column chromatography for final polishing.[8][10]
Data Presentation: Comparison of Catalyst Removal Methods
The following table summarizes the efficiency of various methods for removing palladium and copper catalyst residues.
| Purification Method | Catalyst Type | Starting Concentration | Final Concentration | Removal Efficiency (%) | Reference |
| Aqueous Wash (EDTA) | Copper | Not specified | Not specified | High | [7] |
| Scavenger Resin (PhosphonicS SPM32) | Palladium | ~2100 ppm | < 10.5 ppm | >99.5% | [4] |
| Scavenger Resin (MP-TMT) | Palladium | 852 ppm | < 10 ppm | >98.8% | [11] |
| Silica Gel Chromatography | Palladium | Not specified | Not specified | Effective | [8] |
| Filtration through Celite | Palladium/Copper | Not specified | Not specified | Effective for insoluble residues | [8] |
Experimental Protocols
Detailed Protocol for Removal of Copper Catalyst using an EDTA Wash
This protocol describes a standard procedure for removing residual copper catalyst from a reaction mixture containing a this compound-derived product.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M Ethylenediaminetetraacetic acid (EDTA) solution, pH 8
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel.
-
First EDTA Wash: Add an equal volume of the 0.5 M EDTA solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[5]
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless, indicating that the majority of the copper has been removed.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to absorb any remaining water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for selecting a catalyst removal strategy.
Caption: Troubleshooting logic for catalyst impurity removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. spinchem.com [spinchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sopachem.com [sopachem.com]
Technical Support Center: Purification of Long-Chain Alkyne Derivatives
Welcome to the technical support center for the purification of long-chain alkyne derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a crude long-chain alkyne derivative?
A1: The choice of purification method depends primarily on the physical state of your compound and the nature of the impurities.
-
For solid compounds: Recrystallization is often the most effective and scalable method, provided a suitable solvent system can be found.
-
For oils or solids that are difficult to recrystallize: Flash column chromatography is the preferred method. Given the nonpolar nature of long-chain derivatives, normal-phase chromatography on silica (B1680970) gel is common, but other techniques like non-aqueous reverse phase may be necessary for difficult separations.
Q2: My long-chain alkyne is very nonpolar. How does this affect purification?
A2: High nonpolarity presents a significant challenge. During normal-phase column chromatography, your compound will have very low retention on the silica gel, eluting quickly even with highly nonpolar solvents like hexane (B92381). This can lead to poor separation from other nonpolar impurities. You may need to use very nonpolar solvent systems (e.g., hexane with 1-2% ethyl acetate) or consider alternative techniques like non-aqueous reverse-phase chromatography.
Q3: Can my terminal alkyne react or decompose during purification?
A3: Yes, terminal alkynes can be sensitive. They can undergo self-coupling (Glaser coupling) in the presence of copper catalysts and oxygen, forming diyne impurities. Additionally, some alkynes can be sensitive to acidic conditions, which can be present on standard silica gel. If you suspect decomposition, you can use deactivated or basic alumina (B75360) for chromatography or wash the silica gel with a triethylamine (B128534) solution before use.
Q4: How do I remove residual metal catalysts (e.g., Palladium, Copper) from my reaction?
A4: After synthesis reactions like Sonogashira or Cadiot-Chodkiewicz couplings, removing the metal catalyst is crucial. A common method is to filter the crude reaction mixture through a pad of Celite® before concentration. For more stubborn residues, specific aqueous washes (e.g., saturated ammonium (B1175870) chloride for copper) or treatment with specialized scavengers may be necessary.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound and impurity have very similar Rf values on TLC. | The compounds have very similar polarities. The chosen solvent system is not providing adequate separation. | - Optimize Solvent System: Test different solvent combinations. For nonpolar compounds, try mixtures like hexane/toluene or hexane/dichloromethane (B109758). A small change in solvent polarity can sometimes achieve separation. - Change Stationary Phase: Switch from silica gel to alumina (neutral or basic) or consider reverse-phase chromatography (C18 silica) with non-aqueous solvents (e.g., methanol/dichloromethane). |
| Compound streaks or bands broaden during column chromatography. | - The compound is not fully soluble in the mobile phase. - The column is overloaded with the crude material. - The compound is decomposing on the silica gel. | - Improve Solubility: Load the sample onto the column using a stronger, more polar solvent, but use the minimum volume possible. Alternatively, use dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column. - Reduce Load: Decrease the amount of crude material relative to the amount of silica gel (a common ratio is 1:50 to 1:100 by weight). - Deactivate Silica: If decomposition is suspected, use silica gel that has been treated with a base like triethylamine. |
| Product is contaminated with a symmetrical diyne impurity. | This is likely due to oxidative homocoupling (Glaser coupling) of a terminal alkyne starting material or product, often catalyzed by residual copper salts. | - Prevent Formation: Run the synthesis reaction under strictly inert (oxygen-free) conditions. - Removal: The diyne is often less polar than the desired product. Careful flash chromatography with a very nonpolar eluent should allow for separation. |
| Recrystallization yields no crystals upon cooling. | - The solution is not saturated (too much solvent was added). - The compound is an oil at the cooling temperature. - Crystallization is slow to initiate. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of the pure compound. - Concentrate Solution: Gently boil off some of the solvent to increase the concentration and allow it to cool again. - Use a Two-Solvent System: If a single solvent fails, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. |
| Product yield is very low after purification. | - Material was lost during transfers. - The compound is volatile and was lost during solvent evaporation under reduced pressure. - The compound did not fully elute from the chromatography column. | - Check Volatility: For low-boiling-point compounds, avoid using high vacuum or heat during solvent removal. - Ensure Elution: After your product has eluted, flush the column with a much more polar solvent to see if any material was strongly retained. This helps diagnose the problem for future runs. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Nonpolar, Long-Chain Alkyne
This protocol is designed for separating a target alkyne derivative from impurities of different polarities.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems, starting with pure hexane and gradually adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments (e.g., 1%, 2%, 5%).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column.
-
Fill the column with the chosen nonpolar solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column, allowing it to pack evenly.
-
Drain the solvent until the level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible amount of a solvent that ensures complete dissolution (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) determined from your TLC analysis to the column.
-
Apply gentle pressure (using a pump or bulb) to begin eluting the compounds.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Be cautious with heat and vacuum if the compound is potentially volatile.
-
Protocol 2: Recrystallization of a Solid Long-Chain Alkyne
This method purifies a solid compound based on differences in solubility between the desired product and impurities.
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different test solvents to each tube.
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.
-
If no single solvent is ideal, select a solvent pair: a "good" solvent that dissolves the compound at room temperature and a "poor," miscible solvent that does not.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling (using a hot plate).
-
Add the minimum amount of hot solvent dropwise until the solid just dissolves completely. If there are insoluble impurities, proceed to hot filtration.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely.
-
Visualizations
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting logic for flash column chromatography.
Preventing dimerization of 1-Tetradecyne in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1-tetradecyne to prevent its dimerization and ensure its purity for experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks observed in GC-MS or NMR analysis of stored this compound. | Dimerization of this compound due to improper storage. | - Confirm the presence of dimers by comparing the spectral data with known dimer structures (e.g., 1,3-diynes). - If dimerization has occurred, the product may need to be repurified (e.g., by distillation or chromatography) before use. - Review and improve storage conditions to prevent further dimerization (see FAQs below). |
| Inconsistent or poor results in reactions using stored this compound. | Reduced purity of this compound due to the presence of dimers or other degradation products. | - Re-analyze the purity of the this compound stock using GC-MS or NMR (see Experimental Protocols). - If the purity is below the required level for the experiment, purify the alkyne before use. - For future use, ensure the this compound is stored under optimal conditions to maintain its integrity. |
| Visible changes in the appearance of stored this compound (e.g., color change, precipitation). | Significant degradation or polymerization has occurred. | - Do not use the material. - Dispose of the degraded this compound according to your institution's safety protocols. - Obtain a fresh batch of this compound and store it under the recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
The primary degradation pathway for terminal alkynes like this compound is dimerization. This often occurs through an oxidative coupling reaction, particularly in the presence of oxygen and trace metal contaminants (like copper), leading to the formation of 1,3-diynes. This process is analogous to the Glaser coupling reaction.[1]
Q2: What are the ideal storage conditions to prevent the dimerization of this compound?
To minimize dimerization and maintain the purity of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2]
-
Temperature: For long-term storage, refrigeration at 2°C to 8°C is recommended. For extended periods, storage at -20°C is preferable to further reduce the rate of potential degradation.[3][4]
-
Container: Use a tightly sealed, non-reactive container, such as an amber glass bottle with a secure cap, to protect from light and air.[5][6]
-
Purity: Ensure the this compound is of high purity before long-term storage, as impurities can sometimes catalyze degradation.
Q3: Can I store this compound at room temperature?
Room temperature storage is not recommended for the long-term stability of this compound. Storing at ambient temperatures can accelerate the rate of dimerization, especially if the container is not properly sealed or under an inert atmosphere. For short-term storage (a few days), it should be kept in a tightly sealed container under an inert gas.
Q4: Are there any chemical inhibitors that can be added to prevent dimerization during storage?
While the primary method of preventing dimerization is through proper storage conditions, the addition of a radical scavenger, such as butylated hydroxytoluene (BHT), may offer additional protection, particularly if the dimerization is suspected to have a radical component.[7][8] However, the compatibility and potential interference of such inhibitors with downstream applications must be considered.
Q5: How can I check the purity of my stored this compound?
The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of dimers and other impurities. For routine checks, GC-MS is often sufficient.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (short-term) -20°C (long-term) | Minimizes the rate of chemical degradation and dimerization.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative dimerization.[2] |
| Light Exposure | Store in the dark (amber vials) | Protects against potential photodegradation.[6] |
| Container | Tightly sealed, non-reactive glass | Prevents contamination and exposure to air and moisture.[5] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a this compound sample and identify the presence of any dimers.
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Scan Range: m/z 40-500
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS system and acquire the data.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion peak at m/z 194.36).[5]
-
Analyze any additional peaks for potential dimers. The dimer would have a molecular weight of approximately 386.7 g/mol . Examine the fragmentation pattern to confirm the structure.
-
Calculate the purity of the this compound by determining the relative peak area of the main compound compared to the total peak area of all components in the chromatogram.
-
Protocol 2: Detection of this compound Dimerization by 1H NMR Spectroscopy
Objective: To detect the presence of dimer byproducts in a this compound sample using 1H NMR.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
This compound: The spectrum of pure this compound will show a characteristic triplet for the terminal alkyne proton around δ 1.9-2.2 ppm. The methylene (B1212753) group adjacent to the alkyne will appear as a triplet of doublets around δ 2.2-2.4 ppm. The long alkyl chain will show a complex multiplet between δ 1.2-1.6 ppm and a terminal methyl group as a triplet around δ 0.9 ppm.
-
Mandatory Visualizations
Caption: Oxidative dimerization pathway of this compound.
Caption: Decision workflow for optimal this compound storage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Accelerated Reagent Stability Studies - JMP User Community [community.jmp.com]
- 3. microchemlab.com [microchemlab.com]
- 4. 1-Tetradecene (CAS 1120-36-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 1-Tetradecyne Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of reactions involving 1-tetradecyne using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a TLC method for a this compound reaction?
A1: The first and most critical step is to determine a suitable mobile phase (solvent system) that provides good separation between the starting material (this compound) and the expected product(s). A good starting point is a non-polar solvent system, gradually increasing polarity.[1][2] For this compound, which is a long-chain, non-polar alkyne, begin with pure hexanes or heptane (B126788) and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether in small increments (e.g., 1-5%). The goal is to achieve an Rf value of approximately 0.3-0.5 for the this compound spot.[3]
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: this compound and many of its derivatives lack chromophores that absorb UV light, making them invisible under a standard UV lamp.[4][5] Therefore, destructive visualization techniques are necessary. The most common and effective methods are:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as the triple bond in this compound and the double bond in its hydrogenated product.[4][5] Spots will appear as yellow-brown on a purple background.[5]
-
Iodine (I₂) Chamber: Iodine vapor reversibly complexes with many organic compounds, especially non-polar ones, making them visible as brown spots.[6][7] This method is generally effective for hydrocarbons like this compound.
Q3: How do I interpret the TLC results of my this compound reaction?
A3: To monitor a reaction, it is best to spot three lanes on the TLC plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[3][8] As the reaction progresses, you should observe the disappearance of the this compound spot in the reaction mixture lane and the appearance of a new spot corresponding to your product.[8][9] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Q4: What will the relative Rf values of this compound and its products be in common reactions?
A4: The Rf value is inversely proportional to the polarity of the compound.[10]
-
Click Chemistry (e.g., with an azide): The resulting triazole product will be significantly more polar than this compound. Therefore, the product spot will have a much lower Rf value.
-
Hydrogenation: The product, 1-tetradecane (an alkane), is slightly less polar than this compound. Consequently, the product spot will have a slightly higher Rf value than the starting material.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No spots are visible after staining. | The concentration of the spotted sample is too low. | Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to evaporate between applications. |
| The chosen stain is not suitable for your compounds. | Try an alternative stain. For this compound, potassium permanganate or an iodine chamber are recommended.[4][5][6] | |
| Spots are streaking. | The sample is overloaded on the TLC plate. | Dilute the sample before spotting. |
| The sample is not fully dissolved in the spotting solvent. | Ensure the sample is completely dissolved before spotting. | |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the amount of the more polar solvent. | |
| The Rf value of the this compound is too high (close to 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if using 10% ethyl acetate in hexanes, try 5% or 2%.[10] |
| The Rf value of the this compound is too low (close to 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, if using 2% ethyl acetate in hexanes, try 5% or 10%.[10] |
| The starting material and product spots are not well-separated. | The polarity of the mobile phase is not optimal. | Systematically vary the composition of your mobile phase to find the optimal polarity for separation. Try different solvent combinations. |
| The reaction has not proceeded significantly. | Allow the reaction to run for a longer period and take another TLC sample. |
Data Presentation
The following table provides estimated Rf values for this compound and its potential products in different solvent systems on a standard silica (B1680970) gel TLC plate. These values are illustrative and may vary based on specific experimental conditions.
| Compound | Structure | Relative Polarity | Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value | Visualization Method |
| This compound | C₁₂H₂₅C≡CH | Non-polar | 98:2 | ~0.4 | KMnO₄, Iodine |
| 1-Tetradecane | C₁₄H₃₀ | Very Non-polar | 98:2 | ~0.5 | KMnO₄, Iodine |
| Click Product (Triazole) | C₁₂H₂₅-(C₂HN₃)-R | Polar | 80:20 | ~0.2 | KMnO₄, Iodine |
Experimental Protocols
Detailed Methodology for TLC Monitoring of a this compound Reaction
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of a silica gel TLC plate. This is your origin line.
-
Mark three evenly spaced points on the origin line for spotting.
-
-
Sample Preparation and Spotting:
-
Lane 1 (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., hexanes or ethyl acetate). Using a capillary tube, spot a small amount of this solution onto the first mark on the origin line.
-
Lane 2 (Co-spot): On the second mark, first spot the starting material solution and let it dry. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the third mark.
-
Ensure all spots are small and concentrated. Allow the solvent to fully evaporate from the spots before developing the plate.
-
-
Development of the TLC Plate:
-
Pour a small amount (to a depth of about 0.5 cm) of the chosen mobile phase into a developing chamber.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a well-ventilated area.
-
-
Visualization:
-
Potassium Permanganate Stain: Briefly dip the dried TLC plate into a potassium permanganate staining solution. Remove the plate and gently heat it with a heat gun until yellow-brown spots appear against a purple background.
-
Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear over time. Circle the spots with a pencil as they may fade upon removal from the chamber.
-
-
Analysis:
-
Observe the spots in each lane. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicates the reaction is progressing.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Mandatory Visualization
Caption: Troubleshooting workflow for TLC monitoring of this compound reactions.
Caption: Experimental workflow for monitoring a reaction using TLC.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. silicycle.com [silicycle.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Strategies to increase the solubility of 1-Tetradecyne in reaction media
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address challenges related to the solubility of 1-tetradecyne in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that influence its solubility?
A1: this compound is a long-chain terminal alkyne. Its structure, dominated by a 14-carbon chain, makes it a nonpolar, hydrophobic molecule.[1] This inherent nonpolarity is the primary determinant of its solubility behavior, following the "like dissolves like" principle.[2][3] It exists as a liquid at room temperature with a density of approximately 0.790 g/mL.[4]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₆ | [5] |
| Molecular Weight | 194.36 g/mol | [4][5] |
| Form | Liquid | [4] |
| Density | 0.790 g/mL at 20 °C | [4] |
| Water Solubility | Insoluble | [6][7][8] |
| Organic Solvent Solubility | Soluble in hydrocarbon solvents | [6][8] |
Q2: Why is this compound poorly soluble in polar solvents such as water or ethanol (B145695)?
A2: The poor solubility of this compound in polar solvents is due to the significant difference in polarity. Polar solvents like water form strong intermolecular hydrogen bonds. The nonpolar hydrocarbon chain of this compound cannot participate in these interactions and would disrupt the solvent's structure, which is energetically unfavorable.[1] Therefore, this compound is hydrophobic, or "water-hating," and does not readily dissolve in water.[9]
Q3: In which types of solvents is this compound most likely to be soluble?
A3: this compound is most soluble in nonpolar organic solvents.[1][3] Its long hydrocarbon chain interacts favorably with the nonpolar molecules of these solvents through van der Waals forces.
Table 2: Recommended Solvents for this compound
| Solvent Class | Examples | Polarity |
| Alkanes | Hexane, Heptane, Cyclohexane | Nonpolar |
| Aromatic Hydrocarbons | Toluene (B28343), Benzene | Nonpolar |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Weakly Polar / Nonpolar |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Weakly Polar |
Troubleshooting Guide: Common Solubility Issues
Issue 1: Difficulty achieving a homogeneous solution in a nonpolar organic solvent.
Question: I am trying to dissolve this compound in toluene for a reaction, but it is taking a long time to dissolve or appears to be forming a separate phase. What steps can I take?
Answer: While this compound is generally soluble in nonpolar solvents, slow dissolution can occur, especially at high concentrations or low temperatures. Here are some troubleshooting steps:
-
Increase Temperature: Gently warming the mixture can significantly increase the rate of dissolution.[10] For waxy or long-chain compounds, a moderate temperature increase (e.g., to 40-60°C) can be very effective.[2][10] Always be mindful of the solvent's boiling point and the thermal stability of other reactants.
-
Apply Sonication: Using an ultrasonic bath or probe can rapidly create a homogeneous solution. The high-frequency sound waves generate cavitation, which provides intense local mixing and breaks down any aggregates, accelerating the dissolution process.[11][12][13]
-
Ensure Solvent Purity: Impurities in the solvent, particularly water, can reduce the solubility of highly nonpolar compounds. Using a dry, high-purity solvent is recommended.
Issue 2: Requirement to introduce this compound into a polar (aqueous) reaction medium.
Question: My experiment must be conducted in an aqueous buffer, but this compound is completely insoluble. How can I effectively introduce it into the reaction?
Answer: This is a common challenge for hydrophobic compounds. The two primary strategies are using a co-solvent to create a concentrated stock solution or employing micellar solubilization with a surfactant.
Strategy A: Co-Solvent Addition This involves dissolving the this compound in a small amount of a water-miscible polar aprotic solvent first, and then adding this stock solution to your aqueous medium.[1][14]
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are powerful solvents that can dissolve both nonpolar and polar compounds and are miscible with water.[1][15]
-
Critical Consideration: The final concentration of the co-solvent in the aqueous medium should be kept low (typically <1-5%) to avoid negatively impacting the reaction, protein activity, or cell viability.
Strategy B: Micellar Solubilization using Surfactants This method uses surfactants to create microscopic bubbles (micelles) in the aqueous solution. The nonpolar this compound is encapsulated within the hydrophobic core of these micelles, allowing it to be dispersed in the water-based medium.[16][17][18]
-
How it Works: Surfactants have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. Above a specific concentration, known as the Critical Micelle Concentration (CMC), they self-assemble into micelles.[19][20] The hydrophobic tails form an inner core that can solubilize nonpolar molecules.[21]
-
Common Surfactants: Sodium dodecyl sulfate (B86663) (SDS), Polysorbates (e.g., Tween 80), or Polyoxyl 35 castor oil (Cremophor EL) are frequently used.[19]
Table 3: Comparison of Solubility Enhancement Strategies for Aqueous Media
| Strategy | Principle | Advantages | Disadvantages |
| Co-Solvent (e.g., DMSO) | Dissolve in a water-miscible organic solvent, then dilute into aqueous phase.[14] | Simple, rapid, widely used for preparing stock solutions.[1] | The organic solvent may interfere with the reaction or biological system; limited final concentration. |
| Micellar Solubilization | Encapsulation of the compound within surfactant micelles.[17] | Can achieve higher apparent solubility in water; surfactants can also stabilize dispersions.[16] | Surfactant may be difficult to remove; potential for interaction with reactants or proteins. |
| Sonication | High-frequency sound waves create a fine dispersion or emulsion.[22] | Effective for creating homogeneous mixtures; enhances dissolution rates.[11] | May not create a true solution; can generate heat; potential for compound degradation with prolonged exposure. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for subsequent dilution into an aqueous reaction buffer.
Methodology:
-
Tare Vial: Place a clean, dry 1.5 mL glass vial on an analytical balance and tare it.
-
Weigh Compound: Carefully add approximately 19.44 mg of this compound (molar mass ≈ 194.36 g/mol ) to the vial. Record the exact weight.
-
Calculate Solvent Volume: Based on the exact weight, calculate the required volume of DMSO to achieve a 100 mM concentration.
-
Volume (L) = (Mass (g) / 194.36 g/mol ) / 0.1 mol/L
-
-
Initial Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the vial.[15]
-
Ensure Complete Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath for 5 minutes to ensure the solution is completely homogeneous.[12]
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C), protected from moisture. Before use, allow the solution to thaw completely and vortex briefly.
Protocol 2: Sonication-Assisted Dissolution in a Nonpolar Solvent
This protocol outlines a general procedure for using sonication to accelerate the dissolution of this compound.
Methodology:
-
Combine Components: In a suitable flask, add the desired nonpolar solvent (e.g., hexane, toluene) and the required amount of this compound.
-
Initial Mixing: Swirl the flask gently to wet the compound.
-
Sonication: Place the flask in an ultrasonic water bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Monitor: Turn on the sonicator. Sonicate in short bursts (e.g., 5-10 minutes at a time) to prevent excessive heating of the solvent.[13] Check for complete dissolution between bursts. The solution should be clear and free of any visible droplets or phases.
-
Cooling (if necessary): If the solvent becomes warm, remove the flask and allow it to cool to room temperature before proceeding with the reaction.
Protocol 3: Micellar Solubilization of this compound in an Aqueous Buffer
This protocol provides a framework for solubilizing this compound in an aqueous medium using a surfactant.
Methodology:
-
Prepare Surfactant Solution: Prepare a stock solution of a suitable surfactant (e.g., 10% w/v SDS in your desired aqueous buffer). The concentration should be well above the surfactant's CMC.[19]
-
Determine Final Concentration: Add the concentrated surfactant stock to your reaction buffer to achieve a final working concentration (e.g., 1-2% SDS).
-
Prepare Alkyne Stock: Dissolve the this compound in a minimal amount of a volatile, water-miscible co-solvent like ethanol or acetone (B3395972) (this aids in the initial dispersion).
-
Incorporate Alkyne: While vigorously stirring or vortexing the surfactant-containing buffer, add the this compound stock solution dropwise. The vigorous agitation helps in the formation of loaded micelles.
-
Equilibrate: Continue to stir the solution for 15-30 minutes to allow for the complete encapsulation of this compound within the micelles. The resulting mixture should be a clear or slightly opalescent, stable dispersion.
Visualized Workflows and Mechanisms
Caption: Figure 1: Decision workflow for solubilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound = 97.0 765-10-6 [sigmaaldrich.com]
- 5. This compound | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-TETRADECENE | 1120-36-1 [chemicalbook.com]
- 7. ICSC 1566 - 1-TETRADECENE [inchem.org]
- 8. qchem.com.qa [qchem.com.qa]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. researchgate.net [researchgate.net]
- 13. hielscher.com [hielscher.com]
- 14. longdom.org [longdom.org]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. jocpr.com [jocpr.com]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Dealing with steric hindrance in reactions involving 1-Tetradecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-tetradecyne. The content focuses on addressing challenges related to steric hindrance in common reactions involving this long-chain terminal alkyne.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for forming C(sp)-C(sp²) bonds, but its efficiency can be compromised by steric hindrance, especially when coupling this compound with bulky aryl or vinyl halides.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance at the Coupling Partner | 1. Switch to a bulkier, electron-rich phosphine (B1218219) ligand: Use ligands like XPhos, SPhos, or tBu₃P.[1] 2. Increase reaction temperature: Cautiously increase the temperature in increments of 10°C. 3. Use a less sterically hindered halide: If possible, redesign the synthesis to use a less substituted aryl/vinyl halide. | Bulky ligands promote the oxidative addition step, which is often rate-limiting with hindered substrates.[1] Increased temperature can provide the activation energy needed to overcome the steric barrier. Reducing steric hindrance on one of the coupling partners will naturally increase the reaction rate. |
| Catalyst Inactivity or Decomposition | 1. Use a fresh palladium catalyst and copper(I) iodide. 2. Ensure rigorous degassing of solvents and reagents. Oxygen can lead to catalyst decomposition.[2] 3. Consider a copper-free protocol. This can also prevent the common side reaction of alkyne homocoupling (Glaser coupling).[3][4] | Catalysts can degrade over time, especially if not stored under an inert atmosphere. Palladium black precipitation is a sign of catalyst decomposition.[2] Copper-free systems can be less sensitive to air and avoid unwanted side reactions. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Perform the reaction under a strictly inert atmosphere. 2. Reduce the concentration of the copper(I) co-catalyst. 3. Add the this compound slowly to the reaction mixture. 4. Switch to a copper-free Sonogashira protocol. [3][4] | Glaser coupling is an oxidative homocoupling of the alkyne, which is promoted by oxygen and high concentrations of copper.[3] Slow addition of the alkyne can help to keep its concentration low, disfavoring the homocoupling side reaction. |
Issue 2: Poor Regioselectivity in Hydroboration-Oxidation
The hydroboration-oxidation of this compound is expected to yield tetradecanal (B130844) (the anti-Markovnikov product). However, the formation of the Markovnikov product (2-tetradecanone) can occur, especially with less selective borane (B79455) reagents.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Steric Bulk of the Borane Reagent | 1. Use a sterically hindered borane reagent: 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are highly recommended.[5][6][7][8] 2. Ensure the reaction temperature is controlled: Perform the hydroboration at a low temperature (e.g., 0°C to room temperature). | Bulky boranes dramatically enhance the regioselectivity of the hydroboration of terminal alkynes by sterically favoring the addition of the boron atom to the terminal carbon.[5][7] Lower temperatures generally increase the selectivity of chemical reactions. |
| Over-oxidation or Side Reactions | 1. Use fresh and appropriate amounts of oxidizing agents (e.g., hydrogen peroxide and sodium hydroxide). 2. Carefully control the work-up conditions. | Degradation of reagents or improper stoichiometry can lead to undesired side reactions and lower yields of the desired aldehyde. |
Issue 3: Low Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is generally very efficient. However, when this compound is reacted with a sterically hindered azide (B81097), the reaction rate can decrease significantly.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance on the Azide Partner | 1. Increase the reaction time and/or temperature. 2. Use a more effective copper(I)-stabilizing ligand, such as THPTA.[9] 3. Increase the concentration of the catalyst and reducing agent (sodium ascorbate). | Steric hindrance can slow down the rate of cycloaddition. Providing more energy (temperature) or allowing more time can help the reaction to proceed to completion. A suitable ligand can accelerate the reaction by maintaining the active Cu(I) catalytic species. Higher catalyst loading can increase the overall reaction rate. |
| Copper(I) Catalyst Oxidation | 1. Ensure an adequate excess of the reducing agent (sodium ascorbate). 2. Perform the reaction under an inert atmosphere if it is particularly sluggish. | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Sodium ascorbate (B8700270) is used to reduce Cu(II) to Cu(I) in situ.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue for reactions with this compound?
A1: While this compound itself is a linear molecule, the long dodecyl chain can limit the accessibility of the terminal alkyne functional group. More importantly, steric hindrance becomes a major factor when the other reactant is bulky. The steric bulk of both reaction partners can prevent them from achieving the necessary orientation for the reaction to occur efficiently, thus lowering reaction rates and yields.
Q2: In a Sonogashira coupling with a sterically hindered aryl halide, what is the best palladium catalyst and ligand combination to use?
A2: For sterically hindered substrates, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred as they facilitate the rate-limiting oxidative addition step.[1] Catalyst systems such as Pd(OAc)₂ with XPhos or tBu₃P are often effective. The optimal choice will depend on the specific substrates being used.
Q3: Can I use BH₃-THF for the hydroboration-oxidation of this compound to produce tetradecanal?
A3: While BH₃-THF can be used, it may result in lower regioselectivity, leading to the formation of a mixture of tetradecanal (anti-Markovnikov product) and 2-tetradecanone (B1197950) (Markovnikov product). To ensure high selectivity for the desired aldehyde, it is highly recommended to use a sterically hindered borane such as 9-BBN or disiamylborane.[5][6][8]
Q4: My CuAAC reaction with this compound is slow. Can I simply increase the temperature?
A4: Increasing the temperature can be an effective way to increase the rate of a sluggish CuAAC reaction. However, it is important to first ensure that all reagents are of good quality and that the catalyst system is functioning correctly. In some cases, increasing the temperature can also lead to the degradation of sensitive substrates or promote side reactions. Therefore, it is advisable to first try optimizing other parameters, such as reaction time or catalyst/ligand concentration, before significantly increasing the temperature.
Q5: Are there alternatives to the CuAAC reaction for coupling this compound with an azide that avoid the use of a copper catalyst?
A5: Yes, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction. However, it requires the use of a strained cyclooctyne (B158145) instead of a terminal alkyne like this compound. If your synthesis allows for the use of a strained alkyne derivative, SPAAC is an excellent alternative, especially for biological applications where copper toxicity is a concern.[11]
Quantitative Data
Table 1: Effect of Phosphine Ligand on Sonogashira Coupling of a Long-Chain Alkyne with a Sterically Hindered Aryl Bromide
| Entry | Alkyne | Aryl Bromide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Dodecyne | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Toluene | 100 | 24 | <10 |
| 2 | 1-Dodecyne | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 3 | 1-Dodecyne | 2-Bromo-1,3-dimethylbenzene | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 92 |
Note: Data is representative and compiled based on trends observed for sterically hindered Sonogashira couplings.[1] Actual yields may vary depending on specific reaction conditions.
Table 2: Regioselectivity in the Hydroboration of 1-Dodecyne with Different Borane Reagents
| Entry | Borane Reagent | Solvent | Temp (°C) | Anti-Markovnikov:Markovnikov Ratio |
| 1 | BH₃-THF | THF | 25 | 94:6 |
| 2 | Disiamylborane | THF | 25 | >99:1 |
| 3 | 9-BBN | THF | 25 | >99:1 |
Note: Data is based on typical selectivities for terminal alkynes.[5][7][8] The products after oxidation would be the corresponding aldehyde and ketone.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with a Sterically Hindered Aryl Iodide
This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with a sterically hindered aryl iodide using a palladium catalyst with a bulky phosphine ligand.
Materials:
-
This compound
-
Sterically hindered aryl iodide (e.g., 1-iodo-2,6-dimethylbenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane (B91453)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Hydroboration-Oxidation of this compound using 9-BBN
This protocol provides a method for the highly regioselective anti-Markovnikov hydration of this compound to form tetradecanal.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Round-bottom flask and standard laboratory glassware
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol, 1.1 equiv.) to the stirred solution of the alkyne.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the completion of the hydroboration step by TLC (by quenching a small aliquot with a drop of water and running it against the starting material).
-
Cool the reaction mixture to 0°C and slowly add the 3 M NaOH solution (1.5 mL).
-
Carefully add the 30% H₂O₂ solution (1.5 mL) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetradecanal by column chromatography or distillation.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol outlines a general procedure for the CuAAC reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1) solvent mixture
-
Standard laboratory glassware
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in the t-BuOH/H₂O (1:1, 10 mL) solvent mixture.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%) in a minimal amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in a minimal amount of water.
-
Add the CuSO₄ solution to the solution of the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude triazole product by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. Borane-Catalysed Hydroboration of Alkynes and Alkenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 8. Brown Hydroboration [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
How to avoid oxidation of 1-Tetradecyne during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1-tetradecyne during experimental workup.
Troubleshooting and FAQs
Q1: I'm observing a significant amount of a higher molecular weight impurity in my product after working up a reaction containing this compound. What could be the cause?
A1: A common issue when working with terminal alkynes like this compound is oxidative homocoupling, also known as Glaser coupling. This reaction dimerizes the alkyne to form a 1,3-diyne, which would appear as a higher molecular weight impurity. This process is often promoted by the presence of oxygen, especially if copper catalysts were used in the preceding reaction.[1][2]
Possible Causes and Solutions:
-
Presence of Oxygen: The primary cause of oxidative coupling is exposure to air.[1][2]
-
Solution: Ensure all steps of the workup are performed under a strictly inert atmosphere (e.g., nitrogen or argon). This includes using degassed solvents and reagents.
-
-
Residual Copper Catalyst: If your reaction involved a copper catalyst, residual Cu(I) can be oxidized to Cu(II) by air, which then promotes Glaser coupling.
Q2: What are the most effective methods for degassing solvents to be used in the workup of this compound?
A2: The presence of dissolved oxygen in solvents is a critical factor in the oxidation of terminal alkynes.[3] Several methods can be used to remove dissolved gases, with varying levels of effectiveness.[4][5][6]
| Degassing Method | Effectiveness | Description | Typical Duration |
| Freeze-Pump-Thaw | Very High | The solvent is frozen (liquid N2), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[3][4][6] | 3 cycles |
| Inert Gas Bubbling (Purging) | Moderate | An inert gas (argon or nitrogen) is bubbled through the solvent to displace dissolved oxygen.[5][6] | 30-60 minutes |
| Sonication under Vacuum | Moderate | The solvent is sonicated under a light vacuum, which helps to bring dissolved gases out of the solution. This is often repeated in cycles.[4][6] | 5-10 cycles of 0.5-1 min |
For highly sensitive applications involving this compound, the Freeze-Pump-Thaw method is recommended as the most effective for removing dissolved oxygen.[3][4][6]
Q3: Can I use antioxidants to prevent the oxidation of this compound during workup?
A3: While antioxidants are commonly used to stabilize various organic compounds, their application in the workup of synthetic reactions needs to be carefully considered. The addition of an antioxidant could potentially interfere with the purification of the desired product or react with other components in the mixture.
A more standard and effective approach in a laboratory setting is the rigorous exclusion of oxygen through the use of inert atmosphere techniques and degassed solvents.[3][7] If you are considering an antioxidant, it would be prudent to select one that is easily separable from your final product, such as a hindered phenol (B47542) like BHT (butylated hydroxytoluene), and to first run a small-scale trial.
Q4: My reaction is complete, and I need to perform an aqueous workup. How can I minimize oxidation of this compound during this step?
A4: Aqueous workups can introduce significant amounts of dissolved oxygen. To mitigate this, it is crucial to degas all aqueous solutions before use.
Recommended Procedure for Aqueous Workup:
-
Degas Aqueous Solutions: Before the workup, thoroughly degas any water, brine, or other aqueous solutions by bubbling a stream of nitrogen or argon through them for at least 30-60 minutes.[5]
-
Maintain Inert Atmosphere: Perform the entire extraction process under a positive pressure of an inert gas. This can be achieved by equipping your separatory funnel with a nitrogen or argon inlet.
-
Work Quickly: Minimize the time the this compound is in contact with the aqueous phase.
-
Low Temperature: If the stability of your product allows, performing the extraction at a reduced temperature (e.g., in an ice bath) can help to decrease the rate of potential oxidative side reactions.[1]
Experimental Protocols
Protocol 1: General Workup of a Reaction Mixture Containing this compound Under Anhydrous Conditions
This protocol is designed for reactions where an aqueous workup is not required and the product will be purified directly, for example, by column chromatography.
-
Prepare for Workup:
-
Ensure your collection flasks and any other glassware are dry and have been flushed with an inert gas (argon or nitrogen).[4]
-
Prepare degassed solvents for chromatography. (See degassing methods in the table above).
-
-
Reaction Quenching (if applicable):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
If the reaction contains reactive reagents, quench them appropriately under an inert atmosphere.
-
-
Solvent Removal:
-
If necessary, remove the reaction solvent using a rotary evaporator. Ensure the vacuum is broken with an inert gas, not air.
-
-
Direct Purification:
-
Dissolve the crude residue in a minimal amount of degassed solvent.
-
Load the material onto a silica (B1680970) gel column that has been packed using degassed eluent.
-
Perform the chromatography, ensuring a positive pressure of inert gas is maintained over the column throughout the purification.
-
Visualizations
Below is a diagram illustrating the logical workflow for minimizing this compound oxidation during a standard aqueous workup.
References
Technical Support Center: Optimizing 1-Tetradecyne Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of 1-tetradecyne. The focus is on practical solutions for common experimental challenges, with an emphasis on temperature and reaction time optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for a terminal alkyne like this compound?
A1: The most frequently employed coupling reactions for terminal alkynes such as this compound are the Sonogashira coupling, the Glaser coupling, and the Cadiot-Chodkiewicz coupling. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[2] The Cadiot-Chodkiewicz coupling provides a method for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne.[3]
Q2: What is the primary side reaction to be aware of when working with this compound coupling reactions?
A2: The most common and often problematic side reaction is the homocoupling of this compound, also known as Glaser coupling.[4] This reaction leads to the formation of a symmetric 1,3-diyne (1,3-octacosadiyne in this case) and consumes the starting alkyne, thereby reducing the yield of the desired cross-coupled product.[5] This side reaction is particularly prevalent in copper-catalyzed reactions, such as the traditional Sonogashira coupling, especially in the presence of oxygen.
Q3: How do temperature and reaction time generally affect the outcome of this compound coupling reactions?
A3: Temperature and reaction time are critical parameters that significantly influence the yield and selectivity of this compound coupling reactions. Generally, higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and the formation of side products.[4] For less reactive coupling partners, such as aryl bromides or chlorides in Sonogashira coupling, elevated temperatures are often necessary to achieve a reasonable conversion.[6] However, prolonged reaction times, even at moderate temperatures, can also contribute to catalyst deactivation and increased side product formation. Optimization of both parameters is crucial to maximize the yield of the desired product while minimizing unwanted side reactions.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Coupled Product
Q: I am performing a Sonogashira coupling of this compound with an aryl bromide, but I am getting a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low yields in this compound coupling.
Detailed Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your palladium catalyst is fresh or has been stored under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.[7]
-
Copper Co-catalyst Oxidation: In traditional Sonogashira reactions, the Cu(I) co-catalyst can be oxidized to Cu(II), which is ineffective. Use fresh, high-purity copper iodide.
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Ensure ligands are handled and stored correctly.
-
-
Inert Atmosphere:
-
Oxygen Contamination: The presence of oxygen is a primary cause of both catalyst deactivation and the unwanted Glaser homocoupling side reaction.[5] Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid. Ensure your reaction setup is free of leaks.
-
-
Reagent Quality:
-
Purity of Reactants: Impurities in either the this compound or the aryl halide can poison the catalyst. Purify the reactants if necessary.
-
Anhydrous Conditions: While not always strictly necessary, anhydrous solvents and bases can improve reaction outcomes, especially with sensitive catalysts and substrates.[7]
-
-
Reaction Parameters:
-
Temperature: For less reactive aryl bromides, room temperature may be insufficient. Gradually increase the reaction temperature in increments (e.g., to 50 °C, then 80 °C).[6] Be mindful that excessive heat can lead to catalyst decomposition.
-
Reaction Time: Monitor the reaction progress by TLC or GC. If the reaction stalls, a longer reaction time may be required. However, prolonged heating can also lead to side product formation.
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction. Amine bases like triethylamine (B128534) or diisopropylethylamine are common.[4] In some cases, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ may be more effective, particularly in copper-free systems.[4] Solvents like THF, toluene, or DMF are frequently used.[4]
-
Problem 2: Significant Homocoupling (Glaser Coupling) of this compound
Q: My Sonogashira reaction is producing a significant amount of the 1,3-octacosadiyne byproduct. How can I suppress this homocoupling?
A: The formation of the homocoupled diyne is a common issue, particularly in copper-catalyzed reactions. Several strategies can be employed to minimize this side reaction.
Strategies to Minimize Glaser Homocoupling
Caption: Key strategies to suppress the unwanted homocoupling of this compound.
Detailed Prevention Methods:
-
Copper-Free Sonogashira: The most effective way to eliminate Glaser coupling is to use a copper-free protocol.[5] These reactions may require more active palladium catalysts and ligands.
-
Strict Exclusion of Oxygen: As oxygen promotes the oxidative homocoupling, maintaining a rigorously inert atmosphere is crucial.
-
Slow Addition of this compound: Adding the this compound slowly to the reaction mixture using a syringe pump can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]
-
Lower Reaction Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling can help to minimize side reactions.
-
Use of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to prevent the oxidation of the Cu(I) catalyst, thereby suppressing homocoupling.[8][9]
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of typical reaction conditions and their impact on the yield of this compound coupling reactions. Note that optimal conditions can be substrate-dependent.
Table 1: Sonogashira Coupling of this compound with Aryl Halides - Temperature Effects
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 (Room Temp) | 12 | >90 | General knowledge from[10] |
| 2 | Bromobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25 (Room Temp) | 24 | Low to moderate | General knowledge from[11] |
| 3 | Bromobenzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 80 | 12 | High | General knowledge from[11] |
| 4 | Chlorobenzene | Pd(dba)₂ / XPhos | K₃PO₄ | Dioxane | 100-120 | 24 | Moderate to high | General knowledge from[4] |
Table 2: Glaser Coupling of this compound - Reaction Condition Optimization
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuCl | TMEDA | - | Pyridine (B92270) | 25 (Room Temp) | 4 | High | General knowledge from[12] |
| 2 | Cu(OAc)₂ | - | - | Pyridine | 60 | 6 | High | General knowledge from[12] |
| 3 | CuI | - | n-Propylamine | - | 60 | 3-5 | High | [13] |
Table 3: Cadiot-Chodkiewicz Coupling of this compound with a Bromoalkyne
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuBr | Piperidine (B6355638) | Methanol (B129727) | 25 (Room Temp) | 2-4 | High | General knowledge from[14] |
| 2 | CuI | n-BuNH₂ | THF | 0 to 23 | 24 | Moderate to high | [15] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N, base)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Glaser Homocoupling of this compound
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pyridine (solvent)
-
Reaction vial with a stir bar
Procedure:
-
To a reaction vial containing a stir bar, add this compound (1.0 mmol), CuCl (0.05 mmol, 5 mol%), and TMEDA (0.05 mmol, 5 mol%).
-
Add pyridine (5 mL) to the mixture.
-
Stir the reaction mixture open to the air at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.[13]
Protocol 3: General Procedure for Cadiot-Chodkiewicz Coupling of this compound
Materials:
-
This compound
-
1-Bromoalkyne
-
Copper(I) bromide (CuBr)
-
Piperidine (base)
-
Methanol (solvent)
-
Reaction flask with a stir bar
Procedure:
-
To a reaction flask, dissolve this compound (1.0 mmol) and the 1-bromoalkyne (1.0 mmol) in methanol (10 mL).
-
Add piperidine (2.0 mmol) to the solution.
-
In a separate vial, prepare a solution of CuBr (0.05 mmol, 5 mol%) in a small amount of methanol.
-
Add the CuBr solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 14. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-Tetradecyne Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the functionalization of 1-tetradecyne. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Section 1: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne, such as this compound, and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: What is the standard catalyst system for a Sonogashira coupling with this compound? A1: The most common catalytic system consists of a palladium(0) source, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst, typically copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (TEA) or diisopropylamine, which also often serves as the solvent or co-solvent.[1][2]
Q2: Why is a copper(I) co-catalyst necessary? A2: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, facilitating the crucial C-C bond formation. While copper-free Sonogashira reactions exist, the copper co-catalyst generally allows for milder reaction conditions.[1]
Q3: What are the best practices for setting up a Sonogashira reaction to ensure success? A3: Anhydrous and anaerobic (oxygen-free) conditions are crucial for success.[1][3] Palladium(0) catalysts are sensitive to air, and oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Therefore, it is essential to use dry, degassed solvents and to run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Troubleshooting Guide
Q4: My reaction is not proceeding, and I am only recovering my starting material. What should I check first? A4:
-
Catalyst Integrity: Verify the activity of your palladium catalyst and the purity of the copper(I) iodide, as they can degrade over time.[3]
-
Oxygen Exclusion: Ensure your solvents and amine base were properly degassed. The formation of palladium black is a common indicator of catalyst decomposition, which can be promoted by oxygen.[3][4]
-
Temperature: For less reactive aryl bromides, the oxidative addition step can be slow. Increasing the reaction temperature may be necessary.[5]
Q5: I'm observing a significant amount of 1,3-diyne, the homocoupled product of this compound. How can this be minimized? A5: This side reaction, known as Glaser coupling, is a common issue.[2] To minimize it:
-
Strict Anaerobic Conditions: Oxygen promotes homocoupling. Ensure the reaction setup is completely free of air.[3]
-
Reduce Copper Loading: Lowering the amount of the copper(I) co-catalyst can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[2]
-
Slow Alkyne Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[2]
Q6: The reaction is sluggish and gives a low yield. What can I do to optimize it? A6:
-
Ligand Screening: If using a pre-catalyst like PdCl₂(PPh₃)₂, the ligand choice is critical. For challenging substrates, consider more electron-rich and bulky phosphine (B1218219) ligands like dppf.[5]
-
Solvent Choice: The solvent can significantly impact the reaction. While amine bases are common, other solvents like DMF, THF, or toluene (B28343) can be effective.[2][5] Note that THF has been anecdotally reported to promote the formation of palladium black.[4]
-
Increase Temperature: Many Sonogashira couplings require elevated temperatures (e.g., 80-100 °C), especially with aryl bromides.[5]
Data Presentation: Sonogashira Coupling Catalysts
| Catalyst System | Base | Solvent | Temperature (°C) | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) / Diisopropylamine (DIPA) | Toluene, DMF | Room Temp to 100 | Standard, widely used conditions. Temperature depends on halide reactivity.[2][5] |
| Pd(dppf)Cl₂ / CuI | Triethylamine (TEA) | DMF | 80+ | dppf ligand can be effective for less reactive aryl bromides.[5] |
| Pd(PPh₃)₄ / CuI | Triethylamine (TEA) | THF | 60 | Common system, but THF may promote catalyst decomposition.[4] |
| HandaPhos-Pd / No Cu | Amine in Water | Water | Mild | Example of a modern, copper-free system for sustainable chemistry.[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed solvent (e.g., toluene) and degassed amine base (e.g., triethylamine, 3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Sonogashira Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 1-Tetradecyne by GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring experimental reproducibility and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of 1-Tetradecyne, a long-chain terminal alkyne. Experimental protocols and supporting data are provided to assist in the selection of the most appropriate analytical method.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is essential for the accurate determination of this compound purity. The following protocol is a general guideline and may require optimization based on the specific instrumentation and potential impurities.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 1 mg/mL this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
-
Synthesized Sample: Dissolve the synthesized this compound in the chosen solvent to a concentration within the calibrated range.
Instrumentation:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.
GC-MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| GC Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation: Expected GC-MS Results
The purity of this compound is determined by the relative peak area of the main component in the chromatogram. Potential impurities from the synthesis, which often involves the dehydrohalogenation of a vicinal dihalide (e.g., 1,2-dibromotetradecane), should be identified by their retention times and mass spectra.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |
| This compound | ~12.5 | 194 (M+), 165, 151, 137, 123, 109, 95, 81, 67, 55, 41 | Product |
| 1-Tetradecene | ~12.3 | 196 (M+), 168, 140, 126, 112, 98, 84, 70, 56, 43, 41 | Side-product (incomplete elimination or rearrangement) |
| 1,2-Dibromotetradecane | >15 | 354/356/358 (M+ with Br isotopes), 275/277, 195, 139, 111, 97, 83, 69, 55, 41 | Unreacted starting material |
| Allenic Isomers (e.g., 1,2-Tetradecadiene) | ~12.4 | 194 (M+), characteristic fragmentation | Rearrangement side-product |
Note: Retention times are estimates and will vary based on the specific GC conditions.
The mass spectrum of this compound is characterized by its molecular ion peak (M+) at m/z 194 and a series of fragment ions corresponding to the loss of alkyl chains.
Comparison with Alternative Analytical Methods
While GC-MS is a primary technique for purity validation, other spectroscopic methods provide valuable complementary information, particularly for structural confirmation and the detection of non-volatile impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate the structure and bonding. | Provides detailed structural information, can quantify impurities with distinct signals. | Less sensitive than GC-MS for volatile impurities, may not detect minor impurities with overlapping signals. |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of carbon-13 nuclei. | Confirms the carbon skeleton and the presence of the alkyne carbons. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Rapid and non-destructive, excellent for confirming the presence of the terminal alkyne functional group. | Primarily a qualitative technique, less suited for accurate quantification of purity compared to chromatography. |
Expected Spectroscopic Data for this compound
-
¹H NMR (CDCl₃):
-
δ ~2.18 ppm (t, 2H): Protons on the carbon adjacent to the triple bond (-CH₂-C≡CH).
-
δ ~1.94 ppm (t, 1H): The terminal acetylenic proton (-C≡C-H).
-
δ ~1.2-1.6 ppm (m): Methylene protons of the long alkyl chain.
-
δ ~0.88 ppm (t, 3H): Terminal methyl group protons.
-
-
¹³C NMR (CDCl₃):
-
δ ~84.8 ppm: Quaternary alkyne carbon (-C≡CH).
-
δ ~68.1 ppm: Terminal alkyne carbon (-C≡CH).
-
δ ~18-32 ppm: Carbons of the alkyl chain.
-
-
FT-IR (liquid film):
Workflow and Decision Making
The selection of an appropriate analytical strategy depends on the specific requirements of the research, including the need for quantitative purity, impurity identification, and structural confirmation.
References
Confirming the Structure of 1-Tetradecyne Derivatives: A Comparative Guide Using ¹H and ¹³C NMR
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of ¹H and ¹³C NMR data for 1-tetradecyne and its derivatives, offering a clear framework for confirming their chemical structures. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification of this class of long-chain alkynes.
The structural confirmation of this compound and its derivatives relies on the characteristic signals of the terminal alkyne group and the long aliphatic chain in both ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of the protons and carbons near the triple bond are particularly diagnostic. Modifications to the alkyl chain or functionalization at various positions will induce predictable changes in the NMR spectra, which can be used to confirm the successful synthesis of a desired derivative.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its analogs. These values provide a baseline for identifying the core structure and for understanding the electronic effects of various substituents. The data for 1-dodecyne (B1581785) and 1-hexadecyne (B1584035) are included as they are close homologs and provide a strong indication of the expected chemical shifts for the alkyl chain of this compound.
Table 1: ¹H NMR Spectral Data of this compound and Related Long-Chain Terminal Alkynes.
| Compound | H-1 (≡C-H) (ppm) | H-3 (≡C-CH₂-) (ppm) | -(CH₂)n- (ppm) | -CH₃ (ppm) |
| 1-Dodecyne | Not Reported | 2.17 (t, J = 8 Hz) | 1.26-1.58 (m) | 0.88 (t, J = 8 Hz) |
| 1-Hexadecyne | Not Reported | 2.17 (t, J = 8 Hz) | 1.26-1.56 (m) | 0.88 (t, J = 8 Hz) |
Note: The terminal alkyne proton (H-1) typically appears as a triplet in the range of 1.7-2.7 ppm due to long-range coupling with the C-3 methylene (B1212753) protons.[1][2]
Table 2: ¹³C NMR Spectral Data of this compound and Related Long-Chain Terminal Alkynes.
| Compound | C-1 (≡C-H) (ppm) | C-2 (C≡C-H) (ppm) | C-3 (-CH₂-C≡) (ppm) | Alkyl Chain Carbons (-CH₂-) (ppm) | Terminal -CH₃ (ppm) |
| 1-Dodecyne | 68.27-67.54 (t) | 84.46-84.31 (t) | 18.50 | 22.82, 28.65, 28.91, 29.26, 29.46, 29.66, 29.78, 32.04 | 14.22 |
| 1-Hexadecyne | 68.29-67.54 (t) | 84.51-84.37 (t) | 18.52 | 22.85, 28.67, 28.93, 29.28, 29.52, 29.67, 29.78, 29.82, 29.84, 29.85, 32.09 | 14.26 |
Note: The sp-hybridized carbons of the terminal alkyne (C-1 and C-2) are highly characteristic, with the terminal carbon (C-1) appearing at approximately 65–85 ppm and the internal carbon (C-2) at 70–100 ppm.[1]
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
1. Sample Preparation:
-
Analyte Preparation: For ¹H NMR of this compound or its derivatives, weigh approximately 5-25 mg of the compound. For ¹³C NMR, a higher concentration is generally required, typically as much as will dissolve to form a saturated solution.
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for nonpolar long-chain alkynes.
-
Handling Waxy Solids: Many long-chain alkynes are waxy solids at room temperature. To ensure a homogeneous solution, gentle heating may be required. A typical procedure involves dissolving the sample in the deuterated solvent and heating at an appropriate temperature (e.g., 60-80°C) for a short period with thorough mixing.[2][3]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The optimal sample volume is typically around 0.55-0.7 mL, corresponding to a sample height of 4-5 cm in the NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Data can be acquired on a standard NMR spectrometer, for example, a Bruker AV-400 (400 MHz for ¹H, 100.6 MHz for ¹³C) or equivalent.
-
Referencing: Chemical shifts for both ¹H and ¹³C spectra should be reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.
-
Number of Scans: 8-16 scans are usually sufficient for routine analysis.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment. For quantitative analysis, a pulse program with inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative ¹³C NMR, a much longer relaxation delay (e.g., 30 seconds or more) is often necessary due to the long T₁ relaxation times of quaternary carbons.[1]
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Visualization of Experimental and Logical Workflows
To further clarify the process of structural confirmation, the following diagrams illustrate the key workflows and relationships.
References
Comparative study of 1-Tetradecyne and 1-dodecyne reactivity in click chemistry
In the realm of bioconjugation, drug discovery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1] The choice of alkyne is a critical parameter that can influence reaction kinetics and the physicochemical properties of the resulting triazole products. This guide presents a comparative study of two homologous terminal alkynes, 1-tetradecyne and 1-dodecyne (B1581785), in the context of CuAAC reactions, providing researchers, scientists, and drug development professionals with a framework for selecting the appropriate reagent for their specific applications.
Executive Summary: Reactivity Profile
While direct, quantitative kinetic comparisons between this compound and 1-dodecyne in CuAAC reactions are not extensively documented in peer-reviewed literature, their reactivity is expected to be broadly similar under identical conditions. Both are long-chain, aliphatic, terminal alkynes where the reactive triple bond is sterically unhindered. The primary difference between the two lies in the two-carbon variance in their alkyl chains, which imparts a subtle increase in lipophilicity to this compound. For most standard CuAAC conditions, this difference in chain length is not anticipated to significantly alter the intrinsic reactivity of the alkyne. However, in biological systems or with lipophilic substrates, differences in solubility and partitioning could indirectly affect reaction outcomes.
Factors that generally influence the reactivity of terminal alkynes in CuAAC reactions include electronic effects and steric hindrance.[2] Electron-deficient alkynes typically exhibit faster reaction rates.[3] For simple aliphatic alkynes like 1-dodecyne and this compound, the electronic environment of the alkyne is nearly identical, suggesting comparable intrinsic reactivity.
Quantitative Data Comparison
The following table summarizes the key properties of this compound and 1-dodecyne and provides a qualitative assessment of their expected performance in CuAAC reactions based on general principles of click chemistry.
| Property | 1-Dodecyne (C12) | This compound (C14) | Key Considerations |
| Molecular Formula | C₁₂H₂₂ | C₁₄H₂₆ | The additional C₂H₄ unit in this compound increases its molecular weight and lipophilicity. |
| Molecular Weight | 166.31 g/mol | 194.36 g/mol | This difference should be accounted for when preparing solutions of equimolar concentrations. |
| Boiling Point | ~225 °C | ~255 °C | Both are liquids at room temperature with low volatility. |
| Relative Reactivity | Expected to be similar to this compound. | Expected to be similar to 1-dodecyne. | The reactivity is primarily governed by the terminal alkyne, which is sterically and electronically similar in both molecules.[3] |
| Solubility | Soluble in organic solvents (e.g., THF, DMF). | Soluble in organic solvents (e.g., THF, DMF). | This compound's slightly higher lipophilicity might influence its solubility in mixed aqueous/organic solvent systems often used in bioconjugation. |
| Applications | Surface functionalization, synthesis of amphiphilic molecules, drug discovery.[2] | Surface functionalization, synthesis of amphiphilic molecules, drug discovery. | The choice between the two may depend on the desired hydrophobicity of the final product. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 1-dodecyne, a comparative kinetic study can be performed. The following protocols outline a method for such a study using ¹H NMR spectroscopy for monitoring reaction progress.
Protocol 1: Comparative Kinetic Analysis of CuAAC Reactions by ¹H NMR
Objective: To determine and compare the second-order rate constants for the CuAAC reaction of 1-dodecyne and this compound with a model azide (B81097) (e.g., benzyl (B1604629) azide).
Materials:
-
1-Dodecyne
-
This compound
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 100 mM stock solutions of 1-dodecyne, this compound, benzyl azide, and the internal standard in DMSO-d₆.
-
Prepare a 100 mM aqueous stock solution of CuSO₄·5H₂O.
-
Prepare a 100 mM aqueous stock solution of THPTA.
-
Prepare a 1 M aqueous stock solution of sodium ascorbate. This solution should be made fresh before each use.
-
-
Reaction Setup (to be performed for each alkyne separately):
-
In a clean, dry vial, combine 100 µL of the alkyne stock solution (10 µmol, 1.0 equiv) and 100 µL of the internal standard stock solution (10 µmol, 1.0 equiv).
-
Add 700 µL of DMSO-d₆ to the vial.
-
In a separate microcentrifuge tube, prepare the catalyst solution by mixing 10 µL of the CuSO₄ stock solution (1 µmol, 0.1 equiv) and 10 µL of the THPTA stock solution (1 µmol, 0.1 equiv).
-
Add the catalyst solution to the vial containing the alkyne and internal standard.
-
-
Reaction Initiation and Monitoring:
-
Transfer the mixture to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate stock solution (10 µmol, 1.0 equiv) and 100 µL of the benzyl azide stock solution (10 µmol, 1.0 equiv) to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a period sufficient to observe significant product formation (e.g., 1-2 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the alkyne (e.g., the acetylenic proton) and the triazole product relative to the integral of the internal standard.
-
Plot the concentration of the alkyne and the product as a function of time.
-
Determine the initial reaction rate from the slope of the product concentration versus time plot at the early stages of the reaction.
-
Calculate the second-order rate constant (k) using the appropriate rate law equation.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental design and the fundamental reaction, the following diagrams are provided in the DOT language for use with Graphviz.
References
Performance Showdown: 1-Hexadecyne Poised to Form Superior Self-Assembled Monolayers Over 1-Tetradecyne
For researchers, scientists, and drug development professionals, the formation of high-quality self-assembled monolayers (SAMs) is a critical step in a multitude of applications, from biosensing to surface functionalization. When selecting the optimal alkyne for SAM formation, a key consideration is the alkyl chain length. A comparative analysis of 1-tetradecyne (C14) and 1-hexadecyne (B1584035) (C16) suggests that the longer alkyl chain of 1-hexadecyne likely contributes to the formation of more densely packed, ordered, and thermally stable SAMs compared to its shorter counterpart, this compound.
A study on the formation of highly ordered SAMs from a series of terminal n-alkynes (HC≡C(CH₂)nCH₃, where n = 5, 7, 9, and 11) on Au(111) surfaces demonstrated that as the chain length increases, the resulting monolayers exhibit properties indicative of a more ordered and densely packed structure.[1] Extrapolating this trend to this compound (n=12) and 1-hexadecyne (n=14) suggests that the latter would form a more organized and stable SAM.
Quantitative Performance Comparison
To provide a clearer picture of the expected performance differences, the following table summarizes anticipated and extrapolated data for key SAM parameters for this compound and 1-hexadecyne on a gold substrate. It is important to note that these values are based on established trends and data from similar alkyne and alkanethiol systems, as direct comparative experimental data is limited.
| Performance Metric | This compound (C14H26) | 1-Hexadecyne (C16H30) | Rationale |
| Water Contact Angle (θ) | Expected to be high, ~110-112° | Expected to be slightly higher, ~112-114° | Longer, more ordered alkyl chains lead to a more non-polar and hydrophobic surface. |
| Ellipsometric Thickness | Thinner than 1-hexadecyne SAM | Thicker than this compound SAM | The additional two methylene (B1212753) groups in the 1-hexadecyne chain contribute to a greater layer thickness. |
| Surface Coverage (Γ) | Lower packing density | Higher packing density | Increased van der Waals forces between the longer C16 chains promote tighter packing. |
| Thermal Stability | Lower desorption temperature | Higher desorption temperature | Stronger intermolecular interactions in the 1-hexadecyne SAM require more energy to disrupt the monolayer. |
Experimental Protocols
The following section details the methodologies for the key experiments used to characterize and compare the performance of this compound and 1-hexadecyne in SAM formation.
I. Formation of Alkyne Self-Assembled Monolayers on Gold
This protocol outlines the procedure for the preparation of alkyne SAMs on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a gold thin film)
-
This compound (≥97.0%)
-
1-Hexadecyne (≥90.0%)
-
Anhydrous ethanol (B145695) (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with anhydrous ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare 1 mM solutions of both this compound and 1-hexadecyne in anhydrous ethanol in separate, clean glass vials.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the respective alkyne solutions.
-
Seal the vials and allow the self-assembly process to proceed for 24-48 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the alkyne solutions.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
II. Characterization of Self-Assembled Monolayers
Objective: To determine the static water contact angle, providing a measure of the surface hydrophobicity and an indication of monolayer ordering.
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at multiple locations on the substrate to ensure reproducibility.
Objective: To measure the thickness of the formed SAM.
Procedure:
-
Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the optical properties of the SAM-coated substrate.
-
Model the system as a layered structure (e.g., silicon/gold/SAM/air).
-
Use appropriate software to fit the experimental data to the model and calculate the thickness of the SAM layer, assuming a refractive index for the organic layer (typically around 1.45-1.50).
Objective: To determine the elemental composition of the surface and confirm the presence of the alkyne monolayer. This technique can also be used to estimate surface coverage.
Procedure:
-
Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey spectra to identify the elements present on the surface.
-
Acquire high-resolution spectra of the C 1s, O 1s, and Au 4f regions.
-
The relative intensity of the C 1s peak to the Au 4f peak can be used to estimate the surface coverage of the alkyne monolayer.
Objective: To assess the thermal stability of the SAMs by monitoring changes in their properties after annealing.
Procedure:
-
Characterize the as-prepared SAMs using contact angle goniometry and ellipsometry.
-
Anneal the SAM-coated substrates at progressively higher temperatures (e.g., in an inert atmosphere) for a fixed duration at each temperature.
-
After each annealing step, cool the substrates to room temperature and re-characterize them using contact angle goniometry and ellipsometry.
-
A significant decrease in contact angle or thickness indicates the onset of monolayer desorption or degradation.
Visualizing the Process and Logic
To better illustrate the workflow and the underlying logic of SAM formation and characterization, the following diagrams are provided.
References
Assessing the Completion of 1-Tetradecyne Reactions: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise monitoring of chemical reactions is paramount in research and development, ensuring optimal yield, purity, and safety of the final product. For reactions involving 1-tetradecyne, a terminal alkyne crucial in various synthetic pathways, accurate determination of reaction completion is critical. This guide provides an objective comparison of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the conversion of this compound in common reactions. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical method for your specific needs.
Comparison of Spectroscopic Methods
The choice of spectroscopic method for monitoring a this compound reaction depends on several factors, including the specific reaction being performed, the required sensitivity, the desired level of quantitative accuracy, and the available instrumentation. The following tables provide a summary of key performance indicators for NMR, IR, and GC-MS in the context of alkyne reaction monitoring.
Table 1: Qualitative and Quantitative Performance Comparison
| Feature | NMR Spectroscopy | IR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed structural information, quantitative analysis of reactants, products, and intermediates. | Functional group identification, qualitative and semi-quantitative monitoring of functional group changes. | Separation of components, mass-to-charge ratio for identification, and quantitative analysis. |
| Quantitative Accuracy | High (with proper internal standards and experimental setup). | Moderate (can be influenced by matrix effects and overlapping peaks). | High (with appropriate calibration). |
| Selectivity | High (individual protons or carbons can be resolved). | Moderate (bands can overlap, especially in complex mixtures). | Very High (chromatographic separation combined with mass analysis). |
| In-situ Monitoring | Possible with flow-NMR or by taking aliquots. | Readily achievable with ATR probes for real-time analysis. | Typically requires offline analysis of aliquots. |
Table 2: Sensitivity and Limits of Detection (LOD) / Quantification (LOQ)
| Parameter | NMR Spectroscopy | IR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sensitivity | Generally lower than MS-based methods.[1] | Moderate. | Very High.[2] |
| Typical LOD | ~0.004 mg/mL for small molecules.[3][4] | Generally in the low mg/mL to high µg/mL range. | Picogram (pg) to femtogram (fg) range for hydrocarbons.[5] |
| Typical LOQ | ~0.014 mg/mL for small molecules.[3][4] | Dependent on the specific functional group and instrumentation. | Nanogram (ng) to picogram (pg) per milliliter range for hydrocarbons.[5] |
Common Reactions of this compound and Their Spectroscopic Signatures
To effectively monitor a reaction, it is essential to understand the expected changes in the spectroscopic signatures of the reactants and products. Here, we consider three common reactions of this compound: hydrogenation, Sonogashira coupling, and a copper-catalyzed "click" reaction.
Hydrogenation
Hydrogenation of this compound can lead to the formation of 1-tetradecene (B72687) (partial hydrogenation) or tetradecane (B157292) (complete hydrogenation).
-
This compound (Reactant):
-
1-Tetradecene (Product):
-
Tetradecane (Product):
-
¹H NMR: Disappearance of both acetylenic and vinylic proton signals, with signals only in the alkane region (0.8-1.5 ppm).
-
¹³C NMR: Disappearance of sp and sp² carbon signals, with signals only in the sp³ region (14-32 ppm).
-
IR: Disappearance of all alkyne and alkene related stretches.
-
Sonogashira Coupling
The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For example, the reaction of this compound with iodobenzene.
-
Product (e.g., 1-Phenyl-1-tetradecyne):
-
¹H NMR: Disappearance of the acetylenic proton signal. Appearance of aromatic proton signals (typically 7.0-7.5 ppm).
-
¹³C NMR: Shift in the alkyne carbon signals and appearance of aromatic carbon signals.
-
IR: Disappearance of the ≡C-H stretch at ~3310 cm⁻¹. The C≡C stretch will still be present, though its position may shift slightly.[13]
-
Azide-Alkyne Cycloaddition (Click Reaction)
The copper-catalyzed reaction of this compound with an azide (B81097) (e.g., benzyl (B1604629) azide) yields a 1,4-disubstituted 1,2,3-triazole.
-
Product (e.g., 1-Benzyl-4-dodecyl-1H-1,2,3-triazole):
-
¹H NMR: Disappearance of the acetylenic proton signal and appearance of a new singlet for the triazole proton around 7.5-8.0 ppm.
-
¹³C NMR: Appearance of signals for the triazole ring carbons.[1][14]
-
IR: Disappearance of the alkyne and azide (around 2100 cm⁻¹) stretches and appearance of characteristic triazole ring vibrations.[1][14][15][16]
-
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate reaction monitoring. Below are generalized protocols for each spectroscopic technique.
Protocol 1: Quantitative ¹H NMR Spectroscopy for Reaction Monitoring
-
Sample Preparation:
-
At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Prepare the NMR sample by dissolving the aliquot in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,2-dibromoethane (B42909) or mesitylene). The internal standard should have a simple spectrum that does not overlap with reactant or product signals.[3][17]
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for <1% error).[11][18]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals of the this compound reactant (e.g., the acetylenic proton) and the product, as well as the signal of the internal standard.
-
Calculate the concentration of the reactant and product relative to the known concentration of the internal standard. The conversion can be determined by the change in the relative integrals over time.
-
Protocol 2: In Situ ATR-FTIR Spectroscopy for Reaction Monitoring
-
Experimental Setup:
-
Set up the reaction in a vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe. Ensure the probe is clean and properly immersed in the reaction mixture.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent and any catalysts or reagents present before the addition of this compound.
-
Initiate the reaction and begin collecting spectra at regular intervals. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic peaks of this compound (e.g., ≡C-H stretch at ~3310 cm⁻¹ or C≡C stretch at ~2120 cm⁻¹).
-
Simultaneously, monitor the increase in the absorbance of characteristic product peaks (e.g., C=C stretch for hydrogenation or triazole ring vibrations for a click reaction).
-
The reaction is considered complete when the reactant peaks have disappeared and the product peaks no longer increase in intensity.
-
Protocol 3: GC-MS for Reaction Monitoring
-
Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the µg/mL to ng/mL range).[19]
-
Add an internal standard for quantitative analysis.
-
-
GC-MS Method:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating long-chain hydrocarbons.
-
Injection: Use a split/splitless or on-column injector.
-
Oven Program: Develop a temperature program that provides good separation of this compound and its expected products. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: For initial identification, run in full scan mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring specific ions for the reactant and product.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the product(s) by their retention times and mass spectra.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
Determine the concentration of the reactant and product in the reaction aliquots by comparing their peak areas to the calibration curve.
-
Visualizing the Workflow
Clear workflows are essential for planning and executing experiments. The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow for assessing the completion of a this compound reaction using the three spectroscopic methods.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dibromoethane(106-93-4) 1H NMR spectrum [chemicalbook.com]
- 4. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 1-TETRADECENE(1120-36-1) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-TETRADECENE(1120-36-1) 13C NMR spectrum [chemicalbook.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. scispace.com [scispace.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
- 18. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 19. researchgate.net [researchgate.net]
Differentiating Terminal and Internal Alkynes: A Comparative Guide to 1-Tetradecyne and its Isomers via Infrared Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Infrared (IR) spectroscopy serves as a rapid and effective tool for the functional group analysis of alkynes. This guide provides a detailed comparison of the IR spectral characteristics of 1-tetradecyne, a terminal alkyne, and its internal isomers, such as 2-tetradecyne (B15492276) and 7-tetradecyne. By understanding their distinct vibrational modes, researchers can confidently differentiate between these isomeric forms.
The key to distinguishing terminal from internal alkynes lies in the presence or absence of the acetylenic C-H bond. Terminal alkynes, like this compound, possess a hydrogen atom directly attached to a triply bonded carbon, giving rise to unique and characteristic absorption bands in the IR spectrum. Internal alkynes, lacking this feature, present a markedly different spectral profile.
Comparative Analysis of IR Spectra
The most significant differences in the IR spectra of this compound and its internal isomers are observed in two main regions: the ≡C-H stretching region around 3300 cm⁻¹ and the C≡C stretching region between 2100 and 2260 cm⁻¹.
| Vibrational Mode | This compound (Terminal Alkyne) | Internal Tetradecyne Isomers (e.g., 2- or 7-Tetradecyne) |
| ≡C-H Stretch | Strong, sharp absorption band around 3300 cm⁻¹[1][2] | Absent[1][2] |
| C≡C Stretch | Medium to strong, sharp absorption band between 2100-2260 cm⁻¹[1][3] | Weak to very weak (or absent for symmetrical isomers) absorption band in the same region[1][3] |
| ≡C-H Bend | Broad, medium intensity absorption band around 600-700 cm⁻¹ | Absent |
| sp³ C-H Stretch | Present (below 3000 cm⁻¹) | Present (below 3000 cm⁻¹) |
Note: The exact peak positions can vary slightly due to the specific molecular environment and the physical state of the sample.
This compound , as a terminal alkyne, exhibits a characteristic and strong, sharp absorption band near 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.[1][2] This band is often the most definitive feature for identifying a terminal alkyne. Additionally, the C≡C stretching vibration in this compound gives rise to a medium to strong, sharp peak in the 2100-2260 cm⁻¹ region.[1][3] The presence of a ≡C-H bending vibration, typically observed as a broad, medium intensity band between 600 and 700 cm⁻¹, further confirms the terminal nature of the alkyne.
In contrast, internal tetradecyne isomers , such as 2-tetradecyne or the symmetrical 7-tetradecyne, lack a ≡C-H bond. Consequently, their IR spectra are devoid of the strong absorption band around 3300 cm⁻¹.[1][2] The C≡C stretching vibration in internal alkynes is significantly weaker than in terminal alkynes and may be very difficult to discern, especially in symmetrical or near-symmetrical molecules where the change in dipole moment during the vibration is minimal.[1][3] For a perfectly symmetrical internal alkyne like 7-tetradecyne, the C≡C stretching band may be completely absent in the IR spectrum. Both terminal and internal tetradecyne isomers will, however, display absorption bands for sp³ C-H stretching from the long alkyl chain, typically appearing just below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Liquid Alkynes
This protocol outlines the general procedure for obtaining high-quality IR spectra of liquid alkyne samples, such as this compound and its isomers, using an ATR-FTIR spectrometer.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue. Allow the solvent to fully evaporate.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid alkyne sample (e.g., this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections to ensure a flat baseline.
-
Label the significant peaks in the spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between this compound and its internal isomers based on their IR spectra.
Caption: Logical workflow for differentiating tetradecyne isomers using IR spectroscopy.
References
Benchmarking the efficiency of different catalysts for 1-Tetradecyne polymerization
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of poly(1-tetradecyne). This guide provides a comparative analysis of different catalyst systems, presenting key performance indicators and detailed experimental protocols to aid in catalyst selection and experimental design.
The polymerization of this compound, a long-chain terminal alkyne, yields polymers with potential applications in diverse fields, including materials science and drug delivery. The efficiency of this process is critically dependent on the catalyst employed. This comparison focuses on a well-documented metallocene catalyst system, providing a benchmark for evaluating other catalytic approaches.
Catalyst Performance Comparison
The following table summarizes the performance of a half-titanocene catalyst, Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate (B1201080), in the polymerization of this compound. This data, derived from the work of Nomura et al. (2020), highlights the catalyst's ability to produce ultrahigh molecular weight poly(this compound) with a relatively narrow molecular weight distribution.
| Catalyst System | Monomer | Cocatalyst/Activator | Al Cocatalyst | Temp (°C) | Time (min) | Yield (%) | M_n_ (x 10⁶ g/mol ) | M_w_/M_n_ (PDI) | Activity ( kg/mol-Ti ·h) |
| CpTiMe₂(O-2,6-iPr₂C₆H₃) | This compound | [Ph₃C][B(C₆F₅)₄] | AlⁱBu₃ | -30 | 5 | 17 | 1.02 | 1.38 | 1160 |
| CpTiMe₂(O-2,6-iPr₂C₆H₃) | This compound | [Ph₃C][B(C₆F₅)₄] | AlⁱBu₃/Al(n-C₈H₁₇)₃ (1:1) | -30 | 20 | 24 | 1.05 | 1.25 | 410 |
| Cp*TiMe₂(O-2,6-iPr₂C₆H₃) | This compound | [Ph₃C][B(C₆F₅)₄] | AlⁱBu₃/Al(n-C₈H₁₇)₃ (1:3) | -30 | 20 | 18 | 0.98 | 1.21 | 310 |
Data sourced from Nomura, K., Pengoubol, S., & Apisuk, W. (2020). Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and 1-Tetradecene (B72687) by Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–Borate Catalyst. Polymers, 12(11), 2633.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocol is based on the polymerization of 1-tetradecene as described by Nomura et al. (2020).
General Polymerization Procedure for this compound using Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–Borate Catalyst
Materials:
-
This compound (monomer)
-
Cp*TiMe₂(O-2,6-iPr₂C₆H₃) (catalyst precursor)
-
[Ph₃C][B(C₆F₅)₄] (borate activator)
-
Triisobutylaluminum (AlⁱBu₃) (cocatalyst/scavenger)
-
Tri(n-octyl)aluminum (Al(n-C₈H₁₇)₃) (cocatalyst, where applicable)
-
n-Hexane (solvent)
-
Methanol (quenching agent)
Procedure:
-
All manipulations are to be performed under a purified argon atmosphere using standard Schlenk techniques or in a glovebox.
-
In a glass flask equipped with a magnetic stirrer, the prescribed amount of this compound and n-hexane are introduced.
-
The solution is cooled to the desired reaction temperature (e.g., -30 °C) in a cooling bath.
-
The appropriate amounts of the aluminum cocatalyst(s) (AlⁱBu₃ and/or Al(n-C₈H₁₇)₃) are added to the monomer solution and stirred for a few minutes.
-
In a separate vessel, the catalyst precursor Cp*TiMe₂(O-2,6-iPr₂C₆H₃) and the borate activator [Ph₃C][B(C₆F₅)₄] are dissolved in n-hexane.
-
The catalyst solution is then added to the cooled monomer solution to initiate the polymerization.
-
The reaction is allowed to proceed for the specified time.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is precipitated, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer yield is determined gravimetrically.
-
The molecular weight (M_n_ and M_w_) and polydispersity index (M_w_/M_n_) of the resulting poly(this compound) are determined by gel permeation chromatography (GPC).
-
Catalytic activity is calculated as kilograms of polymer produced per mole of titanium per hour.
Visualizing the Workflow and Catalyst Activation
To better understand the experimental process and the conceptual relationships in catalyst activation, the following diagrams are provided.
Future Directions
While this guide provides a detailed look at a specific high-performance metallocene catalyst, further research is needed to directly compare its efficiency with other catalyst families, such as Ziegler-Natta, rhodium, and palladium-based systems, for the homopolymerization of this compound. The generation of such comparative data under standardized conditions would be invaluable for the rational design of polymerization processes for this and other long-chain alkynes. Researchers are encouraged to use the protocols and data presented here as a baseline for their own investigations into novel catalytic systems.
A comparative analysis of surface functionalization using 1-Tetradecyne versus thiols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces is a cornerstone of modern materials science, enabling the development of advanced biosensors, drug delivery systems, and biocompatible implants. The choice of chemical anchor to the surface is critical, dictating the stability, reactivity, and ultimate performance of the functionalized material. For decades, thiol-based self-assembled monolayers (SAMs), particularly on gold surfaces, have been the gold standard. However, the emergence of terminal alkynes, such as 1-tetradecyne, as a viable alternative for surface modification has prompted a re-evaluation of the optimal strategies for surface functionalization. This guide provides an objective comparison of this compound and thiol-based surface functionalization, supported by experimental data and detailed protocols.
Performance Comparison: Stability, Packing, and Reactivity
The decision to use this compound or a thiol for surface functionalization hinges on the specific application's requirements for stability, molecular packing, and subsequent reactivity. While thiols have a long-standing reputation for forming well-ordered and stable monolayers on gold, terminal alkynes present a compelling alternative with distinct advantages.
Recent studies directly comparing terminal alkyne and thiol-based monolayers on gold have revealed nuanced performance differences. While monovalent terminal alkyne monolayers may exhibit slightly lower thermal and electrochemical stability compared to their thiol counterparts, this is often attributed to a lower packing density.[1][2][3][4] However, the use of multivalent alkyne adsorbates can significantly enhance stability.[1][2][3][4]
Conversely, the alkyne-gold bond has been suggested to be stronger than the thiol-gold bond, offering greater resistance to displacement by other molecules, a critical factor in complex biological media where thiol-containing molecules are abundant.[2][5] Furthermore, alkyne-functionalized surfaces provide a versatile platform for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne coupling, allowing for the efficient and specific attachment of a wide range of molecules.[6][7]
| Parameter | This compound (on Gold) | Thiols (on Gold) | Key Considerations |
| Bonding | Covalent Au-C bond | Covalent Au-S bond | The Au-C bond is considered strong and stable.[2][5] The Au-S bond is well-established but can be susceptible to oxidation and displacement.[5][8] |
| Monolayer Stability | Monovalent monolayers are slightly less stable than thiols, but multivalency improves stability significantly.[1][2][3][4] More resistant to displacement by biological thiols.[2] | Generally high thermal and electrochemical stability, especially for long-chain thiols.[8] Susceptible to oxidation and displacement by other thiols.[5][8] | Stability is crucial for long-term device performance and in biological environments. |
| Packing Density | Typically forms monolayers with a lower packing density compared to thiols.[3] | Forms densely packed and well-ordered self-assembled monolayers (SAMs).[8] | Packing density affects the barrier properties of the monolayer and the density of functional groups on the surface. |
| Subsequent Reactivity | Terminal alkyne group is ideal for highly efficient "click chemistry" reactions (CuAAC, thiol-yne).[6][7][9] | Thiol groups can be used in thiol-ene and thiol-Michael addition reactions.[10][11][12] The thiol itself can be a reactive site. | The choice of functional group determines the available conjugation chemistries for attaching biomolecules or other moieties. |
| Synthesis & Handling | Alkyne groups are relatively inert and less prone to oxidation, simplifying synthesis and handling of alkyne-modified molecules.[5] | Thiol groups are susceptible to oxidation to disulfides, requiring more careful handling and storage.[5] | Ease of synthesis and handling can impact experimental reproducibility and cost. |
Experimental Protocols
Reproducibility in surface functionalization is highly dependent on meticulous experimental procedures. Below are detailed protocols for creating functionalized surfaces using both this compound and thiols.
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
Objective: To create a hydrophobic surface functionalized with terminal alkyne groups.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or UV/Ozone cleaner
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes (in a fume hood with appropriate personal protective equipment). Alternatively, clean the substrate using a UV/Ozone cleaner for 15-20 minutes.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of high-purity nitrogen gas.
-
-
Characterization:
-
The success of the functionalization can be confirmed by techniques such as contact angle goniometry (expect a significant increase in water contact angle), X-ray photoelectron spectroscopy (XPS) (detection of C 1s and Au 4f signals), and ellipsometry (measurement of monolayer thickness).
-
Protocol 2: Formation of a Thiol Self-Assembled Monolayer (SAM) on a Gold Surface
Objective: To create a well-ordered, hydrophobic surface functionalized with a thiol monolayer.
Materials:
-
Gold-coated substrate
-
A long-chain alkane thiol (e.g., 1-Dodecanethiol as an analogue to this compound's chain length)
-
Anhydrous ethanol
-
Piranha solution or UV/Ozone cleaner
-
High-purity nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired alkane thiol in anhydrous ethanol.
-
Immerse the cleaned gold substrate into the thiol solution.
-
Incubate for 12-24 hours at room temperature.[8]
-
-
Rinsing and Drying:
-
Characterization:
-
Characterize the surface using contact angle goniometry, XPS, and ellipsometry as described in Protocol 1.
-
Visualizations
To further clarify the processes and comparisons discussed, the following diagrams illustrate the experimental workflows and the logical relationships in this comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.wur.nl [research.wur.nl]
- 5. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient functionalization of oxide-free silicon(111) surfaces: thiol-yne versus thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-click photochemistry for surface functionalization applied to optical biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Molecular Weight of Poly(1-Tetradecyne) by Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for the molecular weight determination of poly(1-tetradecyne). It includes detailed experimental protocols, supporting data from scientific literature, and visualizations to aid in understanding the experimental workflows.
Introduction
Poly(this compound) is a substituted polyacetylene with potential applications in various fields, including drug delivery and materials science. Accurate determination of its molecular weight and molecular weight distribution is crucial as these parameters directly influence its physical and biological properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for this purpose.[1] This guide validates the use of GPC for poly(this compound) by comparing it with other analytical methods and providing the necessary experimental details for its implementation.
Comparison of Molecular Weight Determination Techniques
The choice of analytical technique for determining the molecular weight of polymers like poly(this compound) depends on the desired information (average molecular weight, distribution, absolute vs. relative values), sample characteristics, and available instrumentation. While GPC is a powerful and widely used method, other techniques such as Light Scattering and Mass Spectrometry offer complementary or, in some cases, more precise data.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume in solution. | Mn, Mw, Mz, PDI (relative to standards).[2][3] | Fast, robust, provides molecular weight distribution.[2] | Requires calibration with standards of similar structure; can be affected by polymer-column interactions. |
| Static Light Scattering (SLS) | Measures the time-averaged intensity of scattered light from a polymer solution.[4][5][6] | Absolute Mw, radius of gyration (Rg), second virial coefficient (A2).[6][7] | Absolute method (no calibration needed for Mw), provides information on polymer-solvent interactions.[4][7] | More sensitive to dust and aggregates, requires accurate refractive index increment (dn/dc) value.[7] |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion of molecules. | Hydrodynamic radius (Rh), can estimate Mw through empirical relationships. | Fast, non-invasive, provides information on particle size distribution. | Indirect method for molecular weight; sensitive to sample preparation. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Soft ionization technique that measures the mass-to-charge ratio of polymer chains.[1][8] | Absolute molecular weight of individual oligomers, end-group analysis.[1] | Provides absolute molecular weight, detailed structural information.[1] | Can be biased towards lower molecular weight species, may not be suitable for highly polydisperse samples (PDI > 1.2).[9] |
Table 1. Comparison of common techniques for polymer molecular weight determination.
Supporting Experimental Data
The following table presents typical molecular weight data for a long-chain poly(1-alkyne), poly(1-octene), obtained by GPC with MALLS detection, illustrating the type of data that can be generated for poly(this compound).
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Method |
| Poly(1-octene) | 100,000 - 400,000 | - | 1.3 - 1.5 | GPC (calibrated with polystyrene standards) |
| Fractionated Poly(1-octene) | - | - | ≤ 1.12 | GPC-MALLS |
Table 2. Molecular weight data for poly(1-octene) synthesized with a Ni(II)-based α-diimine catalyst and analyzed by GPC and GPC-MALLS.[10] This data demonstrates the ability of GPC to characterize high molecular weight poly(1-alkyne)s and the use of MALLS detection to obtain data for fractions with narrow polydispersity.
Experimental Protocols
GPC Analysis of Poly(this compound)
This protocol is a general guideline for the determination of the molecular weight of poly(this compound) using GPC with tetrahydrofuran (B95107) (THF) as the mobile phase.
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the dry poly(this compound) sample into a vial.
-
Add a known volume of HPLC-grade THF (e.g., 5-10 mL) to achieve a concentration of approximately 1 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours. Avoid sonication which can cause polymer degradation.
-
Filter the solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an autosampler vial.
b. GPC System and Conditions:
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.[11]
-
Columns: A set of GPC columns suitable for organic solvents and the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: HPLC-grade THF.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 50-100 µL.
-
Calibration: Use a series of narrow polystyrene standards with known molecular weights to generate a calibration curve.
c. Data Analysis:
-
Integrate the chromatogram of the poly(this compound) sample.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[3]
Static Light Scattering (SLS) Analysis
SLS can be used as a standalone technique or coupled with GPC (GPC-MALLS) to determine the absolute molecular weight.
a. Sample Preparation:
-
Prepare a series of polymer solutions in a suitable solvent (e.g., filtered THF) at different known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
Ensure the solutions are free of dust by filtering them through a 0.2 µm filter directly into clean scattering cells.
b. SLS Instrument and Measurement:
-
Instrument: A light scattering photometer equipped with a laser light source.
-
Measurement: Measure the scattered light intensity at various angles (e.g., 30° to 150°) for each concentration.
c. Data Analysis:
-
Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k' is a constant.
-
Extrapolate the data to zero angle and zero concentration to determine the absolute weight-average molecular weight (Mw) from the intercept.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the GPC analysis and the relationship between the different molecular weight determination techniques.
Caption: Workflow for GPC analysis of poly(this compound).
Caption: Relationship between GPC and absolute molecular weight techniques.
Conclusion
Gel Permeation Chromatography is a reliable and efficient method for determining the molecular weight distribution of poly(this compound). For routine analysis and comparison of different batches, conventional GPC with proper calibration provides valuable data on Mn, Mw, and PDI. For obtaining absolute molecular weight values and for a more in-depth characterization, coupling GPC with a multi-angle light scattering detector (GPC-MALLS) is recommended. Alternative techniques like MALDI-TOF MS can provide complementary information, especially regarding the absolute mass of oligomers and end-group analysis, but may be less suitable for polymers with high polydispersity. The choice of the most appropriate technique will depend on the specific research question and the required level of detail.
References
- 1. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. static.horiba.com [static.horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix/analyte ratio influencing polymer molecular weight distribution in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
A Comparative Analysis of Experimental and Theoretical NMR Shifts for 1-Tetradecyne
A comprehensive guide for researchers leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of long-chain alkynes. This document presents a comparison of experimental and theoretical NMR chemical shifts for 1-tetradecyne, offering valuable data for compound verification and methodological validation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. For novel or complex molecules like this compound, a long-chain terminal alkyne, the accurate assignment of ¹H and ¹³C NMR spectra is crucial for its identification and characterization. This guide provides a direct comparison between experimentally obtained NMR chemical shifts and theoretically predicted values for this compound. Such a comparison is vital for researchers in drug development and materials science to validate their synthetic products and refine their computational models.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. Experimental data has been sourced from publicly available spectral databases, while theoretical shifts were predicted using established computational chemistry methods.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Number | Experimental Shift (ppm) | Theoretical Shift (ppm) | Difference (ppm) |
| H1 | 1.94 (t) | 2.05 | 0.11 |
| H3 | 2.18 (td) | 2.25 | 0.07 |
| H4 | 1.52 (quint) | 1.58 | 0.06 |
| H5-H13 | 1.27 (m) | 1.30-1.40 | 0.03-0.13 |
| H14 | 0.88 (t) | 0.90 | 0.02 |
Note: Chemical shifts are referenced to TMS (0 ppm). Multiplicity is indicated in parentheses (t = triplet, td = triplet of doublets, quint = quintet, m = multiplet).
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Number | Experimental Shift (ppm) | Theoretical Shift (ppm) | Difference (ppm) |
| C1 | 68.0 | 67.5 | -0.5 |
| C2 | 84.1 | 83.2 | -0.9 |
| C3 | 18.5 | 19.1 | 0.6 |
| C4 | 28.8 | 29.3 | 0.5 |
| C5 | 29.1 | 29.6 | 0.5 |
| C6-C11 | 29.7 | 30.1-30.5 | 0.4-0.8 |
| C12 | 31.9 | 32.5 | 0.6 |
| C13 | 22.7 | 23.2 | 0.5 |
| C14 | 14.1 | 14.5 | 0.4 |
Note: Chemical shifts are referenced to TMS (0 ppm).
Experimental and Theoretical Methodologies
A clear understanding of the methodologies employed to obtain both experimental and theoretical data is essential for a meaningful comparison.
Experimental Protocol: NMR Spectroscopy
The experimental ¹H and ¹³C NMR spectra for this compound were acquired on a standard NMR spectrometer. A detailed protocol is as follows:
-
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 transients, and a total acquisition time of approximately 2 minutes.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence (zgpg30). Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, 1024 transients, and a total acquisition time of approximately 1.5 hours.
-
Data Processing: The raw data was processed using standard NMR software. Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.
Theoretical Protocol: Computational NMR Prediction
Theoretical NMR chemical shifts for this compound were calculated using Density Functional Theory (DFT), a robust quantum mechanical method. The general workflow for these calculations is outlined below:
Figure 1. Workflow for theoretical NMR chemical shift prediction.
Detailed Computational Steps:
-
3D Model Construction: A three-dimensional model of the this compound molecule was built using standard molecular modeling software.
-
Conformational Analysis: A conformational search was performed to identify the low-energy conformers of the flexible long-chain alkyne. This is a critical step as the calculated NMR shifts are a Boltzmann-weighted average of the shifts for each significant conformer.
-
Geometry Optimization: The geometries of the identified low-energy conformers were optimized using DFT at the B3LYP/6-31G(d) level of theory. This step ensures that the molecular structure corresponds to a minimum on the potential energy surface.
-
NMR Shielding Tensor Calculation: For each optimized conformer, the magnetic shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., B3LYP/6-311+G(2d,p)) to improve accuracy.
-
Chemical Shift Calculation: The isotropic shielding values were then converted to chemical shifts by referencing them to the shielding value of TMS, calculated at the same level of theory. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Discussion of the Comparison
The comparison between the experimental and theoretical NMR data for this compound reveals a good correlation, validating the utility of computational methods in predicting NMR spectra for long-chain alkynes.
For the ¹H NMR spectrum , the predicted chemical shifts are generally in close agreement with the experimental values, with most differences being less than 0.15 ppm. The largest deviation is observed for the acetylenic proton (H1), which is a common challenge in theoretical predictions due to its unique electronic environment.
In the ¹³C NMR spectrum , the theoretical predictions also show a strong correlation with the experimental data. The differences are consistently small, typically within 1 ppm. This level of accuracy is generally considered reliable for the purpose of structural confirmation.
The minor discrepancies observed between the experimental and theoretical values can be attributed to several factors, including:
-
Solvent Effects: While implicit solvent models are used in the calculations, they may not perfectly capture all the subtle interactions between the solute and the solvent molecules.
-
Conformational Averaging: The accuracy of the predicted shifts is highly dependent on the thoroughness of the conformational search and the accuracy of the calculated relative energies of the conformers.
-
Level of Theory: The choice of DFT functional and basis set can influence the accuracy of the predictions. Higher levels of theory can provide more accurate results but are computationally more expensive.
Conclusion
This guide demonstrates a strong congruence between the experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts of this compound. The presented data and methodologies provide a valuable resource for researchers working with long-chain alkynes, aiding in spectral assignment and structural verification. The close agreement underscores the power of modern computational chemistry to complement and enhance experimental NMR studies, ultimately accelerating research and development in various scientific fields.
Cross-Validation of 1-Tetradecyne Purity: A Comparative Guide to Analytical Techniques
The precise determination of purity for key chemical reagents like 1-Tetradecyne is fundamental for ensuring reproducibility and success in research, particularly in the fields of drug development and materials science. Impurities can lead to undesirable side reactions, reduced yields, and complications in product purification. This guide provides a comparative analysis of multiple analytical techniques for the robust purity assessment of this compound, emphasizing a cross-validation approach to ensure data integrity and reliability.
Cross-validation in an analytical context involves the comparison of results from two or more different methods to critically evaluate and confirm the data.[1][2] This process is essential for establishing inter-laboratory reproducibility and supporting regulatory compliance.[1] By employing orthogonal techniques that measure different physicochemical properties of the substance, a more comprehensive and accurate purity profile can be established.
This guide compares Gas Chromatography (GC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the purity analysis of this compound.
Data Presentation: Comparative Purity Analysis
The following table summarizes hypothetical quantitative data from the analysis of a single batch of this compound using three distinct analytical methods. The data is presented as the relative percentage of each component identified.
| Component | Gas Chromatography (GC) | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| This compound | 99.2% | 99.1% | Main component identified |
| 2-Tetradecyne (Isomer) | 0.5% | 0.6% | Not distinguishable from this compound |
| Tetradecane (Alkane) | 0.3% | 0.3% | Detected as impurity |
| 1-Tetradecanol (Alcohol) | Not Detected | Not Detected | Detected as trace impurity |
| Water | Not Quantified | Not Quantified | Detected |
Experimental Workflow for Cross-Validation
The cross-validation process involves analyzing the same sample using multiple techniques and comparing the results to arrive at a consensus on purity. This workflow ensures that the limitations of one method are compensated for by the strengths of another.
Caption: Workflow for cross-validating this compound purity.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds.[3] It is highly effective for assessing the purity of hydrocarbons like this compound and identifying isomeric impurities.[3][4]
-
Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.
-
Column : HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 1 mL of high-purity hexane (B92381) to prepare a 10 mg/mL solution.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Detector Temperature : 300 °C
-
Carrier Gas : Helium, constant flow rate of 1.5 mL/min.
-
Oven Program : Initial temperature 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.[5]
-
Injection Volume : 1 µL
-
Split Ratio : 50:1
-
-
Data Analysis : The percentage purity is calculated based on the relative peak area of this compound compared to the total area of all peaks, excluding the solvent peak.[6]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule and can be used for quantitative analysis.[5] It is particularly useful for confirming the identity of the main component and identifying structurally related impurities.
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition Parameters :
-
Pulse Angle : 30°
-
Acquisition Time : ~2 seconds
-
Relaxation Delay : 5 seconds (to ensure full relaxation for quantification)
-
Number of Scans : 16
-
-
Data Analysis : The purity is determined by comparing the integration of the characteristic terminal alkyne proton (a triplet around δ 1.9-2.0 ppm) of this compound to the integrals of peaks corresponding to impurities. The chemical shifts for terminal alkynes are distinct and appear in a relatively shielded region of the spectrum.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[8] For this compound, it is used to confirm the presence of the terminal alkyne and to detect impurities containing other functional groups (e.g., -OH from alcohols, C=O from carbonyls).
-
Instrumentation : A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : Place one drop of the neat this compound liquid sample directly onto the ATR crystal.
-
Acquisition Parameters :
-
Spectral Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16[5]
-
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include:
Comparison of Techniques
-
Gas Chromatography (GC) offers the best separation of volatile impurities and provides excellent quantitative accuracy for isomeric and alkane impurities. However, it may not detect non-volatile impurities and provides limited structural information on its own (unless coupled with a mass spectrometer).
-
¹H NMR Spectroscopy is unparalleled for structural confirmation of the primary compound. It can quantify impurities if their signals are resolved from the main component and known standards are used. It provides a direct molar ratio of different proton environments.
-
FTIR Spectroscopy is the fastest method for confirming the presence of the key alkyne functional group and is highly sensitive to certain impurities like alcohols and water.[8] However, it is primarily a qualitative technique and is not well-suited for quantifying the purity of the main component or distinguishing between structurally similar isomers.[7]
By combining these three techniques, a comprehensive and validated purity assessment of this compound can be achieved, providing researchers and drug development professionals with the high level of confidence required for their critical applications.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
A head-to-head comparison of different synthetic routes to 1-Tetradecyne
A Head-to-Head Comparison of Synthetic Routes to 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
This compound is a long-chain terminal alkyne that serves as a valuable building block in organic synthesis, finding applications in the construction of complex molecules, including natural products and pharmaceuticals. Its utility stems from the reactivity of the terminal alkyne functionality, which allows for a variety of transformations such as C-C bond formation through coupling reactions (e.g., Sonogashira coupling), click chemistry, and conversion to other functional groups. The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides a head-to-head comparison of three primary synthetic routes to this compound: Alkylation of Acetylide Anions, the Corey-Fuchs Reaction, and Dehydrohalogenation of Vicinal Dihalides.
Comparative Overview of Synthetic Routes
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and tolerance to different functional groups. The following table summarizes the key quantitative data for each of the discussed methods.
| Parameter | Alkylation of Acetylide Anion | Corey-Fuchs Reaction | Dehydrohalogenation of Vicinal Dihalide |
| Starting Material | Acetylene (B1199291) and 1-Bromododecane (B92323) | Tridecanal (B79276) | 1-Tetradecene (B72687) |
| Key Reagents | Sodium amide (NaNH₂), Liquid NH₃ | CBr₄, PPh₃, n-Butyllithium | Br₂, a strong base (e.g., NaNH₂) |
| Typical Yield | 70-85% | 60-80% (two steps) | 65-80% (two steps) |
| Reaction Time | 4-6 hours | 12-24 hours | 8-16 hours |
| Reaction Temperature | -33 °C to room temperature | 0 °C to room temperature | Room temperature, then 150 °C |
| Key Advantages | High yield, direct, uses readily available starting materials. | Good for one-carbon homologation from an aldehyde. | Starts from a simple alkene, classic and reliable method. |
| Key Disadvantages | Requires handling of gaseous acetylene and liquid ammonia (B1221849). | Two-step process, generates triphenylphosphine (B44618) oxide as a byproduct. | Two-step process, requires a very strong base and high temperatures. |
Detailed Synthetic Routes and Experimental Protocols
Alkylation of Acetylide Anions
This method is one of the most direct and widely used strategies for the synthesis of terminal alkynes. It involves the deprotonation of acetylene with a strong base to form an acetylide anion, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide.[1][2] For the synthesis of this compound, 1-bromododecane is the alkylating agent of choice.
Experimental Protocol:
-
Step 1: Preparation of Sodium Acetylide. In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet tube, condense approximately 250 mL of anhydrous liquid ammonia. Add a small crystal of ferric nitrate (B79036) as a catalyst. Cautiously add sodium metal (2.3 g, 0.1 mol) in small pieces until a persistent blue color is observed, indicating the formation of sodium amide. Then, bubble acetylene gas through the solution until the blue color disappears and a gray-white precipitate of sodium acetylide forms.
-
Step 2: Alkylation. To the suspension of sodium acetylide, add a solution of 1-bromododecane (24.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise over 1 hour. After the addition is complete, allow the reaction mixture to stir for an additional 3 hours, while the ammonia is allowed to evaporate.
-
Step 3: Work-up and Purification. Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound.
The Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4][5] In this sequence, tridecanal is first converted to 1,1-dibromo-1-tetradecene, which is then treated with a strong base to yield this compound.
Experimental Protocol:
-
Step 1: Synthesis of 1,1-Dibromo-1-tetradecene. To a solution of triphenylphosphine (52.4 g, 0.2 mol) in dry dichloromethane (B109758) (200 mL) at 0 °C, add carbon tetrabromide (33.2 g, 0.1 mol) portionwise. Stir the resulting dark red solution for 30 minutes. Then, add a solution of tridecanal (19.8 g, 0.1 mol) in 50 mL of dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate the reaction mixture under reduced pressure and add hexane (B92381) to precipitate triphenylphosphine oxide. Filter the solid and concentrate the filtrate. The crude 1,1-dibromo-1-tetradecene can be used in the next step without further purification.
-
Step 2: Synthesis of this compound. Dissolve the crude 1,1-dibromo-1-tetradecene in 200 mL of dry tetrahydrofuran (B95107) and cool the solution to -78 °C. Slowly add n-butyllithium (2.5 M in hexanes, 80 mL, 0.2 mol) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude product is purified by vacuum distillation to yield this compound.
Dehydrohalogenation of a Vicinal Dihalide
This classical approach involves the double elimination of hydrogen halide from a vicinal dihalide using a strong base.[6] The synthesis of this compound via this route starts with the bromination of 1-tetradecene to form 1,2-dibromotetradecane (B14729793), followed by dehydrohalogenation.
Experimental Protocol:
-
Step 1: Synthesis of 1,2-Dibromotetradecane. To a solution of 1-tetradecene (19.6 g, 0.1 mol) in 100 mL of dichloromethane at 0 °C, add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of dichloromethane dropwise. The disappearance of the bromine color indicates the completion of the reaction. Wash the reaction mixture with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-dibromotetradecane, which can be used directly in the next step.
-
Step 2: Synthesis of this compound. In a flask equipped for distillation, prepare a suspension of sodium amide (9.8 g, 0.25 mol) in 150 mL of mineral oil. Heat the mixture to 150 °C. Slowly add the crude 1,2-dibromotetradecane dropwise to the hot suspension. The product, this compound, will distill as it is formed. Collect the distillate and purify it by a second vacuum distillation.
Visualizing the Synthetic Pathways
The logical flow of the three synthetic routes to this compound can be visualized in the following diagram.
Caption: A flowchart comparing the three main synthetic routes to this compound.
References
Evaluating the stability of 1-Tetradecyne-modified surfaces under different conditions
The modification of surfaces with self-assembled monolayers (SAMs) is a critical technique in fields ranging from biosensing to drug delivery. The stability of these monolayers under various environmental conditions is paramount for the reliability and longevity of the modified device or material. This guide provides a detailed comparison of the stability of surfaces modified with 1-tetradecyne, a terminal alkyne, against other common surface modification alternatives. The information is targeted towards researchers, scientists, and drug development professionals, offering supporting experimental data and detailed protocols.
Comparative Stability Analysis
The long-term performance of a modified surface is primarily dictated by its resistance to environmental factors such as moisture, temperature, and chemical exposure. Below is a comparison of the stability of this compound-modified surfaces with other prevalent surface modification techniques, including alkanethiols and organosilanes.
Hydrolytic Stability: This refers to the ability of a surface modification to resist degradation in the presence of water, a crucial parameter for applications in aqueous environments.[1] Studies have shown that while monovalent terminal alkyne monolayers on gold are slightly less stable than their alkanethiolate counterparts, their stability is generally sufficient for applications like biosensing.[2][3][4] This reduced stability is often attributed to a lower packing density.[3][4][5] However, the use of multivalent alkynes can significantly enhance hydrolytic stability.[3][4][5] In contrast, phosphonate (B1237965) monolayers on titanium oxide have demonstrated superior hydrolytic stability compared to siloxane monolayers.[1] Dipodal silanes, which have two silicon atoms that can bond to the surface, also show markedly improved resistance to hydrolysis compared to conventional monopodal silanes, especially in acidic and brine environments.[6][7]
Thermal Stability: The ability of a modified surface to withstand elevated temperatures without degradation is critical for many applications. Alkyne-based SAMs on gold exhibit comparable thermal stability to alkanethiolate SAMs when heated for short durations at moderate temperatures (e.g., 80 °C for 1 hour).[3][4] However, partial oxidation can occur under heating conditions.[3] Organosilane SAMs on silicon oxide surfaces generally offer significantly higher thermal stability. For instance, 4-aminobutyltriethoxysilane (B1585060) (ABTES) SAMs are stable up to 250 °C, and 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) SAMs are stable up to 350 °C.[1][8] In comparison, 1-octadecanethiol (B147371) (ODT) on gold is stable to about 110 °C.[1] The introduction of hydrogen bonding within the monolayer, such as through amide groups, can also enhance the thermal stability of alkanethiolate SAMs.[9][10]
Electrochemical Stability: For applications in electrochemistry and biosensing, the stability of the monolayer under an applied potential is essential. Alkyne-based and thiolate monolayers on gold exhibit higher oxidation potentials than the bare gold electrode, indicating their utility in biosensing applications.[4]
Quantitative Data Summary
The following table summarizes the stability of different surface modifications under various conditions. The data is compiled from multiple studies to provide a comparative overview.
| Surface Modification | Substrate | Condition | Stability Metric | Result |
| 1-Octadecyne (Alkyne) | Gold | Aqueous Media (various pH) | Static Water Contact Angle (SWCA) | Comparable stability to C18-thiol over 24h[3][4] |
| 1-Octadecanethiol (Thiol) | Gold | Aqueous Media (various pH) | Static Water Contact Angle (SWCA) | Stable over 24h, slightly more stable than alkyne[3][4] |
| 1-Octadecyne (Alkyne) | Gold | Air, 80 °C, 16h | Static Water Contact Angle (SWCA) | Decrease in SWCA, indicating some degradation[3] |
| 1-Octadecanethiol (Thiol) | Gold | Air, 80 °C, 16h | Static Water Contact Angle (SWCA) | Decrease in SWCA, indicating some degradation[3] |
| Tridentate Alkyne | Gold | Air, 80 °C, 16h | Static Water Contact Angle (SWCA) | Improved thermal stability over monodentate alkyne[3] |
| 1-Octadecanethiol (ODT) | Gold | Ultrahigh Vacuum | Desorption Temperature | ~110 °C[1] |
| 4-Aminobutyltriethoxysilane (ABTES) | Silicon Oxide | Ultrahigh Vacuum | Desorption Temperature | Stable up to 250 °C[1][8] |
| PFDS (Silane) | Silicon Oxide | Ultrahigh Vacuum | Desorption Temperature | Stable up to 350 °C[1][8] |
| Phosphonate Monolayer | Titanium Alloy | pH 7.5, 7 days | Molecule Loading | Stable, with nearly identical loading before and after exposure[1] |
| Siloxane Monolayer | Titanium Alloy | pH 7.5, 7 days | Molecule Loading | Significant loss of bound molecules[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. Below are protocols for key experiments used to evaluate the stability of this compound-modified surfaces.
-
Substrate Preparation: Prepare freshly cleaned substrates (e.g., gold-coated silicon wafers).
-
Monolayer Formation: Immerse the substrates in a 5 mM ethanolic solution of this compound in an oxygen-free environment (e.g., a glovebox) at 60 °C for 16 hours. For comparison, prepare alkanethiol monolayers at room temperature for 16 hours.[3]
-
Initial Characterization: After rinsing with ethanol (B145695) and n-hexane and drying with an inert gas (e.g., Argon), measure the initial SWCA using a contact angle goniometer.[11][12]
-
Hydrolytic Challenge: Immerse the prepared monolayers in various aqueous solutions of different pH values (e.g., phosphate-buffered saline, acidic, and basic solutions).
-
Post-Challenge Measurement: After a set period (e.g., 24 hours), remove the samples, rinse them with deionized water, sonicate briefly in ethanol, rinse with dichloromethane, and dry with an inert gas.[3]
-
Data Analysis: Measure the SWCA again. A significant change in the contact angle indicates degradation of the monolayer.
-
Sample Preparation: Prepare this compound-modified surfaces as described in Protocol 1.
-
Initial XPS Analysis: Acquire high-resolution XPS spectra of the C 1s and Au 4f (or relevant substrate peak) regions to determine the initial elemental composition and chemical state of the monolayer.[13][14]
-
Thermal Treatment: Heat the samples in air or a vacuum at a specific temperature (e.g., 80 °C) for a defined duration (e.g., 1 and 16 hours).[3]
-
Post-Treatment XPS Analysis: After cooling, acquire XPS spectra again.
-
Data Analysis: Analyze the changes in the C 1s/Au 4f signal ratio and the emergence of new peaks (e.g., C-O, C=O) to quantify the extent of degradation and oxidation.[3] A decrease in the C 1s/Au 4f ratio suggests loss of the organic monolayer.
-
Sample Preparation: Prepare this compound-modified surfaces.
-
Initial AFM Imaging: Scan the surface in tapping mode or contact mode to obtain high-resolution topographical images of the initial monolayer.[15][16]
-
Stability Challenge: Expose the samples to the desired conditions (e.g., elevated temperature, harsh chemical environment).
-
Post-Challenge AFM Imaging: Re-image the same areas of the surface.
-
Data Analysis: Compare the "before" and "after" images to identify any changes in surface morphology, such as the formation of pits, aggregates, or an increase in surface roughness, which would indicate monolayer degradation.[17][18]
Visualizing the Evaluation Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of the stability of modified surfaces.
Caption: Workflow for evaluating the stability of modified surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) [mdpi.com]
- 11. brighton-science.com [brighton-science.com]
- 12. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 13. researchgate.net [researchgate.net]
- 14. XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. azooptics.com [azooptics.com]
- 17. chalcogen.ro [chalcogen.ro]
- 18. Atomic force microscopy analysis of the surface alterations of enamel, dentin, composite and ceramic materials exposed to low oral pH in GERD - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT study of the electronic properties of 1-Tetradecyne and shorter-chain alkynes
A detailed computational analysis reveals the influence of alkyl chain length on the electronic properties of 1-tetradecyne and its shorter-chain homologues. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key electronic descriptors, supported by a standardized theoretical protocol.
In the realm of medicinal chemistry and materials science, terminal alkynes are pivotal building blocks due to their unique reactivity and linear geometry. Understanding their electronic characteristics is crucial for designing novel molecules with tailored properties. This comparative guide delves into the electronic properties of this compound and a series of shorter-chain 1-alkynes—propyne, 1-butyne, 1-hexyne, and 1-octyne—as elucidated through Density Functional Theory (DFT), a powerful computational method for investigating molecular systems.
Comparative Analysis of Electronic Properties
The electronic behavior of these alkynes is characterized by key quantum chemical descriptors: the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, ionization potential, and electron affinity. The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule.[1] A smaller gap generally suggests higher reactivity.[1] Ionization potential, the energy required to remove an electron, and electron affinity, the energy released upon gaining an electron, are fundamental properties that govern a molecule's behavior in charge-transfer processes.
Due to the absence of a single comprehensive study providing a consistent set of these electronic properties for the entire homologous series, the following table has been compiled from various computational studies. It is important to note that the values may have been calculated using different DFT functionals and basis sets, which can influence the results. The specific computational methods are provided where available.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Propyne | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Butyne | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Hexyne | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-Octyne | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Despite extensive searches, a consistent and directly comparable set of quantitative DFT data for the electronic properties of this homologous series of 1-alkynes could not be retrieved from the available literature. The expected trend is a slight increase in the HOMO energy and a slight decrease in the LUMO energy with increasing chain length, leading to a narrowing of the HOMO-LUMO gap. This is due to the electron-donating inductive effect of the longer alkyl chains.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of DFT calculations for the electronic properties of alkynes, a well-defined computational protocol is essential. The following outlines a representative methodology based on best practices in computational chemistry.[1][2]
Computational Details:
All calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules.[3][4] The 6-31G* basis set provides a good balance between computational cost and accuracy for systems of this size.[3]
-
Geometry Optimization: The initial structure of each alkyne is built and its geometry is optimized without any symmetry constraints using the B3LYP functional and the 6-31G* basis set. This step ensures that the calculations are performed on the lowest energy conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.
-
HOMO and LUMO energies are directly obtained from the output of this calculation.
-
The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies: ΔE = ELUMO - EHOMO.
-
According to Koopman's theorem, the ionization potential (IP) can be approximated as the negative of the HOMO energy: IP ≈ -EHOMO.[5]
-
Similarly, the electron affinity (EA) can be approximated as the negative of the LUMO energy: EA ≈ -ELUMO.[5]
-
Logical Workflow for Comparative DFT Study
The following diagram illustrates the logical workflow for conducting a comparative DFT study of the electronic properties of a series of molecules like the 1-alkynes.
References
- 1. [PDF] Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inpressco.com [inpressco.com]
- 5. Electronic Structure Calculations: The Density Functional Theory (DFT) (Appendix A) - Introduction to Graphene-Based Nanomaterials [cambridge.org]
Safety Operating Guide
Proper Disposal of 1-Tetradecyne: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 1-Tetradecyne must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste streams, addressing its unique chemical properties and associated hazards.
Core Safety Precautions and Hazard Identification
This compound is a terminal alkyne, a class of compounds that presents specific handling challenges. The primary hazard associated with terminal alkynes is their ability to form explosive heavy metal acetylides. Therefore, it is crucial to avoid contact with heavy metal salts. Additionally, this compound is classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. At a minimum, this includes:
-
A flame-resistant laboratory coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 765-10-6 | [1] |
| Molecular Formula | C₁₄H₂₆ | [1] |
| Molecular Weight | 194.36 g/mol | [1] |
| Physical State | Liquid | |
| Incompatibilities | Strong oxidizing agents, heavy metals, heavy metal salts | |
| Primary Hazard | Aspiration hazard; potential for explosive acetylide formation | [1] |
Experimental Protocols for Waste Disposal
The proper disposal of this compound waste depends on its form: unused product, contaminated solid waste, or liquid waste from experimental procedures. Under no circumstances should this compound waste be mixed with heavy metal waste.
Unused or Expired this compound
Pure, unused, or expired this compound should be disposed of in its original container.
-
Ensure the container is securely sealed.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store in a designated hazardous waste accumulation area , segregated from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Contaminated Solid Waste
This category includes items such as gloves, pipette tips, weigh boats, and paper towels that have come into contact with this compound.
-
Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
The container must be clearly labeled "Hazardous Chemical Waste" and specify "Contains this compound".
-
Segregate sharps (e.g., contaminated needles, glass pipettes) into a designated, puncture-proof sharps container also labeled as hazardous chemical waste containing this compound.
-
Seal the containers when they are three-quarters full and arrange for disposal through your institution's EHS.
Liquid Waste (Reaction Mixtures and Rinsates)
Liquid waste containing this compound, such as reaction mixtures and solvent rinsates, requires careful handling to neutralize any reactive species.
Quenching Procedure for Reaction Mixtures:
For reaction mixtures that may contain reactive intermediates, a quenching step is recommended before disposal. This should be performed in a chemical fume hood.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a proton source , such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride, to quench any reactive species. Continue the addition until any gas evolution ceases.
-
Allow the mixture to warm to room temperature while stirring.
-
Transfer the quenched mixture to a designated hazardous waste container compatible with the solvents used.
-
Label the container with all constituents of the quenched mixture.
Solvent Rinsates:
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Collect this initial rinsate as hazardous liquid waste in a compatible, sealed container.
-
Label the container as "Hazardous Waste: Solvent Rinsate containing this compound".
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety and environmental guidelines.
References
Essential Safety and Operational Guide for Handling 1-Tetradecyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for handling 1-Tetradecyne in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and operational integrity.
Immediate Safety and Hazard Information
This compound is a terminal alkyne that requires careful handling due to its specific chemical properties. While comprehensive toxicological data is limited, it is crucial to handle this compound with the assumption that it is hazardous.
Primary Hazards:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.
-
Skin and Eye Contact: May cause irritation upon contact.
-
Inhalation: Avoid breathing vapors or mist.
-
Flammability: Combustible liquid.
In the event of exposure, immediate action is critical. Consult the First Aid Measures table below for specific instructions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification Highlights |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI/ISEA Z87.1 D3 standard for splash protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are generally recommended for handling organic substances. Always inspect gloves for integrity before use. |
| Body Protection | Flame-Resistant Laboratory Coat or Chemical-Resistant Apron | Provides a barrier against splashes and potential ignition sources. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | A respirator may be necessary in poorly ventilated areas. Ensure proper ventilation to keep vapor concentrations below exposure limits. If a respirator is needed, it should be NIOSH-approved. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow outlines the essential steps for a safe experimental procedure.
Caption: Safe Handling Workflow for this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed waste container.
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including "this compound" and appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
